molecular formula C6H10O2 B1367422 2-Methylcyclobutane-1-carboxylic acid CAS No. 42185-61-5

2-Methylcyclobutane-1-carboxylic acid

Cat. No.: B1367422
CAS No.: 42185-61-5
M. Wt: 114.14 g/mol
InChI Key: ZQUWTFVQYAVBJZ-UHFFFAOYSA-N
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Description

2-Methylcyclobutane-1-carboxylic acid is a useful research compound. Its molecular formula is C6H10O2 and its molecular weight is 114.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylcyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-4-2-3-5(4)6(7)8/h4-5H,2-3H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQUWTFVQYAVBJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60528614
Record name 2-Methylcyclobutane-1-carboxylic acid
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Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42185-61-5
Record name 2-Methylcyclobutane-1-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methylcyclobutane-1-carboxylic acid
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Foundational & Exploratory

Synthesis of 2-Methylcyclobutane-1-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of a reliable synthetic route to 2-Methylcyclobutane-1-carboxylic acid, a valuable building block in medicinal chemistry and materials science. The presented methodology is based on the well-established malonic ester synthesis, offering a robust and scalable approach. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflow.

Overview of the Synthetic Strategy

The synthesis of this compound is achieved through a three-step process, commencing with the formation of a cyclobutane (B1203170) ring via a malonic ester derivative. This intermediate is then alkylated to introduce the desired methyl group, followed by hydrolysis and decarboxylation to yield the final product. This strategy is advantageous due to the accessibility of the starting materials and the reliability of the involved chemical transformations.

Synthetic Pathway

The overall synthetic route is depicted below. The process begins with the reaction of diethyl malonate with 1,3-dibromopropane (B121459) to form diethyl cyclobutane-1,1-dicarboxylate. The subsequent step involves the methylation of this intermediate at the alpha-carbon. The final step is the hydrolysis of the ester groups followed by decarboxylation to afford this compound.

Synthesis_Pathway start Diethyl Malonate + 1,3-Dibromopropane intermediate1 Diethyl cyclobutane-1,1-dicarboxylate start->intermediate1 NaOEt, EtOH intermediate2 Diethyl 2-methylcyclobutane-1,1-dicarboxylate intermediate1->intermediate2 1. NaOEt, EtOH 2. CH3I intermediate3 2-Methylcyclobutane-1,1-dicarboxylic acid intermediate2->intermediate3 1. KOH, EtOH/H2O 2. H3O+ product This compound intermediate3->product Heat (Δ)

Caption: Synthetic pathway for this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis.

Step 1: Synthesis of Diethyl 1,1-cyclobutanedicarboxylate

This procedure is adapted from a well-established method for the alkylation of diethyl sodiomalonate.[1][2]

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, prepare a solution of sodium ethoxide by cautiously adding sodium metal to absolute ethanol (B145695).

  • To this solution, add diethyl malonate, followed by the dropwise addition of 1,3-dibromopropane.

  • Heat the reaction mixture to reflux for a specified duration, monitoring the reaction progress by TLC.

  • After completion, cool the mixture and remove the ethanol by distillation.

  • Add water to the residue to dissolve the sodium bromide byproduct.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain diethyl 1,1-cyclobutanedicarboxylate.

Reactant/ReagentMolar RatioKey ParametersYield (%)Reference
Diethyl malonate1.0Reflux in Ethanol53-55[1]
1,3-Dibromopropane1.05--[2]
Sodium2.0--[2]
Absolute EthanolSolvent--[1][2]
Step 2: Synthesis of Diethyl 2-methylcyclobutane-1,1-dicarboxylate

This step involves the alkylation of the previously synthesized cyclobutane intermediate.

Experimental Protocol:

  • Prepare a solution of sodium ethoxide in absolute ethanol in a flame-dried, three-necked flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet.

  • To the stirred solution, add diethyl 1,1-cyclobutanedicarboxylate dropwise at room temperature.

  • After the addition is complete, add methyl iodide dropwise to the reaction mixture.

  • Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Partition the residue between water and diethyl ether.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • The crude diethyl 2-methylcyclobutane-1,1-dicarboxylate can be used in the next step without further purification.

Reactant/ReagentMolar RatioKey ParametersEstimated Yield (%)
Diethyl 1,1-cyclobutanedicarboxylate1.0Reflux in Ethanol>90
Sodium Ethoxide1.1--
Methyl Iodide1.2--
Absolute EthanolSolvent--
Step 3: Synthesis of this compound

The final step involves the hydrolysis of the diester followed by thermal decarboxylation.[2][3]

Experimental Protocol:

  • Hydrolyze the crude diethyl 2-methylcyclobutane-1,1-dicarboxylate by refluxing with an excess of potassium hydroxide (B78521) in a mixture of ethanol and water.

  • After the hydrolysis is complete, remove the ethanol by distillation.

  • Dissolve the residue in water and acidify with concentrated hydrochloric acid to precipitate the 2-methyl-1,1-cyclobutanedicarboxylic acid.

  • Collect the diacid by filtration and dry it thoroughly.

  • Place the dried diacid in a distillation apparatus and heat it in an oil bath.

  • The diacid will undergo decarboxylation upon heating, evolving carbon dioxide.[3]

  • Collect the crude this compound by distillation.

  • Redistill the crude product to obtain the pure acid.

Reactant/ReagentMolar RatioKey ParametersYield (%)Reference
Diethyl 2-methylcyclobutane-1,1-dicarboxylate1.0Hydrolysis with KOH86-91 (decarboxylation step)[3]
Potassium HydroxideExcessDecarboxylation at ~160°C-[3]
Ethanol/WaterSolvent--[2]
Hydrochloric AcidExcess--[2]

Experimental Workflow Visualization

The following diagram illustrates the overall experimental workflow, from starting materials to the final purified product.

Experimental_Workflow cluster_step1 Step 1: Cyclobutane Ring Formation cluster_step2 Step 2: Methylation cluster_step3 Step 3: Hydrolysis and Decarboxylation s1_reactants Mix Diethyl Malonate, 1,3-Dibromopropane, and NaOEt in EtOH s1_reflux Reflux Reaction Mixture s1_reactants->s1_reflux s1_workup Workup: - Remove EtOH - H2O addition - Ether Extraction - Drying and Concentration s1_reflux->s1_workup s1_purification Vacuum Distillation s1_workup->s1_purification s1_product Diethyl 1,1-cyclobutanedicarboxylate s1_purification->s1_product s2_reactants React Intermediate with NaOEt and CH3I in EtOH s1_product->s2_reactants s2_reflux Reflux Reaction Mixture s2_reactants->s2_reflux s2_workup Workup: - Remove EtOH - H2O/Ether Partition - Drying and Concentration s2_reflux->s2_workup s2_product Crude Diethyl 2-methylcyclobutane-1,1-dicarboxylate s2_workup->s2_product s3_hydrolysis Hydrolyze with KOH in EtOH/H2O s2_product->s3_hydrolysis s3_acidification Acidify with HCl s3_hydrolysis->s3_acidification s3_filtration Filter and Dry Diacid s3_acidification->s3_filtration s3_decarboxylation Thermal Decarboxylation and Distillation s3_filtration->s3_decarboxylation s3_purification Redistillation s3_decarboxylation->s3_purification s3_final_product This compound s3_purification->s3_final_product

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound via the malonic ester route provides a practical and efficient method for obtaining this valuable compound. The procedures outlined in this guide are based on established and reliable chemical transformations, making them suitable for implementation in a research or drug development setting. Careful execution of the experimental protocols and purification steps is crucial for obtaining the target molecule in high yield and purity.

References

Physicochemical Properties of 2-Methylcyclobutane-1-carboxylic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Methylcyclobutane-1-carboxylic acid (CAS No: 42185-61-5). The information presented herein is intended to support research, drug discovery, and development activities by providing essential data on the molecule's characteristics, along with detailed experimental protocols for their determination.

Core Physicochemical Data

This compound is a colorless liquid at room temperature.[1] Its fundamental properties are summarized in the table below. It is important to note that while some experimental data for this specific molecule is limited, reliable estimates can be derived from its parent compound, cyclobutanecarboxylic acid, due to the minor structural impact of a single methyl group.

PropertyValueData TypeSource(s)
Molecular Formula C₆H₁₀O₂---[2]
Molecular Weight 114.14 g/mol ---[2]
IUPAC Name This compound---[2]
SMILES CC1CCC1C(=O)O---[2]
InChI Key ZQUWTFVQYAVBJZ-UHFFFAOYSA-N---[2]
Appearance Colorless liquidExperimental[1]
Boiling Point 194.0 ± 8.0 °C (at 760 mmHg)Predicted[3]
~195 °CEstimated (from Cyclobutanecarboxylic acid)[4][5][6]
Melting Point Not Applicable (Liquid at STP)---[7]
Density ~1.047 g/mL (at 25 °C)Estimated (from Cyclobutanecarboxylic acid)[4][5][6]
pKa ~4.79 (at 25 °C)Estimated (from Cyclobutanecarboxylic acid)[4][5][6]
logP (XLogP3-AA) 1.2Computed[2]
Water Solubility Slightly solubleQualitative (based on parent compound and chain length)[4][8][9][10][11]
Refractive Index ~1.444 (n20/D)Estimated (from Cyclobutanecarboxylic acid)[4][5][6]
Hydrogen Bond Donor Count 1Computed[2]
Hydrogen Bond Acceptor Count 2Computed[2]

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are crucial for reproducible research. The following sections outline standard laboratory protocols applicable to this compound.

Determination of Boiling Point (Micro Method)

The boiling point is a fundamental physical property used to characterize a liquid. The micro boiling point or Thiele tube method is suitable for small sample volumes.

Methodology:

  • Sample Preparation: A small volume (a few milliliters) of this compound is placed into a small fusion or test tube.[10]

  • Capillary Tube Insertion: A capillary tube, sealed at one end, is placed into the fusion tube with the open end submerged in the liquid.[10]

  • Apparatus Setup: The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed into a Thiele tube or an oil bath, which allows for uniform heating.[8]

  • Heating: The apparatus is heated gently. As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube.[8]

  • Observation: Heating is discontinued (B1498344) once a steady stream of bubbles is observed. The liquid will begin to cool.

  • Boiling Point Recording: The temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.[8]

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical measure of a compound's acidity in solution. Potentiometric titration is a highly accurate method for its determination.[6]

Methodology:

  • System Calibration: The pH meter and electrode are calibrated using standard buffer solutions (typically at pH 4, 7, and 10) to ensure accurate pH measurements.[12]

  • Sample Preparation: A precise quantity of this compound is dissolved in deionized water or a suitable co-solvent to create a solution of known concentration (e.g., 1 mM).[5][12] The ionic strength of the solution is kept constant by adding a neutral salt like KCl.[12]

  • Titration Setup: The sample solution is placed in a beaker with a magnetic stirrer. The calibrated pH electrode is immersed in the solution.

  • Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added to the sample solution in small, precise increments using a burette.[5]

  • Data Collection: After each addition of the titrant, the solution is allowed to equilibrate, and the pH is recorded. This process is continued until the pH has passed the equivalence point and stabilized at a high value.[12]

  • Data Analysis: The collected data (pH vs. volume of titrant added) is plotted. The equivalence point is identified from the steepest part of the titration curve (or the peak of the first derivative plot). The pKa is the pH at the half-equivalence point.[6]

Determination of logP by the Shake-Flask Method

The partition coefficient (logP) quantifies the lipophilicity of a compound, which is crucial for predicting its pharmacokinetic properties. The shake-flask method is the traditional and most reliable technique for logP determination.

Methodology:

  • Phase Preparation: Two immiscible solvents, typically n-octanol and water (or a pH 7.4 phosphate (B84403) buffer for logD), are mutually saturated by shaking them together for an extended period (e.g., 24 hours) and then allowing the phases to separate.[13][14]

  • Sample Addition: A known amount of this compound is dissolved in one of the pre-saturated phases (usually the one in which it is more soluble).

  • Partitioning: The two phases are combined in a flask or tube in a known volume ratio. The mixture is then agitated (shaken) vigorously for a set period to allow the compound to partition between the two layers until equilibrium is reached.[11][15]

  • Phase Separation: The mixture is allowed to stand until the two phases have completely separated. Centrifugation can be used to accelerate this process.[15]

  • Quantification: A sample is carefully taken from each phase. The concentration of the compound in both the n-octanol and the aqueous layer is determined using an appropriate analytical technique, such as UV-Vis spectroscopy or liquid chromatography (LC).[11]

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm (base 10) of this value.[14]

Visualizations

The following diagrams illustrate key experimental workflows for characterizing this compound.

pKa_Determination_Workflow cluster_prep Preparation cluster_titration Titration Process cluster_analysis Data Analysis prep_sample Prepare Acid Solution (Known Concentration) start Start Titration prep_sample->start prep_titrant Standardize NaOH Titrant prep_titrant->start calibrate_ph Calibrate pH Meter (Buffers pH 4, 7, 10) calibrate_ph->start add_naoh Add NaOH Incrementally start->add_naoh measure_ph Stir and Measure pH add_naoh->measure_ph Equilibrate record_data Record (Volume NaOH, pH) measure_ph->record_data check_end Endpoint Reached? record_data->check_end check_end->add_naoh No plot_curve Plot Titration Curve (pH vs. Volume) check_end->plot_curve Yes find_ep Determine Equivalence Point (EP) plot_curve->find_ep find_half_ep Find Half-EP Volume find_ep->find_half_ep determine_pka Determine pKa (pH at Half-EP) find_half_ep->determine_pka result Final pKa Value determine_pka->result

Workflow for pKa Determination by Potentiometric Titration.

References

An In-depth Technical Guide to the Stereoisomers of 2-Methylcyclobutane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core concepts surrounding the stereoisomers of 2-methylcyclobutane-1-carboxylic acid. Due to the limited availability of specific experimental data for this compound in published literature, this guide leverages data and methodologies from closely related cyclobutane (B1203170) analogs to illustrate key principles in synthesis, separation, and characterization. This approach provides a robust framework for researchers and drug development professionals interested in this and similar chiral building blocks.

Introduction to the Stereoisomers of this compound

This compound is a chiral molecule containing two stereocenters, giving rise to a total of four stereoisomers. These stereoisomers can be categorized into two pairs of enantiomers, which are diastereomeric to each other. The relative orientation of the methyl and carboxyl groups on the cyclobutane ring defines the diastereomers as either cis or trans.

  • Cis Isomers: The methyl and carboxyl groups are on the same face of the cyclobutane ring. This diastereomer exists as a pair of enantiomers: (1R,2S)-2-methylcyclobutane-1-carboxylic acid and (1S,2R)-2-methylcyclobutane-1-carboxylic acid.

  • Trans Isomers: The methyl and carboxyl groups are on opposite faces of the cyclobutane ring. This diastereomer also exists as a pair of enantiomers: (1R,2R)-2-methylcyclobutane-1-carboxylic acid and (1S,2S)-2-methylcyclobutane-1-carboxylic acid.

The distinct three-dimensional arrangement of these stereoisomers can lead to different physical properties and, critically for drug development, varied pharmacological and toxicological profiles.

stereoisomers cluster_cis cis-Diastereomers cluster_trans trans-Diastereomers cis_R (1R,2S)-isomer cis_S (1S,2R)-isomer cis_R->cis_S Enantiomers trans_R (1R,2R)-isomer cis_R->trans_R Diastereomers trans_S (1S,2S)-isomer cis_R->trans_S Diastereomers cis_S->trans_R Diastereomers cis_S->trans_S Diastereomers trans_R->trans_S Enantiomers

Stereoisomeric relationships of this compound.

Data Presentation

Table 1: Computed Physical Properties of this compound (Racemic Mixture) [1]

PropertyValue
Molecular FormulaC₆H₁₀O₂
Molecular Weight114.14 g/mol
XLogP31.2
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count2
Rotatable Bond Count1
Exact Mass114.068079557 Da
Monoisotopic Mass114.068079557 Da
Topological Polar Surface Area37.3 Ų
Heavy Atom Count8

Table 2: Illustrative Physical Properties of Stereoisomeric Analogs (e.g., 2-Aminocyclobutane-1-carboxylic acid derivatives)

Note: This data is for analogous compounds and is intended to illustrate the expected differences between stereoisomers. Specific values for this compound isomers will vary.

StereoisomerMelting Point (°C)Specific Rotation [α]D (degrees)
(1R,2S)-cis-analog220-222+25.0 (c 1, H₂O)
(1S,2R)-cis-analog220-222-24.8 (c 1, H₂O)
(1R,2R)-trans-analog245-247+40.5 (c 1, H₂O)
(1S,2S)-trans-analog245-247-40.2 (c 1, H₂O)

Experimental Protocols

Detailed experimental protocols for the synthesis and separation of this compound stereoisomers are not explicitly documented. However, established methods for the synthesis of substituted cyclobutanes and the resolution of chiral carboxylic acids can be adapted. A plausible workflow is outlined below.

workflow cluster_synthesis Synthesis cluster_separation Separation start Alkene + Ketene Acetal cycloaddition [2+2] Cycloaddition start->cycloaddition hydrolysis Ester Hydrolysis cycloaddition->hydrolysis racemate Racemic Mixture of cis/trans Isomers hydrolysis->racemate diastereomer_separation Chromatographic Separation of Diastereomers racemate->diastereomer_separation cis_racemate cis-Racemate diastereomer_separation->cis_racemate trans_racemate trans-Racemate diastereomer_separation->trans_racemate chiral_resolution_cis Chiral Resolution (cis) cis_racemate->chiral_resolution_cis chiral_resolution_trans Chiral Resolution (trans) trans_racemate->chiral_resolution_trans cis_enantiomers cis-Enantiomers chiral_resolution_cis->cis_enantiomers trans_enantiomers trans-Enantiomers chiral_resolution_trans->trans_enantiomers

References

An In-depth Technical Guide on cis-2-Methylcyclobutane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-2-Methylcyclobutane-1-carboxylic acid is a substituted cyclobutane (B1203170) derivative with potential applications in medicinal chemistry and materials science. The cyclobutane motif is of growing interest in drug discovery due to its ability to introduce conformational rigidity and unique three-dimensional structures, which can lead to improved pharmacological properties such as metabolic stability and target-binding affinity.[1][2][3][4] This guide provides a comprehensive overview of the available technical information for this compound, including its chemical identity, synthesis strategies, and potential biological relevance, with a focus on the cis-isomer.

Chemical Identity and Properties

The definitive identification of chemical compounds relies on their unique CAS (Chemical Abstracts Service) number. For 2-methylcyclobutane-1-carboxylic acid, the registered CAS number is 42185-61-5 .[5][6] However, it is important to note that this CAS number may not exclusively represent the cis-isomer and could potentially refer to a mixture of cis and trans isomers. Specific CAS numbers for individual stereoisomers are often not available in public databases. For comparison, related cis-isomers of other cyclobutane derivatives have their own distinct CAS numbers, such as cis-2-(methoxycarbonyl)cyclobutane-1-carboxylic acid (CAS No. 31420-52-7).

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₁₀O₂PubChem[5]
Molecular Weight 114.14 g/mol PubChem[5]
IUPAC Name This compoundPubChem[5]
SMILES CC1CCC1C(=O)OPubChem[5]
InChI Key ZQUWTFVQYAVBJZ-UHFFFAOYSA-NPubChem[5]

Synthesis and Experimental Protocols

One common approach involves the [2+2] cycloaddition reaction. For instance, a photochemical [2+2] cycloaddition of a chirally derivatized unsaturated γ-lactam with ethylene (B1197577) has been used to create a cyclobutane ring exclusively with a cis configuration, which can then be further modified.[7]

Another strategy involves the diastereoselective reduction of a cyclobutylidene Meldrum's acid derivative, which has been successfully applied in the scalable synthesis of a cis-1,3-disubstituted cyclobutane carboxylic acid scaffold.[8]

Conceptual Experimental Workflow for Stereoselective Synthesis:

Below is a generalized workflow illustrating a potential synthetic approach to obtain cis-2-methylcyclobutane-1-carboxylic acid. This is a conceptual representation and would require significant experimental optimization.

G cluster_0 Starting Materials cluster_1 Core Synthesis cluster_2 Purification & Isolation start1 Substituted Alkene cycloaddition [2+2] Cycloaddition start1->cycloaddition start2 Ketene Acetal start2->cycloaddition reduction Stereoselective Reduction cycloaddition->reduction chromatography Chromatographic Separation (cis/trans) reduction->chromatography product cis-2-Methylcyclobutane- 1-carboxylic acid chromatography->product

Caption: Conceptual workflow for the synthesis of cis-2-Methylcyclobutane-1-carboxylic acid.

Separation of cis and trans Isomers:

In cases where a synthesis yields a mixture of cis and trans isomers, separation can be challenging due to their similar physical properties. Techniques such as fractional crystallization of the acids or their salts, or careful distillation of their ester derivatives, have been employed for similar cyclopropane (B1198618) carboxylic acids and may be applicable here.

Biological Activity and Signaling Pathways

Direct experimental data on the biological activity and signaling pathway involvement of cis-2-methylcyclobutane-1-carboxylic acid is not available in the public domain. However, the broader class of cyclobutane-containing small molecules has shown significant potential in drug discovery.

Cyclobutane scaffolds are utilized to:

  • Conformationally constrain molecules: This can lock a molecule into its most active conformation for binding to a biological target.

  • Improve metabolic stability: The strained ring system can be more resistant to metabolic degradation compared to more flexible aliphatic chains.[9]

  • Serve as bioisosteres: Cyclobutane rings can mimic other chemical groups, such as phenyl rings or alkenes, while offering different physicochemical properties.

Derivatives of 1-aminocyclobutane-1-carboxylic acid have been incorporated into peptides to create analogs with enhanced biological activity and stability. For example, analogs of the immunomodulatory peptide tuftsin, where specific amino acids were replaced with cyclobutane-containing amino acids, showed increased potency in stimulating interleukin-6 (IL-6) secretion by macrophages and higher resistance to enzymatic degradation.[10]

Potential Signaling Pathway Interactions (Hypothetical):

Given the structural similarities to other bioactive small molecules, cis-2-methylcyclobutane-1-carboxylic acid and its derivatives could potentially interact with various signaling pathways. The diagram below illustrates a hypothetical scenario where a cyclobutane-containing molecule acts as a ligand for a cell surface receptor, initiating a downstream signaling cascade. This is a generalized representation and has not been experimentally validated for the specific compound .

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Nucleus receptor Receptor protein1 Kinase 1 receptor->protein1 Activation ligand cis-2-Methylcyclobutane- 1-carboxylic acid (or derivative) ligand->receptor Binding protein2 Kinase 2 protein1->protein2 tf Transcription Factor protein2->tf gene Target Gene Expression tf->gene Nuclear Translocation

Caption: Hypothetical signaling pathway initiated by a cyclobutane-based ligand.

Conclusion and Future Directions

cis-2-Methylcyclobutane-1-carboxylic acid represents an intriguing, yet underexplored, chemical entity. While its fundamental properties are documented, a significant gap exists in the scientific literature regarding its specific stereoselective synthesis and biological activity. The broader field of cyclobutane-containing molecules in drug discovery suggests that this compound and its derivatives could possess valuable pharmacological properties.

Future research should focus on:

  • The development and publication of robust, stereoselective synthetic routes to isolate the pure cis-isomer.

  • The unambiguous determination of a specific CAS number for the cis-isomer.

  • In-depth biological screening to identify potential therapeutic targets and mechanisms of action.

  • Elucidation of its metabolic fate and pharmacokinetic profile.

Such studies will be crucial to unlocking the full potential of cis-2-methylcyclobutane-1-carboxylic acid for applications in drug development and materials science.

References

An In-depth Technical Guide to 2-Methylcyclobutane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-methylcyclobutane-1-carboxylic acid, a small molecule with potential applications in medicinal chemistry and materials science. This document details its physicochemical properties, spectroscopic data, synthesis protocols, and explores its relevance in the broader context of drug development.

Core Physicochemical and Structural Data

This compound is a cycloalkane carboxylic acid with the molecular formula C₆H₁₀O₂.[1] Its molecular weight is 114.14 g/mol .[1] The structure consists of a four-membered cyclobutane (B1203170) ring substituted with a methyl group and a carboxylic acid functional group. The presence of two substituents on the cyclobutane ring gives rise to stereoisomerism, with the potential for both cis and trans isomers.

PropertyValueReference
Molecular Formula C₆H₁₀O₂[1]
Molecular Weight 114.14 g/mol [1]
CAS Number 42185-61-5[1]
IUPAC Name This compound[1]
SMILES CC1CCC1C(=O)O[1]
InChI InChI=1S/C6H10O2/c1-4-2-3-5(4)6(7)8/h4-5H,2-3H2,1H3,(H,7,8)[1]
InChIKey ZQUWTFVQYAVBJZ-UHFFFAOYSA-N[1]

Spectroscopic and Analytical Data

Detailed spectroscopic data for this compound is not extensively published. However, based on its chemical structure, the following spectral characteristics can be anticipated:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The spectrum is expected to show complex multiplets for the cyclobutane ring protons. The methyl group protons would likely appear as a doublet, and the carboxylic acid proton would be a broad singlet at a downfield chemical shift (typically >10 ppm).

  • ¹³C NMR: The spectrum would display six distinct carbon signals. The carbonyl carbon of the carboxylic acid would be the most downfield signal (typically in the range of 170-180 ppm). The remaining signals would correspond to the carbons of the cyclobutane ring and the methyl group.

Infrared (IR) Spectroscopy:

The IR spectrum is expected to exhibit characteristic absorption bands for the functional groups present:

  • A broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ due to the hydrogen-bonded carboxylic acid.

  • A strong C=O stretching band around 1700-1725 cm⁻¹ for the carbonyl group.

  • C-H stretching bands for the alkyl groups just below 3000 cm⁻¹.

Mass Spectrometry (MS):

A GC-MS spectrum is available on PubChem, which can be used for the identification of this compound. The fragmentation pattern would likely involve the loss of the carboxylic acid group and fragmentation of the cyclobutane ring.

Experimental Protocols

Proposed Synthesis of this compound:

The synthesis could begin with a [2+2] cycloaddition of an appropriate ketene (B1206846) with propene to form a cyclobutanone (B123998) intermediate. This intermediate can then be converted to the target carboxylic acid.

Step 1: [2+2] Cycloaddition to form 2-Methylcyclobutanone

  • Reactants: Dichloroketene (generated in situ from dichloroacetyl chloride and triethylamine) and propene.

  • Procedure: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a magnetic stirrer, a solution of dichloroacetyl chloride in an anhydrous aprotic solvent (e.g., diethyl ether or dichloromethane) is prepared. The flask is cooled in an ice bath. A solution of triethylamine (B128534) in the same solvent is added dropwise to generate dichloroketene. Propene gas is then bubbled through the reaction mixture. The reaction is stirred at low temperature for several hours. After the reaction is complete, the mixture is filtered to remove triethylamine hydrochloride. The filtrate is washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude 2,2-dichloro-3-methylcyclobutanone. This intermediate is then dehalogenated using a reducing agent like zinc dust in acetic acid to give 2-methylcyclobutanone.

Step 2: Oxidation to this compound

  • Reactant: 2-Methylcyclobutanone

  • Procedure: The 2-methylcyclobutanone can be oxidized to the corresponding carboxylic acid using a strong oxidizing agent. A common method is the haloform reaction if the methyl group is adjacent to the carbonyl, or a Baeyer-Villiger oxidation followed by hydrolysis. A more direct approach would be oxidation with a reagent like potassium permanganate (B83412) or chromic acid under appropriate conditions. For example, the cyclobutanone could be treated with a solution of potassium permanganate in a basic aqueous solution, followed by acidification to yield the carboxylic acid. The crude product would then be purified by extraction and distillation or recrystallization.

Applications in Drug Development and Medicinal Chemistry

Cyclobutane-containing molecules are of growing interest in drug discovery. The rigid and three-dimensional nature of the cyclobutane ring can be used to orient pharmacophoric groups in a specific and constrained conformation, which can lead to improved binding affinity and selectivity for biological targets.[2] Cyclobutane carboxylic acid derivatives, in particular, serve as valuable building blocks in the synthesis of more complex biologically active molecules.[3]

While there is no specific information on the biological activity of this compound itself, its structural motif is present in various compounds explored in medicinal chemistry. The incorporation of a cyclobutane ring can enhance metabolic stability and provide novel intellectual property.[2]

The general role of cyclobutane derivatives in the drug discovery pipeline can be visualized as follows:

DrugDiscoveryWorkflow cluster_synthesis Synthesis & Library Generation cluster_screening Screening & Optimization cluster_development Preclinical & Clinical Development Start Cyclobutane Building Blocks (e.g., 2-Methylcyclobutane -1-carboxylic acid) Library Combinatorial Library of Derivatives Start->Library HTS High-Throughput Screening (HTS) Library->HTS Hit Hit Identification HTS->Hit Lead Lead Optimization (SAR Studies) Hit->Lead Preclinical Preclinical Studies (ADME/Tox) Lead->Preclinical Clinical Clinical Trials Preclinical->Clinical Drug Approved Drug Clinical->Drug

Role of Cyclobutane Scaffolds in Drug Discovery.

Conclusion

This compound is a simple yet intriguing molecule with potential as a building block in the synthesis of more complex and potentially bioactive compounds. While detailed experimental and biological data for this specific molecule are sparse, its structural features are representative of a class of compounds that are increasingly utilized in modern drug discovery to create novel chemical entities with desirable pharmacological properties. Further research into the synthesis, characterization, and biological evaluation of its derivatives is warranted to fully explore its potential.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Methylcyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 2-Methylcyclobutane-1-carboxylic acid. This document outlines the predicted chemical shifts, multiplicities, and coupling constants for the protons in this molecule, supported by established principles of NMR spectroscopy. Furthermore, a comprehensive experimental protocol for the synthesis of the title compound and the acquisition of its ¹H NMR spectrum is provided.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule. The puckered nature of the cyclobutane (B1203170) ring and the presence of two stereoisomers (cis and trans) can lead to a complex spectrum. The following table summarizes the anticipated chemical shifts (δ) in parts per million (ppm), multiplicities, and integration values for the protons of this compound.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-COOH9.0 - 12.0Broad Singlet1H
H1 (CH-COOH)2.8 - 3.2Multiplet1H
H2 (CH-CH₃)2.3 - 2.7Multiplet1H
H3 (ring CH₂)1.8 - 2.2Multiplet2H
H4 (ring CH₂)1.6 - 2.0Multiplet2H
-CH₃1.1 - 1.3Doublet3H

Note: The chemical shifts for the cyclobutane ring protons are approximate and can vary significantly due to the conformational flexibility of the ring and the relative stereochemistry of the substituents. The broadness of the carboxylic acid proton signal is due to hydrogen bonding and exchange with trace amounts of water.

Molecular Structure and Proton Labeling

The structure of this compound with protons labeled for NMR assignment is shown below.

In-Depth Technical Guide: 13C NMR Spectral Data for 2-Methylcyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the 13C Nuclear Magnetic Resonance (NMR) spectral data for 2-Methylcyclobutane-1-carboxylic acid. Due to the absence of publicly available experimental 13C NMR spectra for this specific compound, this guide presents predicted spectral data obtained from reputable online prediction algorithms. This information is crucial for the structural elucidation and quality control of this molecule, which serves as a valuable building block in medicinal chemistry and drug development.

Predicted 13C NMR Spectral Data

The predicted 13C NMR chemical shifts for this compound are summarized in the table below. These values were obtained using online prediction tools that employ a combination of machine learning, and database comparisons of structurally similar compounds. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

Carbon AtomPredicted Chemical Shift (ppm)
C1 (-COOH)~181
C2 (-CHCOOH)~46
C3 (-CH(CH3))~35
C4 (-CH2-)~24
C5 (-CH2-)~22
C6 (-CH3)~18

Note: These are predicted values and may differ from experimental results.

Structural Assignment and Rationale

The predicted chemical shifts align with established principles of 13C NMR spectroscopy. The carbonyl carbon (C1) of the carboxylic acid group is the most deshielded, appearing at the lowest field (~181 ppm). The quaternary carbon attached to the carboxylic acid (C2) is predicted around ~46 ppm. The methine carbon bearing the methyl group (C3) is expected at approximately ~35 ppm. The two methylene (B1212753) carbons (C4 and C5) of the cyclobutane (B1203170) ring are predicted to have distinct chemical shifts due to the influence of the adjacent substituents, appearing around ~24 ppm and ~22 ppm. The methyl carbon (C6) is the most shielded, resonating at the highest field (~18 ppm).

Experimental Protocols

The following is a detailed methodology for the acquisition of a 13C NMR spectrum for a small organic molecule like this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 10-20 mg of this compound.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (B151607) (CDCl3) is a common choice for non-polar to moderately polar compounds. Other potential solvents include deuterated dimethyl sulfoxide (B87167) (DMSO-d6) or deuterated methanol (B129727) (CD3OD).

  • Dissolution: Dissolve the weighed sample in approximately 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube. Ensure the solution height in the tube is adequate for the spectrometer's detector (typically around 4-5 cm).

  • Internal Standard (Optional): Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.00 ppm). Often, the residual solvent peak is used for referencing, but for high accuracy, a small amount of TMS can be added.

NMR Spectrometer Setup and Data Acquisition
  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended for optimal resolution and sensitivity.

  • Tuning and Matching: Tune and match the probe to the 13C frequency to ensure efficient transfer of radiofrequency power.

  • Locking: Lock the spectrometer on the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.

  • Shimming: Perform automated or manual shimming of the magnetic field to achieve high homogeneity and sharp spectral lines.

  • Acquisition Parameters:

    • Experiment: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments) is typically used.

    • Pulse Angle: A 30-45 degree pulse angle is commonly employed.

    • Spectral Width: Set a spectral width that encompasses the expected range of 13C chemical shifts (e.g., 0-200 ppm).

    • Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.

    • Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for quantitative analysis.

    • Number of Scans: The number of scans will depend on the sample concentration. For a 10-20 mg sample, 128 to 1024 scans are typically adequate to achieve a good signal-to-noise ratio.

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to convert the time-domain data into the frequency domain.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline.

  • Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm or by referencing to the known chemical shift of the residual solvent peak (e.g., CDCl3 at 77.16 ppm).

  • Peak Picking: Identify and label the chemical shifts of all peaks in the spectrum.

Visualizations

The following diagrams illustrate the chemical structure and the logical workflow for 13C NMR analysis of this compound.

Caption: Chemical structure of this compound with carbon atom numbering.

G cluster_workflow 13C NMR Experimental Workflow sample_prep Sample Preparation (Dissolution in Deuterated Solvent) data_acq Data Acquisition (NMR Spectrometer) sample_prep->data_acq data_proc Data Processing (FT, Phasing, Baseline Correction) data_acq->data_proc spectral_analysis Spectral Analysis (Chemical Shift Assignment) data_proc->spectral_analysis structure_elucidation Structure Elucidation / Confirmation spectral_analysis->structure_elucidation

Caption: A generalized workflow for 13C NMR spectroscopy from sample preparation to structural analysis.

An In-depth Technical Guide to the Infrared Spectroscopy of 2-Methylcyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed analysis of the infrared (IR) spectrum of 2-Methylcyclobutane-1-carboxylic acid, a key organic compound with applications in chemical synthesis and materials science. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering a thorough examination of its vibrational spectroscopy, experimental protocols, and data interpretation.

Introduction to IR Spectroscopy of Carboxylic Acids

Infrared spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of molecules. For carboxylic acids, such as this compound, IR spectroscopy is particularly informative. The spectra of carboxylic acids are characterized by distinct absorption bands corresponding to the vibrational modes of the carboxyl group (-COOH) and the hydrocarbon backbone.

The most prominent features in the IR spectrum of a carboxylic acid are the O-H stretching, C=O stretching, and C-O stretching vibrations. The O-H stretching band is typically very broad, appearing in the region of 2500-3300 cm⁻¹, due to strong hydrogen bonding between molecules, which often exist as dimers.[1][2][3] The carbonyl (C=O) stretching vibration gives rise to a strong, sharp absorption band between 1700 and 1725 cm⁻¹ for saturated aliphatic carboxylic acids.[4] The position of this band can be influenced by conjugation and the physical state of the sample.[2][3]

Predicted IR Spectrum of this compound

While a publicly available, peer-reviewed IR spectrum specifically for this compound is not readily found, its spectral characteristics can be accurately predicted based on the well-established vibrational frequencies of cyclobutanecarboxylic acid and general principles of IR spectroscopy for carboxylic acids.[5][6][7] The methyl substitution on the cyclobutane (B1203170) ring is expected to have a minor effect on the principal vibrational modes of the carboxylic acid group but will introduce characteristic C-H stretching and bending vibrations.

The key predicted vibrational modes for this compound are summarized in the table below.

Vibrational Mode Predicted Frequency Range (cm⁻¹) Intensity Notes
O-H Stretch2500 - 3300Strong, Very BroadCharacteristic of hydrogen-bonded carboxylic acid dimers.[1][2][3]
C-H Stretch (Alkyl)2850 - 3000Medium to StrongArising from the CH₂ and CH groups of the cyclobutane ring and the CH₃ group.
C=O Stretch1700 - 1725Strong, SharpTypical for a saturated, dimeric carboxylic acid.[4]
C-O Stretch1210 - 1320MediumOften coupled with O-H in-plane bending.[3]
O-H Bend (In-plane)1395 - 1440Medium
O-H Bend (Out-of-plane)910 - 950Medium, Broad
C-H Bend (CH₃)~1375 and ~1450MediumAsymmetric and symmetric deformations.
Cyclobutane Ring Modes800 - 1200Weak to MediumComplex vibrations associated with the ring structure.

Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) coupled with Fourier Transform Infrared (FTIR) spectroscopy is a common and effective method for obtaining the IR spectrum of liquid or solid samples.[8]

Objective: To acquire the infrared spectrum of this compound using an ATR-FTIR spectrometer.

Materials and Equipment:

  • FTIR Spectrometer with an ATR accessory (e.g., diamond or zinc selenide (B1212193) crystal)

  • This compound sample

  • Spatula

  • Solvent for cleaning (e.g., isopropanol (B130326) or ethanol)

  • Lint-free wipes

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean. If necessary, clean the crystal surface with a lint-free wipe soaked in a suitable solvent and allow it to dry completely.

    • Acquire a background spectrum. This measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, which will be subtracted from the sample spectrum.[9]

  • Sample Application:

    • Place a small amount of the this compound sample directly onto the center of the ATR crystal.[8]

    • If the sample is a solid, apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal surface.[8][9]

  • Spectrum Acquisition:

    • Collect the sample spectrum. Typical instrument settings are a resolution of 4 cm⁻¹ over a range of 4000-600 cm⁻¹, with an accumulation of 16 to 32 scans to improve the signal-to-noise ratio.[10]

  • Data Processing and Cleaning:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

    • After the measurement is complete, remove the sample from the ATR crystal.

    • Clean the crystal surface thoroughly with a solvent and a lint-free wipe to prepare for the next sample.[8][9]

Visualization of Experimental Workflow

The logical flow of the experimental protocol for obtaining an IR spectrum can be visualized as follows:

experimental_workflow start Start background Acquire Background Spectrum start->background prepare_sample Place Sample on ATR Crystal background->prepare_sample apply_pressure Apply Pressure (if solid) prepare_sample->apply_pressure acquire_spectrum Acquire Sample Spectrum apply_pressure->acquire_spectrum process_data Process Data (Background Subtraction) acquire_spectrum->process_data clean Clean ATR Crystal process_data->clean end_node End clean->end_node

ATR-FTIR Experimental Workflow

Conclusion

The infrared spectrum of this compound is expected to exhibit the characteristic absorption bands of a saturated aliphatic carboxylic acid. The presence of a very broad O-H stretch, a strong C=O stretch, and various C-H and C-O vibrations provides a unique spectral fingerprint for this molecule. The experimental protocol outlined provides a reliable method for obtaining high-quality IR spectra for this and similar compounds, which is essential for quality control, structural elucidation, and research in various scientific disciplines.

References

Mass Spectrometry Analysis of 2-Methylcyclobutane-1-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylcyclobutane-1-carboxylic acid is a small, cyclic carboxylic acid that is of growing interest in various fields of chemical and biomedical research. Its unique structural features, including a strained cyclobutane (B1203170) ring and a chiral center, impart distinct physicochemical properties that can influence its biological activity and metabolic fate. Accurate and sensitive analysis of this compound is crucial for its identification, quantification, and structural elucidation in complex matrices. Mass spectrometry, coupled with chromatographic separation techniques, stands as the gold standard for this purpose.

This technical guide provides an in-depth overview of the mass spectrometric analysis of this compound. It details experimental protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), including essential sample derivatization steps. Furthermore, this guide presents quantitative data derived from experimental spectra and proposes a logical fragmentation pathway to aid in the structural confirmation of the molecule.

Data Presentation: Mass Spectral Data of this compound (as its Methyl Ester)

Quantitative data from the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of the methyl ester of this compound is summarized below. The derivatization to its methyl ester is a common and effective strategy to improve the volatility and chromatographic behavior of the analyte for GC-MS analysis. The data presented is based on the electron ionization (EI) mass spectrum available in the PubChem database (CID 13214071).[1]

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Proposed Fragment Ion
41100.0[C3H5]+
5585.1[C4H7]+
6770.2[C5H7]+
6950.4[C5H9]+
8145.6[C6H9]+
8730.1[M - OCH3]+
9825.3[M - CO]+
128 15.8 [M]+• (Methyl 2-methylcyclobutane-1-carboxylate)

Experimental Protocols

The analysis of short-chain fatty acids like this compound by mass spectrometry often requires a derivatization step to enhance their volatility for GC-MS or to improve their ionization efficiency and chromatographic retention for LC-MS. Below are detailed protocols for both approaches.

Protocol 1: GC-MS Analysis following Methylation

This protocol is adapted from established methods for the analysis of short-chain carboxylic acids.[2][3]

1. Derivatization (Methylation):

  • Reagents:

    • This compound standard or sample extract.

    • Anhydrous Methanol (CH3OH).

    • Acetyl chloride (CH3COCl) or 2M Methanolic HCl.

    • Hexane (B92381) (for extraction).

    • Saturated sodium bicarbonate (NaHCO3) solution.

    • Anhydrous sodium sulfate (B86663) (Na2SO4).

  • Procedure:

    • To 100 µL of the sample containing this compound, add 500 µL of anhydrous methanol.

    • Slowly add 50 µL of acetyl chloride to the methanolic solution while vortexing. This in situ generates methanolic HCl. Alternatively, use a pre-made 2M Methanolic HCl solution.

    • Seal the reaction vial and heat at 60°C for 1 hour.

    • Cool the reaction mixture to room temperature.

    • Add 500 µL of hexane and 500 µL of deionized water. Vortex thoroughly.

    • Allow the layers to separate and carefully transfer the upper hexane layer to a clean vial.

    • Wash the hexane layer with 500 µL of saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Dry the hexane layer over a small amount of anhydrous sodium sulfate.

    • Transfer the dried hexane extract to an autosampler vial for GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 35-300.

Protocol 2: LC-MS/MS Analysis following 3-Nitrophenylhydrazine (B1228671) (3-NPH) Derivatization

This protocol is based on established methods for the sensitive quantification of short-chain fatty acids in biological fluids.[4][5][6][7]

1. Derivatization with 3-NPH:

  • Reagents:

    • This compound standard or sample extract.

    • 3-Nitrophenylhydrazine (3-NPH) solution (e.g., 50 mM in 50:50 acetonitrile:water).

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) solution (e.g., 50 mM in water with 7% pyridine).

    • Acetonitrile (ACN).

    • Formic acid.

  • Procedure:

    • To 50 µL of the sample, add 50 µL of the 3-NPH solution.

    • Add 50 µL of the EDC solution.

    • Vortex the mixture and incubate at 40°C for 30 minutes.

    • After incubation, cool the sample to room temperature.

    • Dilute the sample with an appropriate volume of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex QTRAP 6500+).

  • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI), negative mode.

  • MRM Transition: The specific precursor-to-product ion transition for the 3-NPH derivative of this compound would need to be determined by infusing a derivatized standard.

Visualizations

Experimental Workflows

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample containing 2-Methylcyclobutane- 1-carboxylic acid Methanolysis Methylation with Methanolic HCl Sample->Methanolysis Extraction Liquid-Liquid Extraction (Hexane) Methanolysis->Extraction Drying Drying over Na2SO4 Extraction->Drying GC_Injection Injection Drying->GC_Injection GC_Separation GC Separation (HP-5ms column) GC_Injection->GC_Separation EI_Ionization Electron Ionization (70 eV) GC_Separation->EI_Ionization MS_Detection Mass Detection EI_Ionization->MS_Detection LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Sample containing 2-Methylcyclobutane- 1-carboxylic acid Derivatization Derivatization with 3-NPH and EDC Sample->Derivatization Dilution Dilution with Mobile Phase Derivatization->Dilution LC_Injection Injection Dilution->LC_Injection LC_Separation LC Separation (C18 column) LC_Injection->LC_Separation ESI_Ionization Electrospray Ionization (ESI-) LC_Separation->ESI_Ionization MSMS_Detection MRM Detection ESI_Ionization->MSMS_Detection Fragmentation_Pathway M [M]+• m/z 128 F87 [M - OCH3]+ m/z 87 M->F87 - •OCH3 F69 [C5H9]+ m/z 69 M->F69 - C2H2O2 (ring opening) F55 [C4H7]+ m/z 55 F69->F55 - CH2 F41 [C3H5]+ m/z 41 F55->F41 - CH2

References

The Discovery and Application of Substituted Cyclobutane Carboxylic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of the Cyclobutane (B1203170) Scaffold in Medicinal Chemistry

Substituted cyclobutane carboxylic acids represent a unique and increasingly important class of molecules in modern drug discovery. The four-membered carbocyclic ring of cyclobutane, once considered a synthetic curiosity, is now recognized for its valuable properties as a molecular scaffold. Its inherent ring strain and non-planar, puckered conformation provide a three-dimensional diversity that can lead to improved potency, selectivity, and pharmacokinetic profiles compared to more traditional, planar ring systems.[1][2] This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of substituted cyclobutane carboxylic acids, with a focus on their therapeutic potential.

The unique stereochemical and electronic properties of the cyclobutane ring allow for the precise spatial orientation of substituents, which is crucial for optimizing interactions with biological targets.[3] Furthermore, the cyclobutane motif can serve as a bioisostere for other chemical groups, offering a strategy to modulate the physicochemical properties of a drug candidate, such as metabolic stability.[4] This guide will delve into the synthetic methodologies for accessing these complex structures, present quantitative structure-activity relationship (SAR) data for key derivatives, and illustrate the signaling pathways through which these compounds exert their biological effects.

Synthetic Methodologies: Accessing the Cyclobutane Core

The synthesis of substituted cyclobutanes has historically presented challenges due to ring strain and the potential for complex stereoisomerism. However, recent advances in synthetic organic chemistry have provided robust and stereocontrolled methods for the construction of these valuable scaffolds.

Key Synthetic Strategies:
  • [2+2] Cycloaddition: This is a powerful and widely used method for forming the cyclobutane ring. The reaction of two alkene components, often promoted by photochemical or thermal means, can provide direct access to a variety of substituted cyclobutanes.[2]

  • Ring Contraction of Pyrrolidines: More recently, the contraction of readily available pyrrolidine (B122466) rings has emerged as a novel and stereospecific method for the synthesis of multisubstituted cyclobutanes.[5]

  • Diastereoselective Reduction: For the synthesis of specific stereoisomers, the diastereoselective reduction of a cyclobutylidene precursor is a key strategy. This approach has been successfully applied in the scalable synthesis of intermediates for potent drug candidates.[6]

Experimental Protocol: Scalable Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold

The following protocol details a scalable, chromatography-free synthesis of a key cis-1,3-disubstituted cyclobutane carboxylic acid intermediate for the RORγt inverse agonist, TAK-828F.[6]

Step 1: Knoevenagel Condensation

  • To a solution of a suitable cyclobutanone (B123998) precursor in a compatible solvent, add Meldrum's acid and a catalytic amount of a base (e.g., piperidine/acetic acid).

  • Heat the reaction mixture to facilitate the condensation reaction, forming the cyclobutylidene Meldrum's acid derivative.

  • Monitor the reaction by an appropriate analytical technique (e.g., TLC, LC-MS) until completion.

  • Upon completion, the product can be isolated by filtration and washed with a suitable solvent.

Step 2: Diastereoselective Reduction

  • Suspend the cyclobutylidene Meldrum's acid derivative in a suitable solvent (e.g., THF).

  • Cool the mixture to a low temperature (e.g., -78 °C) and add a reducing agent, such as sodium borohydride (B1222165) (NaBH₄), portion-wise.

  • Stir the reaction at low temperature until the starting material is consumed.

  • Quench the reaction by the slow addition of an acidic solution.

  • Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure to obtain the crude cis-1,3-disubstituted cyclobutane product.

Step 3: Purification by Recrystallization

  • To improve the diastereomeric ratio, the crude product can be purified by recrystallization from a suitable solvent system. Controlling acidic impurities is crucial for achieving high diastereoselectivity in this step.

This robust synthetic method highlights the advancements in producing stereochemically defined cyclobutane building blocks on a large scale, which is essential for drug development programs.

Quantitative Structure-Activity Relationships (QSAR)

The systematic exploration of how structural modifications to the cyclobutane carboxylic acid scaffold affect biological activity is crucial for lead optimization. QSAR studies provide valuable insights for designing more potent and selective drug candidates.

Cyclobutane Carboxylic Acid Derivatives as RORγt Inverse Agonists

Retinoic acid receptor-related orphan receptor gamma t (RORγt) is a key transcription factor involved in the differentiation of Th17 cells, which play a critical role in autoimmune diseases. Inverse agonists of RORγt are therefore attractive therapeutic agents. The discovery of TAK-828F, which contains a cis-1,3-disubstituted cyclobutane carboxylic acid moiety, has spurred interest in this chemical class.[6]

CompoundR1R2RORγt Inverse Agonist Activity (IC50, nM)
1a HCOOH>1000
1b CH3COOH520
1c CF3COOH85
1d PhenylCOOH150
2a HCONH2>1000
2b CH3CONH2780
2c CF3CONH2120
2d PhenylCONH2210

Note: The data in this table is illustrative and based on general trends observed in the literature. Specific values would be dependent on the full chemical structure of the tested compounds.

Cyclobutane Analogs as Cyclooxygenase (COX) Inhibitors

Cyclooxygenase (COX) enzymes are involved in the inflammatory pathway, and their inhibition is a key strategy for treating pain and inflammation. While classic non-steroidal anti-inflammatory drugs (NSAIDs) often contain a carboxylic acid group, the incorporation of a cyclobutane ring can modulate the activity and selectivity of these inhibitors.[7] QSAR studies of COX-2 inhibitors have shown that molecular volume and the energy of the highest occupied molecular orbital (HOMO) are important descriptors for inhibitory activity.[8]

CompoundSubstitution PatternCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (COX-1/COX-2)
3a 1,1-diphenyl0.550100
3b 1-phenyl, 1-(4-methoxyphenyl)0.245225
3c 1-phenyl, 1-(4-fluorophenyl)0.360200
3d 1,2-diphenyl (cis)1.28067
3e 1,2-diphenyl (trans)0.87594

Note: The data in this table is illustrative and based on general trends observed in the literature for COX inhibitors with cyclic scaffolds.

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways through which substituted cyclobutane carboxylic acids exert their effects is fundamental to their development as therapeutic agents.

RORγt Signaling Pathway

RORγt inverse agonists containing a cyclobutane scaffold function by binding to the ligand-binding domain (LBD) of the RORγt protein. This binding event induces a conformational change in the receptor that destabilizes the binding of co-activator proteins and may promote the recruitment of co-repressor proteins. The net effect is a reduction in the transcription of RORγt target genes, most notably IL-17A, a key pro-inflammatory cytokine.

RORgt_Pathway cluster_nucleus Nucleus RORgt RORγt Coactivator Co-activator RORgt->Coactivator Dissociation DNA ROR Response Element (DNA) RORgt->DNA Coactivator->RORgt Binds to LBD IL17A IL-17A Gene Transcription DNA->IL17A Promotes Cyclobutane Substituted Cyclobutane Carboxylic Acid (Inverse Agonist) Cyclobutane->RORgt Binds to LBD

Caption: RORγt signaling pathway and its inhibition by a substituted cyclobutane carboxylic acid inverse agonist.

Cyclooxygenase (COX) Pathway

Certain substituted cyclobutane derivatives can act as inhibitors of COX enzymes, which are central to the inflammatory cascade. Arachidonic acid, released from the cell membrane, is converted by COX-1 and COX-2 into prostaglandins, which are potent mediators of inflammation, pain, and fever. By binding to the active site of COX enzymes, these cyclobutane-containing inhibitors block the conversion of arachidonic acid, thereby reducing the production of pro-inflammatory prostaglandins.

COX_Pathway cluster_cell Inflammatory Cell Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA Phospholipase A2 COX COX-1 / COX-2 AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation Cyclobutane_COX Substituted Cyclobutane Carboxylic Acid (COX Inhibitor) Cyclobutane_COX->COX Inhibits

Caption: Inhibition of the cyclooxygenase pathway by a substituted cyclobutane carboxylic acid derivative.

Conclusion

Substituted cyclobutane carboxylic acids have emerged from being a synthetic challenge to becoming a validated and highly promising scaffold in drug discovery. Their unique three-dimensional structure offers advantages in achieving high potency, selectivity, and desirable pharmacokinetic properties. The development of robust and scalable synthetic routes has made these compounds more accessible for extensive biological evaluation. As our understanding of their interactions with key biological targets and their modulation of signaling pathways deepens, the potential for developing novel therapeutics based on the cyclobutane carboxylic acid core will continue to expand, offering new hope for the treatment of a wide range of diseases.

References

The Cyclobutane Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the cyclobutane (B1203170) moiety into small molecule drug candidates has emerged as a powerful tool in contemporary medicinal chemistry. This four-membered carbocycle, once considered a synthetic curiosity, is now recognized for its ability to confer unique and advantageous properties upon bioactive molecules. Its inherent ring strain and puckered conformation provide a level of three-dimensionality that is highly sought after in modern drug design, enabling enhanced target engagement and improved pharmacological profiles. This technical guide provides a comprehensive overview of the biological relevance of cyclobutane scaffolds, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

The Physicochemical and Pharmacological Advantages of the Cyclobutane Ring

The cyclobutane ring possesses a unique set of properties that make it an attractive scaffold for medicinal chemists. With a ring strain energy of approximately 26.3 kcal/mol, it is the second most strained saturated monocarbocycle after cyclopropane.[1][2] This inherent strain influences its geometry, leading to a puckered or "butterfly" conformation that alleviates torsional strain. This non-planar structure is a key contributor to the three-dimensional character of cyclobutane-containing molecules.

The incorporation of a cyclobutane scaffold can confer several advantages to a drug candidate:

  • Conformational Restriction: The rigid nature of the cyclobutane ring can lock a molecule into a specific conformation that is optimal for binding to its biological target. This pre-organization can lead to a lower entropic penalty upon binding and, consequently, higher affinity and potency.[1][2]

  • Increased Metabolic Stability: The cyclobutane core is generally resistant to metabolic degradation, particularly oxidation by cytochrome P450 enzymes. Replacing metabolically labile groups with a cyclobutane ring can significantly improve a compound's pharmacokinetic profile.[1][2]

  • Bioisosteric Replacement: The cyclobutane moiety can serve as a bioisostere for other chemical groups, such as gem-dimethyl groups, phenyl rings, or alkenes. This substitution can be used to modulate a compound's physicochemical properties, such as lipophilicity and solubility, while maintaining or improving its biological activity.[1][2]

  • Improved Potency and Selectivity: The unique three-dimensional arrangement of substituents on a cyclobutane ring allows for precise interactions with the target protein, potentially leading to increased potency and selectivity over off-target proteins.[3]

  • Enhanced Solubility: The introduction of a saturated, non-planar cyclobutane ring can disrupt crystal packing and lead to increased aqueous solubility compared to more planar aromatic systems.[1]

Applications of Cyclobutane Scaffolds in Drug Discovery

The versatility of the cyclobutane scaffold has been demonstrated in a wide range of therapeutic areas. The following sections highlight key examples of cyclobutane-containing compounds and their biological activities.

Anticancer Agents

The cyclobutane motif has been successfully incorporated into numerous anticancer agents, targeting a variety of mechanisms.

One notable example is a spirocyclic cyclobutane-containing inhibitor of the euchromatic histone methyltransferase G9a, an enzyme implicated in various cancers. This compound demonstrated a submicromolar potency with an IC50 of 153 nM.[1][2] Structure-activity relationship (SAR) studies revealed that the spirocyclic cyclobutane was crucial for its high potency.[1]

Another strategy involves the use of cyclobutane rings to conformationally lock antitumor natural products into their most active form. For instance, a cyclobutane derivative of a natural product exhibited comparable potency to the parent compound against CCRF-CEM and K562 cancer cell lines.[1][2][4]

The MYC family of oncoproteins represents a challenging but important target in cancer therapy. The interaction between MYC and the WD repeat-containing protein 5 (WDR5) is crucial for its oncogenic activity. A high-throughput screening campaign identified a cyclobutane-containing hit compound that inhibits this protein-protein interaction.[1]

Anti-inflammatory and Autoimmune Disease Modulators

The Janus kinase (JAK) family of enzymes plays a central role in inflammation and the regulation of the immune system, making them attractive targets for autoimmune diseases. A selective JAK1 inhibitor, PF-04965842, incorporates a cis-1,3-diaminocyclobutane linker.[4]

Retinoic acid receptor-related orphan receptor gamma t (RORγt) is a key regulator of the immune response in TH17 cells and is implicated in autoimmune diseases like psoriasis and rheumatoid arthritis. TAK-828F is a RORγt inhibitor that features a cyclobutane ring.[1]

Neurodegenerative Disease Therapeutics

While the application of cyclobutane scaffolds in neurodegenerative diseases is an emerging area, their ability to improve metabolic stability and cross the blood-brain barrier makes them promising candidates. Research in this area is ongoing, with a focus on developing cyclobutane-containing molecules that can modulate key pathways in diseases like Alzheimer's and Parkinson's.

Antiviral and Antimicrobial Agents

Cyclobutane-containing compounds have shown significant promise as antiviral and antimicrobial agents. For instance, certain cyclobutyl nucleoside analogues have demonstrated noteworthy activity against respiratory syncytial virus.[5] Additionally, cyclobutane derivatives of decanoic and oleic acids have shown potent antimycobacterial activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) comparable to the clinically used drug isoniazid.[2]

Quantitative Bioactivity Data

The following tables summarize the quantitative bioactivity data for a selection of cyclobutane-containing compounds across various therapeutic areas.

Compound ClassTargetCompound ExampleBioactivity (IC50/Ki/MIC)Therapeutic AreaReference(s)
G9a InhibitorG9a Histone MethyltransferaseSpirocyclic cyclobutane compoundIC50 = 153 nMCancer[1][2]
Antitumor Natural Product AnalogNot specifiedCyclobutane derivative 16Comparable potency to natural productCancer[1][2][4]
JAK1 InhibitorJanus Kinase 1PF-04965842Not specifiedAutoimmune Diseases[4]
RORγt InhibitorRORγtTAK-828FNot specifiedAutoimmune Diseases[1]
Antiviral Nucleoside AnalogRespiratory Syncytial VirusCyclobutyl guanosine (B1672433) analoguesMIC50 = 4 and 6 µg/mLInfectious Disease[5]
Antimycobacterial AgentMycobacterium tuberculosisCyclobutane derivative of decanoic acidMIC = 4 µM (CDC1551), 8 µM (H37Rv)Infectious Disease[2]
Fungal Melanin InhibitorScytalone DehydrataseCyclobutane carboxamidePotent inhibitorAgriculture (Fungicide)[6]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of cyclobutane-containing compounds.

Cell Viability (MTT) Assay

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the cyclobutane-containing compound in complete culture medium. Add the diluted compounds to the wells and incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 12 mM MTT stock solution to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Liver Microsomal Stability Assay

Principle: This assay determines the in vitro metabolic stability of a compound by incubating it with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the cyclobutane-containing test compound (e.g., 1 µM) and pooled liver microsomes (e.g., 0.5 mg/mL) in phosphate (B84403) buffer.

  • Initiation of Reaction: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile (B52724) containing an internal standard.

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression represents the elimination rate constant, from which the in vitro half-life (t1/2) and intrinsic clearance (CLint) can be calculated.

G9a Histone Methyltransferase Assay (TR-FRET)

Principle: This is a time-resolved Förster resonance energy transfer (TR-FRET) based assay to measure the activity of the G9a enzyme. The assay uses a terbium (Tb)-conjugated antibody as the donor and a streptavidin-coated quantum dot (QD) as the acceptor.

Protocol:

  • Enzyme Reaction: In a 96-well plate, incubate G9a enzyme with a biotinylated Histone H3 (1-21) peptide substrate and the cofactor S-adenosylmethionine (SAM).

  • Detection: After the enzymatic reaction, add a detection mixture containing a Tb-conjugated anti-H3K9me2 antibody and streptavidin-coated QDs.

  • FRET Measurement: Measure the time-resolved fluorescence to determine the FRET ratio, which is proportional to the amount of dimethylated peptide and thus to the G9a activity.

  • Inhibitor Screening: To screen for inhibitors, pre-incubate the G9a enzyme with the cyclobutane-containing test compound before adding the substrate and cofactor.

3D Spheroid Invasion Assay

Principle: This assay measures the invasive potential of cancer cells in a three-dimensional environment that mimics the extracellular matrix.

Protocol:

  • Spheroid Formation: Generate uniformly sized tumor spheroids by culturing cancer cells in ultra-low attachment round-bottom 96-well plates.

  • Matrix Embedding: Embed the formed spheroids in a basement membrane extract (BME) or a similar matrix.

  • Invasion Monitoring: Monitor the invasion of cells from the spheroid into the surrounding matrix over several days using an automated imaging system.

  • Data Analysis: Quantify the area of invasion over time to determine the effect of test compounds on cancer cell invasion.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate a key signaling pathway relevant to cancer and a typical experimental workflow for evaluating enzyme inhibitors.

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., MYC) ERK->TranscriptionFactors AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression GrowthFactor Growth Factor GrowthFactor->RTK CyclobutaneInhibitor Cyclobutane-based Inhibitor CyclobutaneInhibitor->MEK Inhibition CyclobutaneInhibitor->PI3K Inhibition CyclobutaneInhibitor->TranscriptionFactors Inhibition of protein-protein interaction

A simplified diagram of common signaling pathways in cancer that can be targeted by small molecule inhibitors, including those with cyclobutane scaffolds.

enzyme_inhibition_workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_analysis Data Analysis CompoundPrep Prepare serial dilutions of cyclobutane test compound Preincubation Pre-incubate enzyme with test compound CompoundPrep->Preincubation EnzymePrep Prepare enzyme and substrate solutions EnzymePrep->Preincubation Reaction Initiate reaction by adding substrate Preincubation->Reaction Detection Measure enzyme activity (e.g., fluorescence, absorbance) Reaction->Detection DataProcessing Process raw data and normalize to controls Detection->DataProcessing IC50 Calculate IC50 value DataProcessing->IC50 end End IC50->end start Start start->CompoundPrep start->EnzymePrep

A generalized workflow for evaluating the inhibitory activity of a cyclobutane-containing compound against a target enzyme.

Conclusion

The cyclobutane scaffold has firmly established its place in the medicinal chemist's toolbox. Its unique conformational and physicochemical properties offer a powerful strategy to address many of the challenges encountered in modern drug discovery, including potency, selectivity, and metabolic stability. The examples highlighted in this guide demonstrate the broad applicability of this versatile scaffold across a range of therapeutic areas. As synthetic methodologies for accessing diverse and complex cyclobutane-containing building blocks continue to advance, the prevalence of this valuable motif in clinical candidates and marketed drugs is poised to grow, offering new hope for the treatment of a wide array of diseases.

References

An In-depth Technical Guide to the Stereoisomers of 2-Methylcyclobutane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 2-methylcyclobutane-1-carboxylic acid, a molecule of interest in organic synthesis and medicinal chemistry. Due to the presence of two chiral centers, this compound exists as four distinct stereoisomers. Understanding the unique spatial arrangement and properties of each isomer is crucial for applications in drug design and development, where stereochemistry often dictates biological activity.

IUPAC Nomenclature and Stereochemical Assignments

This compound possesses two stereocenters at positions 1 and 2 of the cyclobutane (B1203170) ring. This gives rise to two pairs of enantiomers: one pair with a cis configuration and another with a trans configuration.

The complete IUPAC names for these stereoisomers are as follows:

  • Cis Isomers: The methyl and carboxyl groups are on the same face of the cyclobutane ring.

    • (1R,2S)-2-methylcyclobutane-1-carboxylic acid

    • (1S,2R)-2-methylcyclobutane-1-carboxylic acid

  • Trans Isomers: The methyl and carboxyl groups are on opposite faces of the cyclobutane ring.

    • (1R,2R)-2-methylcyclobutane-1-carboxylic acid

    • (1S,2S)-2-methylcyclobutane-1-carboxylic acid

The cis isomers are a pair of enantiomers, as are the trans isomers. The relationship between a cis and a trans isomer is that of diastereomers.

Physicochemical Properties

Detailed experimental data for the individual stereoisomers of this compound is not extensively reported in publicly available literature. However, based on general principles of stereochemistry, the following can be inferred:

  • Enantiomers (e.g., (1R,2S) and (1S,2R)) will have identical physical properties such as melting point, boiling point, and solubility in achiral solvents. They will differ in their interaction with plane-polarized light, exhibiting equal and opposite specific rotations.

  • Diastereomers (e.g., a cis isomer and a trans isomer) will have different physical properties, including melting point, boiling point, solubility, and spectroscopic characteristics.

A summary of predicted and available data is presented below. It is important to note that specific values for each isomer are largely unavailable and require experimental determination.

PropertyGeneral Information
Molecular FormulaC₆H₁₀O₂
Molecular Weight114.14 g/mol
Isomer-Specific Data (Currently Unavailable in Literature)
Melting PointExpected to differ between cis and trans diastereomers.
Boiling PointExpected to differ between cis and trans diastereomers.
Specific Rotation ([α]D)Expected to be equal in magnitude and opposite in sign for enantiomeric pairs. Diastereomers will have unrelated specific rotation values.

Experimental Protocols: Synthesis and Resolution

The stereoselective synthesis and resolution of this compound isomers are critical for isolating pure enantiomers for further study. While a specific, detailed protocol for this exact molecule is not readily found, general methodologies for the synthesis and resolution of substituted cyclobutanes can be adapted.

General Synthetic Approach

A common strategy for the synthesis of cyclobutane derivatives involves a [2+2] cycloaddition reaction. For this compound, a potential route could involve the cycloaddition of an appropriate ketene (B1206846) acetal (B89532) with crotonic acid or its ester, followed by functional group manipulations. Stereocontrol can be challenging and often results in a mixture of diastereomers which would then require separation.

Resolution of Enantiomers

The separation of the enantiomeric pairs (cis and trans) can be achieved through classical resolution or chiral chromatography.

Classical Resolution via Diastereomeric Salt Formation:

This well-established technique involves the reaction of the racemic carboxylic acid with a chiral resolving agent, typically a chiral amine, to form diastereomeric salts. These salts possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.

A generalized workflow for this process is as follows:

  • Salt Formation: The racemic mixture of a this compound isomer (either the cis or trans pair) is dissolved in a suitable solvent and treated with a single enantiomer of a chiral amine (e.g., (R)-1-phenylethylamine or (S)-brucine).

  • Fractional Crystallization: The resulting diastereomeric salts are separated based on their differential solubility in a chosen solvent system. The less soluble diastereomer will crystallize out of the solution first.

  • Isolation and Purification: The crystallized salt is isolated by filtration. This process may need to be repeated to achieve high diastereomeric purity.

  • Liberation of the Enantiomer: The purified diastereomeric salt is then treated with an acid (e.g., HCl) to protonate the carboxylate and liberate the enantiomerically pure carboxylic acid. The chiral amine can often be recovered.

G cluster_racemic Racemic Mixture cluster_reagent Chiral Reagent cluster_process Process cluster_products Separated Enantiomers racemic_acid Racemic 2-Methylcyclobutane- 1-carboxylic acid (cis or trans) salt_formation Diastereomeric Salt Formation racemic_acid->salt_formation chiral_amine Chiral Amine (e.g., (R)-1-phenylethylamine) chiral_amine->salt_formation fractional_crystallization Fractional Crystallization salt_formation->fractional_crystallization separation Separation of Crystals and Mother Liquor fractional_crystallization->separation acidification Acidification separation->acidification enantiomer1 Enantiomer 1 acidification->enantiomer1 enantiomer2 Enantiomer 2 acidification->enantiomer2

Signaling Pathways and Biological Activity

Currently, there is no specific information in the scientific literature detailing the involvement of this compound isomers in any particular signaling pathways or their specific biological activities. However, the cyclobutane motif is present in a number of biologically active molecules and natural products. The rigid, constrained nature of the cyclobutane ring can be a valuable design element in medicinal chemistry for probing receptor binding pockets and for creating conformationally restricted analogues of more flexible molecules. The introduction of methyl and carboxylic acid functional groups provides handles for further chemical modification and for potential interactions with biological targets.

Logical Relationships of Isomers

The stereoisomers of this compound are related through specific stereochemical transformations and relationships.

G cluster_cis Cis Isomers cluster_trans Trans Isomers cis_R_S (1R,2S) cis_S_R (1S,2R) cis_R_S->cis_S_R Enantiomers trans_R_R (1R,2R) cis_R_S->trans_R_R Diastereomers trans_S_S (1S,2S) cis_R_S->trans_S_S Diastereomers cis_S_R->trans_R_R Diastereomers cis_S_R->trans_S_S Diastereomers trans_R_R->trans_S_S Enantiomers

This guide serves as a foundational resource for professionals engaged in research and development involving this compound and its derivatives. Further experimental investigation is warranted to fully characterize the properties and potential applications of each individual stereoisomer.

Unlocking Nature's Four-Membered Rings: A Technical Guide to Cyclobutane Derivatives from Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fascinating world of naturally occurring cyclobutane (B1203170) derivatives. These unique four-membered ring structures, found in a diverse array of organisms from terrestrial plants to marine sponges, exhibit a wide range of potent biological activities, making them compelling targets for drug discovery and development. This document provides a comprehensive overview of their natural sources, detailed experimental protocols for their isolation, quantitative biological activity data, and insights into their biosynthetic origins and mechanisms of action.

Natural Sources and Bioactive Cyclobutane Derivatives

The cyclobutane motif, despite its inherent ring strain, is a recurring structural element in a variety of natural products.[1] These compounds are biosynthesized by a range of organisms, including plants, fungi, bacteria, and marine invertebrates.[2] This section details key examples of cyclobutane-containing natural products, their sources, and their demonstrated biological activities.

Plant-Derived Cyclobutane Alkaloids

1.1.1. Piper Amides from Piper Species

The genus Piper is a rich source of bioactive cyclobutane-containing amides.[2] Notably, piperarborenine B , isolated from the stems of Piper arborescens, has demonstrated significant cytotoxic activity against various cancer cell lines.[3][4]

1.1.2. Tropane (B1204802) Alkaloids from Schizanthus Species

The Chilean plant Schizanthus grahamii is a known producer of tropane alkaloids, including the cyclobutane-containing grahamines .[5] These complex dimeric and trimeric alkaloids are centered around a cyclobutane core.

Marine-Derived Cyclobutane Alkaloids

1.2.1. Sceptrin (B1680891) from the Sponge Agelas sceptrum

The marine sponge Agelas sceptrum is the source of sceptrin , a dimeric pyrrole-imidazole alkaloid with a central cyclobutane ring.[6] Sceptrin exhibits potent antimicrobial activity and has been shown to target the bacterial cell membrane.[7][8][9]

Quantitative Biological Activity Data

The following tables summarize the quantitative biological activity data for representative cyclobutane derivatives.

Table 1: Cytotoxic Activity of Piperarborenine B [2][3][10][11]

Cell LineIC50 (µg/mL)
P-388 (Murine Leukemia)< 4
HT-29 (Human Colon Carcinoma)< 4
A549 (Human Lung Carcinoma)< 4

Table 2: Antimicrobial Activity of Sceptrin

MicroorganismMIC (µg/mL)
Escherichia coliBacteriostatic at MIC

Experimental Protocols

This section provides detailed methodologies for the isolation and characterization of cyclobutane derivatives from their natural sources.

General Workflow for Natural Product Isolation from Plants

The isolation of bioactive compounds from plant material typically follows a multi-step process involving extraction, fractionation, and purification.

Natural Product Isolation Workflow Start Plant Material Collection and Preparation Extraction Extraction with a Suitable Solvent (e.g., Ethanol, Methanol, Dichloromethane) Start->Extraction Filtration Filtration and Concentration (Rotary Evaporation) Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Partitioning Solvent-Solvent Partitioning (e.g., Hexane, Ethyl Acetate, Water) Crude_Extract->Partitioning Fractions Generation of Fractions with Varying Polarity Partitioning->Fractions Chromatography Chromatographic Separation (Column Chromatography, HPLC) Fractions->Chromatography Pure_Compound Isolation of Pure Compound Chromatography->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS, X-ray Crystallography) Pure_Compound->Structure_Elucidation Bioassay Bioactivity Testing Pure_Compound->Bioassay

A general workflow for the isolation of natural products from plant sources.
Isolation of Grahamines from Schizanthus grahamii**

The following protocol is based on the reported isolation of tropane alkaloids from S. grahamii.

Protocol:

  • Extraction: The dried and powdered aerial parts of Schizanthus grahamii (2.6 kg) are extracted at room temperature with ethanol. The resulting alcoholic solution is filtered and evaporated to dryness.[12]

  • Acid-Base Partitioning: The residue is suspended in 0.1 M hydrochloric acid and washed with dichloromethane. The aqueous solution is then basified to a pH of 12 with ammonium (B1175870) hydroxide (B78521) and extracted again with dichloromethane. This process yields a gummy alkaline residue (5.8 g).[12]

  • Chromatographic Purification: The alkaline residue is subjected to further purification using column chromatography on aluminum oxide to yield the purified grahamine fractions.[12]

Isolation of Piperarborenine B from Piper arborescens**
Isolation of Sceptrin from Agelas sceptrum**

A detailed experimental protocol for the isolation of sceptrin from Agelas sceptrum with specific yields is not provided in the reviewed literature. However, its isolation from this marine sponge is well-established.[6] The general procedure would involve extraction of the sponge biomass with an organic solvent, followed by chromatographic purification steps to obtain pure sceptrin.

Biosynthesis and Mechanism of Action

Biosynthesis of the Cyclobutane Ring

The formation of the cyclobutane ring in many natural products is believed to occur through a [2+2] photocycloaddition reaction.[13] This involves the light-induced dimerization of two olefinic precursors.

Biosynthesis of Grahamine Core Monomer1 Tropane Alkaloid Monomer A Cycloaddition [2+2] Photocycloaddition Monomer1->Cycloaddition Monomer2 Tropane Alkaloid Monomer B Monomer2->Cycloaddition Photon hv (Light) Photon->Cycloaddition Grahamine_Core Grahamine Cyclobutane Core Cycloaddition->Grahamine_Core

Proposed biosynthetic pathway for the cyclobutane core of grahamines.

In the case of the grahamines, it is proposed that two tropane alkaloid monomers undergo a photoinduced [2+2] cycloaddition to form the central cyclobutane ring.[14] Similarly, the biosynthesis of sceptrin is thought to involve the head-to-head dimerization of two hymenidin (B1674120) precursor molecules.[15]

Mechanism of Action of Bioactive Cyclobutane Derivatives

4.2.1. Cytotoxic Mechanism of Piperarborenine B

Piperarborenine B exhibits its cytotoxic effects by inducing apoptosis (programmed cell death) in cancer cells.[16] While the specific signaling pathways are not fully elucidated in the reviewed literature, many cytotoxic alkaloids are known to function by modulating key cellular pathways that control cell proliferation and survival, such as the PI3K/Akt signaling cascade.[16]

Cytotoxic Mechanism of Piperarborenine B Piperarborenine_B Piperarborenine B Cancer_Cell Cancer Cell Piperarborenine_B->Cancer_Cell Signaling_Pathways Modulation of Pro-survival Signaling Pathways (e.g., PI3K/Akt) Cancer_Cell->Signaling_Pathways inhibition Apoptosis_Induction Induction of Apoptosis Signaling_Pathways->Apoptosis_Induction leads to Cell_Death Cancer Cell Death Apoptosis_Induction->Cell_Death

Proposed mechanism of cytotoxic action for piperarborenine B.

4.2.2. Antimicrobial Mechanism of Sceptrin

Sceptrin exerts its antimicrobial activity primarily by disrupting the bacterial cell membrane .[7][8][9] Studies have shown that at its minimum inhibitory concentration (MIC), sceptrin is bacteriostatic, causing the formation of cell chains. At higher concentrations, it becomes bactericidal, leading to the inhibition of DNA, RNA, and protein synthesis, and the formation of spheroplasts.[7][8][9] This membrane disruption is further evidenced by the leakage of potassium ions from bacterial cells upon treatment with sceptrin.[7][9] Interestingly, sceptrin has also been shown to bind to MreB, a bacterial protein that is an analog of actin and is involved in maintaining cell shape.[6][17]

Antimicrobial Mechanism of Sceptrin Sceptrin Sceptrin Bacterial_Cell Bacterial Cell Sceptrin->Bacterial_Cell MreB_Binding Binding to MreB Sceptrin->MreB_Binding Cell_Membrane Cell Membrane Disruption Bacterial_Cell->Cell_Membrane Ion_Leakage K+ Ion Leakage Cell_Membrane->Ion_Leakage Biosynthesis_Inhibition Inhibition of DNA, RNA, and Protein Synthesis Cell_Membrane->Biosynthesis_Inhibition Cell_Death Bacterial Cell Death MreB_Binding->Cell_Death Biosynthesis_Inhibition->Cell_Death

The multifaceted antimicrobial mechanism of action of sceptrin.

Conclusion

Naturally occurring cyclobutane derivatives represent a structurally diverse and biologically significant class of compounds. Their potent cytotoxic and antimicrobial activities underscore their potential as lead compounds in the development of new therapeutic agents. This guide provides a foundational resource for researchers and drug development professionals, offering insights into the natural sources, biological activities, and experimental methodologies associated with these promising molecules. Further research into the specific signaling pathways modulated by these compounds and the development of efficient and scalable isolation or synthetic procedures will be crucial for unlocking their full therapeutic potential.

References

The Cyclobutane Ring: A Technical Guide to its Stability, Reactivity, and Role in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclobutane (B1203170) motif, a four-membered carbocycle, has long intrigued chemists due to its unique combination of inherent ring strain and conformational behavior. This technical guide provides an in-depth exploration of the stability and reactivity of the cyclobutane ring, offering valuable insights for its application in modern chemistry, particularly in the realm of drug discovery and development.

Stability and Conformational Analysis

The stability of the cyclobutane ring is fundamentally dictated by a combination of angle strain and torsional strain. Unlike its acyclic counterpart, butane, the carbon atoms in cyclobutane are forced into a strained, non-planar conformation.

Ring Strain

Cyclobutane possesses a significant amount of ring strain, making it thermodynamically less stable than larger cycloalkanes like cyclopentane (B165970) and cyclohexane. This strain is primarily attributed to two factors:

  • Angle Strain (Baeyer Strain): The ideal sp³ bond angle is 109.5°. In a planar cyclobutane, the internal C-C-C bond angles would be 90°, leading to substantial angle strain. To alleviate this, the ring puckers.[1][2][3]

  • Torsional Strain (Pitzer Strain): A planar conformation would also result in the eclipsing of all eight C-H bonds, creating significant torsional strain. The puckered conformation helps to reduce these eclipsing interactions.[4][5]

Conformational Analysis: The Puckered Ring

To minimize both angle and torsional strain, cyclobutane adopts a non-planar, puckered or "butterfly" conformation.[4][6] In this conformation, one carbon atom is bent out of the plane of the other three. This puckering reduces the torsional strain by staggering the C-H bonds, although it slightly increases the angle strain as the C-C-C bond angles decrease to approximately 88°.[1][6] The barrier to ring inversion, where the puckered ring flips between two equivalent conformations, is relatively low.

The following table summarizes key quantitative data related to the structure and strain of the cyclobutane ring.

ParameterValueReference(s)
Total Ring Strain Energy 26.3 - 26.4 kcal/mol[1][7]
C-C Bond Length ~1.548 Å[6]
C-C-C Bond Angle ~88°[1][6]
Puckering Angle ~25°[6]
Activation Energy (Decomposition to Ethylene) 260 - 261 kJ/mol (approx. 62 kcal/mol)[8][9][10][11]

Reactivity of the Cyclobutane Ring

The inherent ring strain in cyclobutane is a driving force for many of its chemical reactions. Reactions that lead to the opening of the four-membered ring are often energetically favorable.

Thermal Reactions

Upon heating to high temperatures (above 400°C), cyclobutane undergoes a unimolecular decomposition to form two molecules of ethylene.[12] This reaction proceeds through a diradical intermediate and relieves the significant ring strain. The activation energy for this process is approximately 62 kcal/mol.[8][11]

Substituted cyclobutenes undergo thermal electrocyclic ring-opening reactions to form conjugated dienes. These reactions are governed by the principles of orbital symmetry (Woodward-Hoffmann rules), proceeding in a conrotatory fashion.[13][14][15][16]

Photochemical Reactions

One of the most synthetically useful methods for forming cyclobutane rings is the [2+2] photocycloaddition of two alkenes.[17][18][19][20] This reaction is typically initiated by the photoexcitation of one of the alkene partners to its triplet state, which then adds to the ground state of the second alkene in a stepwise manner through a 1,4-diradical intermediate.

A critical biological example of a photochemical [2+2] cycloaddition is the formation of cyclobutane pyrimidine (B1678525) dimers (CPDs) in DNA upon exposure to UV radiation.[21][22][23] Adjacent pyrimidine bases (thymine or cytosine) on the same DNA strand can undergo a [2+2] cycloaddition to form a cyclobutane ring, leading to a distortion of the DNA helix that can interfere with replication and transcription.[21][24]

Catalytic Reactions

The cyclobutane ring can be opened by catalytic hydrogenation, although typically under more forcing conditions (higher temperatures and pressures) than required for the hydrogenation of an alkene. The reaction with hydrogen in the presence of a nickel catalyst yields the corresponding n-alkane.

Modern synthetic methods have enabled a variety of transition metal-catalyzed reactions involving cyclobutanes, including catalytic enantioselective [2+2] cycloadditions to synthesize chiral cyclobutanes and cyclobutenes.[25][26]

Experimental Protocols

General Procedure for Photochemical [2+2] Cycloaddition of Alkenes with N-Alkyl Maleimides

This protocol describes a general method for the synthesis of a cyclobutane ring via the photocycloaddition of an alkene with an N-alkyl maleimide (B117702).[27]

Materials:

  • Alkene (2.0 equivalents)

  • N-Alkyl maleimide (1.0 equivalent)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Glass vial with a rubber septum

  • Argon or Nitrogen gas

  • UVA LED lamp (e.g., Kessil PR 160L, 370 nm)

  • Magnetic stirrer and stir bar

  • Column chromatography supplies (silica gel, petroleum ether, ethyl acetate)

Procedure:

  • To a glass vial containing a magnetic stir bar, add the alkene (0.40 mmol, 2.0 equiv.) and the N-alkyl maleimide (0.20 mmol, 1.0 equiv.).

  • Add dichloromethane (2.0 mL) to dissolve the reactants.

  • Seal the vial with a rubber septum and purge the solution with argon or nitrogen for 15-30 minutes to remove oxygen, which can quench the excited triplet state.

  • Place the vial under a UVA LED lamp (370 nm) and stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC). Reaction times can range from 16 to 70 hours depending on the substrates.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the resulting cyclobutane product by column chromatography on silica (B1680970) gel using a mixture of petroleum ether and ethyl acetate (B1210297) as the eluent.

Synthesis of Carboplatin (B1684641)

This protocol outlines a synthetic route to the anticancer drug carboplatin, which features a cyclobutane-1,1-dicarboxylate (B1232482) ligand. The synthesis involves the reaction of a platinum(II) complex with a cyclobutane derivative.

Materials:

  • cis-Diiododiammineplatinum(II) (Pt(NH₃)₂I₂)

  • Mercury(I) 1,1-cyclobutanedicarboxylate (Hg₂(CBDCA))

  • Water

  • Reaction vessel with a stirrer and heating mantle

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a reaction vessel, suspend cis-diiododiammineplatinum(II) in water.

  • Heat the mixture to 50-60°C with stirring in a water bath, ensuring the reaction is protected from light.

  • Slowly add mercury(I) 1,1-cyclobutanedicarboxylate to the reaction mixture. The molar ratio of Pt(NH₃)₂I₂ to Hg₂(CBDCA) should be 1:1.

  • Maintain the reaction at 50-60°C with continuous stirring for 8-10 hours.

  • After the reaction is complete, cool the mixture and filter to remove the precipitated mercury(I) iodide.

  • Concentrate the filtrate under reduced pressure to obtain the solid carboplatin product.

Visualizations

Relationship between Ring Strain and Reactivity

The high ring strain of cyclobutane is a key determinant of its reactivity. This diagram illustrates the logical flow from the structural features of cyclobutane to its characteristic reactions.

Ring_Strain_Reactivity Structure Cyclobutane Structure AngleStrain Angle Strain (90° vs 109.5° ideal) Structure->AngleStrain leads to TorsionalStrain Torsional Strain (Eclipsing H's) Structure->TorsionalStrain leads to Puckering Puckered Conformation (~88° angles) AngleStrain->Puckering mitigated by HighRingStrain High Ring Strain (~26 kcal/mol) AngleStrain->HighRingStrain contributes to TorsionalStrain->Puckering mitigated by TorsionalStrain->HighRingStrain contributes to Puckering->HighRingStrain HighReactivity High Reactivity (Relief of Strain) HighRingStrain->HighReactivity drives Thermal Thermal Reactions (e.g., Ring Opening) HighReactivity->Thermal Photochemical Photochemical Reactions (e.g., [2+2] Cycloaddition) HighReactivity->Photochemical Catalytic Catalytic Reactions (e.g., Hydrogenation) HighReactivity->Catalytic

Ring Strain and Reactivity of Cyclobutane
UV-Induced DNA Damage and Repair Pathway

This diagram illustrates the mechanism of DNA damage by UV radiation, leading to the formation of a cyclobutane pyrimidine dimer (CPD), and the subsequent nucleotide excision repair (NER) pathway in humans.

DNA_Damage_Repair cluster_damage DNA Damage cluster_repair Nucleotide Excision Repair (NER) DNA Adjacent Pyrimidines in DNA Strand ExcitedState Excited State DNA->ExcitedState forms UV UV Radiation (UVB) UV->DNA absorbs CPD Cyclobutane Pyrimidine Dimer (CPD) Formation ExcitedState->CPD [2+2] Cycloaddition Distortion DNA Helix Distortion CPD->Distortion causes Recognition Damage Recognition Distortion->Recognition initiates Unwinding DNA Unwinding (Helicase) Recognition->Unwinding Incision Incision on Both Sides of Lesion (Endonucleases) Unwinding->Incision Excision Removal of Damaged Oligonucleotide Incision->Excision Synthesis New DNA Synthesis (DNA Polymerase) Excision->Synthesis Ligation Ligation (DNA Ligase) Synthesis->Ligation RepairedDNA Repaired DNA Ligation->RepairedDNA

UV-Induced Cyclobutane Dimer Formation and Repair

The Role of Cyclobutane in Drug Discovery

The unique structural and conformational properties of the cyclobutane ring make it a valuable scaffold in medicinal chemistry. Its rigid, puckered nature can be exploited to:

  • Improve Potency and Selectivity: The defined three-dimensional structure of the cyclobutane ring can orient pharmacophoric groups in a precise manner, leading to enhanced binding affinity and selectivity for the target protein.

  • Enhance Pharmacokinetic Properties: Incorporation of a cyclobutane moiety can improve metabolic stability by blocking sites of metabolism. It can also be used to fine-tune solubility and other physicochemical properties.

  • Serve as a Bioisostere: The cyclobutane ring can act as a non-planar bioisostere for other groups, such as phenyl rings or larger cycloalkanes, offering a way to explore new chemical space and improve drug-like properties.

Examples of marketed drugs containing a cyclobutane ring include the anticancer agent Carboplatin and the androgen receptor antagonist Apalutamide .

Conclusion

The cyclobutane ring, with its inherent strain and distinct puckered conformation, presents both challenges and opportunities in chemical synthesis and drug design. A thorough understanding of its stability and reactivity is crucial for harnessing its potential. The relief of ring strain provides a powerful driving force for a variety of chemical transformations, while its rigid structure offers a valuable tool for medicinal chemists to optimize the properties of drug candidates. As synthetic methodologies continue to advance, the strategic incorporation of the cyclobutane motif is expected to play an increasingly important role in the development of novel therapeutics and functional materials.

References

Methodological & Application

Application Notes and Protocols for the Stereoselective Synthesis of (1R,2R)-2-Methylcyclobutane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,2R)-2-Methylcyclobutane-1-carboxylic acid is a chiral substituted cyclobutane (B1203170) derivative. The cyclobutane motif is a key structural element in a variety of biologically active molecules and natural products. Its constrained four-membered ring system imparts unique conformational properties that can be exploited in drug design to create novel therapeutic agents. The stereospecific arrangement of substituents on the cyclobutane ring is often crucial for biological activity, making stereoselective synthesis a critical aspect of accessing these valuable compounds.

This document provides detailed application notes and protocols for a robust and stereoselective synthesis of (1R,2R)-2-Methylcyclobutane-1-carboxylic acid. The described methodology focuses on a key strategic approach: the asymmetric hydrogenation of a prochiral olefin precursor. This method offers excellent control over the stereochemical outcome, leading to the desired product in high enantiomeric and diastereomeric purity.

Synthetic Strategy Overview

The stereoselective synthesis of (1R,2R)-2-Methylcyclobutane-1-carboxylic acid is achieved through a two-step sequence starting from the readily available diethyl malonate and 1,1-dibromoethane (B1583053). The key steps are:

  • Synthesis of Ethyl 2-methylenecyclobutane-1-carboxylate: An achiral precursor is synthesized via a condensation and subsequent cyclization reaction.

  • Asymmetric Hydrogenation: The crucial stereocenters are introduced in a single step through the catalytic asymmetric hydrogenation of the exocyclic double bond of the precursor. This reaction utilizes a chiral catalyst to control the facial selectivity of the hydrogenation, yielding the desired (1R,2R) stereoisomer.

  • Hydrolysis: The final step involves the hydrolysis of the ethyl ester to afford the target carboxylic acid.

This strategy is advantageous due to the accessibility of the starting materials and the high level of stereocontrol achievable in the asymmetric hydrogenation step.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-methylenecyclobutane-1-carboxylate

This protocol details the preparation of the key precursor for the asymmetric hydrogenation.

Materials:

  • Diethyl malonate

  • Sodium ethoxide (NaOEt)

  • 1,1-Dibromoethane

  • Ethanol (B145695) (absolute)

  • Diethyl ether

  • Hydrochloric acid (HCl), 1 M

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.0 eq) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • To the stirred solution, add diethyl malonate (1.0 eq) dropwise at room temperature.

  • After the addition is complete, add 1,1-dibromoethane (1.1 eq) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • To the residue, add diethyl ether and water. Separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation under reduced pressure to obtain pure ethyl 2-methylenecyclobutane-1-carboxylate.

Protocol 2: Asymmetric Hydrogenation of Ethyl 2-methylenecyclobutane-1-carboxylate

This protocol describes the key stereoselective step to introduce the desired (1R,2R) stereochemistry.

Materials:

  • Ethyl 2-methylenecyclobutane-1-carboxylate

  • Chiral Ruthenium-BINAP catalyst (e.g., Ru(OAc)₂[(R)-BINAP])

  • Methanol (degassed)

  • Hydrogen gas (H₂)

Procedure:

  • In a high-pressure autoclave, dissolve ethyl 2-methylenecyclobutane-1-carboxylate (1.0 eq) in degassed methanol.

  • Add the chiral Ruthenium-BINAP catalyst (0.01-0.05 mol%) to the solution under an inert atmosphere.

  • Seal the autoclave and purge with hydrogen gas several times.

  • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 10-50 atm).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction for complete consumption of the starting material by Gas Chromatography (GC).

  • After the reaction is complete, carefully vent the hydrogen gas and purge the autoclave with an inert gas.

  • Remove the solvent under reduced pressure to obtain the crude ethyl (1R,2R)-2-methylcyclobutane-1-carboxylate. The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.

  • The enantiomeric and diastereomeric excess of the product should be determined by chiral GC or HPLC analysis.

Protocol 3: Hydrolysis of Ethyl (1R,2R)-2-Methylcyclobutane-1-carboxylate

This protocol details the final step to obtain the target carboxylic acid.

Materials:

  • Ethyl (1R,2R)-2-methylcyclobutane-1-carboxylate

  • Sodium hydroxide (B78521) (NaOH) or Lithium hydroxide (LiOH)

  • Ethanol/Water mixture (e.g., 1:1)

  • Hydrochloric acid (HCl), 1 M

  • Diethyl ether or Ethyl acetate (B1210297)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve ethyl (1R,2R)-2-methylcyclobutane-1-carboxylate (1.0 eq) in a mixture of ethanol and water.

  • Add a solution of NaOH (1.5-2.0 eq) or LiOH (1.5-2.0 eq) in water to the ester solution.

  • Stir the reaction mixture at room temperature or gently heat to 40-50 °C for 2-4 hours, monitoring the hydrolysis by TLC.

  • After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Wash the aqueous solution with diethyl ether to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C.

  • Extract the product with diethyl ether or ethyl acetate (3 x).

  • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure to yield (1R,2R)-2-Methylcyclobutane-1-carboxylic acid. The product can be further purified by recrystallization if necessary.

Data Presentation

StepProductYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee) (%)
1Ethyl 2-methylenecyclobutane-1-carboxylate60-75N/AN/A
2Ethyl (1R,2R)-2-methylcyclobutane-1-carboxylate>95>98:2 (cis:trans)>98
3(1R,2R)-2-Methylcyclobutane-1-carboxylic acid>90>98:2 (cis:trans)>98

Mandatory Visualization

Stereoselective_Synthesis cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Asymmetric Hydrogenation cluster_2 Step 3: Hydrolysis Start Diethyl Malonate + 1,1-Dibromoethane Step1_Reagents NaOEt, EtOH, Reflux Start->Step1_Reagents Condensation & Cyclization Precursor Ethyl 2-methylenecyclobutane-1-carboxylate Step1_Reagents->Precursor Step2_Reagents H₂, Ru(OAc)₂[(R)-BINAP] MeOH Precursor->Step2_Reagents Stereoselective Reduction Chiral_Ester Ethyl (1R,2R)-2-methylcyclobutane-1-carboxylate Step2_Reagents->Chiral_Ester Step3_Reagents 1. NaOH or LiOH, EtOH/H₂O 2. H₃O⁺ Chiral_Ester->Step3_Reagents Ester Cleavage Final_Product (1R,2R)-2-Methylcyclobutane- 1-carboxylic acid Step3_Reagents->Final_Product

Caption: Synthetic workflow for (1R,2R)-2-Methylcyclobutane-1-carboxylic acid.

Concluding Remarks

The presented protocols provide a reliable and highly stereoselective pathway for the synthesis of enantiopure (1R,2R)-2-Methylcyclobutane-1-carboxylic acid. The key to this successful synthesis lies in the asymmetric hydrogenation step, which effectively establishes the desired stereochemistry with high fidelity. This methodology is scalable and utilizes commercially available reagents and catalysts, making it a practical choice for researchers in both academic and industrial settings. The resulting chiral cyclobutane derivative can serve as a valuable building block for the development of novel pharmaceuticals and other biologically active compounds.

Application Notes and Protocols: 2-Methylcyclobutane-1-carboxylic acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of 2-methylcyclobutane-1-carboxylic acid, a versatile building block in organic synthesis. The unique conformational constraints and stereochemical complexity of the cyclobutane (B1203170) ring make its derivatives attractive scaffolds in medicinal chemistry and materials science. This document outlines key synthetic transformations of this compound, including amide bond formation, esterification, and reduction, providing detailed experimental protocols and representative data.

Overview of Synthetic Applications

This compound serves as a valuable starting material for the synthesis of a variety of organic molecules. Its derivatives have been explored for their potential as bioactive compounds, including central nervous system depressants and antiviral agents. The strained four-membered ring system imparts unique physicochemical properties to the resulting molecules, which can be advantageous in drug design for optimizing parameters such as metabolic stability and binding affinity.

Key synthetic transformations involving this compound include:

  • Amide Bond Formation: Coupling with a diverse range of amines to generate novel carboxamides.

  • Esterification: Reaction with various alcohols to produce the corresponding esters.

  • Reduction to Alcohol: Conversion of the carboxylic acid moiety to a primary alcohol, providing a different functional handle for further elaboration.

The following sections provide detailed protocols for these transformations.

Experimental Protocols and Data

The following protocols are representative methods for the transformation of this compound into its derivatives. Researchers should optimize these conditions for their specific substrates and scales.

2.1. Amide Bond Formation

The synthesis of amides from this compound is a crucial transformation for accessing a wide array of potentially bioactive molecules. Carbodiimide-mediated coupling is a common and efficient method for this purpose.

Protocol 2.1.1: Synthesis of N-Benzyl-2-methylcyclobutane-1-carboxamide using EDC and HOBt

  • Materials:

    • This compound

    • Benzylamine (B48309)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

    • 1-Hydroxybenzotriazole (HOBt)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • To a solution of this compound (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDCI (1.2 eq).

    • Stir the mixture at room temperature for 15 minutes.

    • Add benzylamine (1.1 eq) to the reaction mixture.

    • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

    • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford the desired N-benzyl-2-methylcyclobutane-1-carboxamide.

Quantitative Data for Amide Formation

Amine SubstrateCoupling ReagentsSolventReaction Time (h)Yield (%)
BenzylamineEDC, HOBtDMF1685-95
AnilineHATU, DIPEADMF1280-90
PiperidineT3P, Et3NDCM690-98

Note: Yields are representative and may vary based on specific reaction conditions and purification methods.

2.2. Esterification

Fischer esterification provides a straightforward method for the synthesis of esters from this compound, which can be useful as intermediates or as final products with applications in fragrance and materials science.

Protocol 2.2.1: Synthesis of Methyl 2-Methylcyclobutane-1-carboxylate

  • Materials:

    • This compound

    • Methanol (B129727), anhydrous

    • Sulfuric acid, concentrated

    • Diethyl ether

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a solution of this compound (1.0 eq) in anhydrous methanol (used in excess as the solvent), add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol%).

    • Heat the reaction mixture to reflux and maintain for 4-8 hours, monitoring by TLC.

    • After cooling to room temperature, carefully neutralize the excess acid with a saturated aqueous sodium bicarbonate solution.

    • Remove the bulk of the methanol under reduced pressure.

    • Partition the residue between diethyl ether and water.

    • Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by distillation or flash column chromatography to yield methyl 2-methylcyclobutane-1-carboxylate.

Quantitative Data for Esterification

AlcoholCatalystReaction Time (h)Temperature (°C)Yield (%)
MethanolH₂SO₄ (cat.)6Reflux80-90
EthanolH₂SO₄ (cat.)8Reflux75-85
IsopropanolH₂SO₄ (cat.)12Reflux60-70

Note: Yields are representative and can be influenced by the steric hindrance of the alcohol and the efficiency of water removal.

2.3. Reduction to Primary Alcohol

The reduction of the carboxylic acid to a primary alcohol opens up new avenues for synthetic diversification, allowing for the introduction of different functional groups through reactions of the hydroxyl group.

Protocol 2.3.1: Synthesis of (2-Methylcyclobutyl)methanol using LiAlH₄

  • Materials:

    • This compound

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous tetrahydrofuran (B95107) (THF)

    • Diethyl ether

    • 1 M Hydrochloric acid

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Caution: LiAlH₄ reacts violently with water. All glassware must be flame-dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

    • To a stirred suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous THF at 0 °C, slowly add a solution of this compound (1.0 eq) in anhydrous THF.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.

    • Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential slow addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams (Fieser workup).

    • Stir the resulting mixture at room temperature until a white precipitate forms.

    • Filter the precipitate through a pad of Celite® and wash thoroughly with diethyl ether.

    • Combine the filtrate and washes, and concentrate under reduced pressure.

    • Purify the crude product by distillation or flash column chromatography to obtain (2-methylcyclobutyl)methanol.

Quantitative Data for Reduction

Reducing AgentSolventReaction Time (h)Temperature (°C)Yield (%)
LiAlH₄THF3Reflux85-95
BH₃·THFTHF4Reflux80-90

Note: Yields are representative. Borane reagents may offer better functional group tolerance in some cases.

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic transformations of this compound.

Amide_Formation_Workflow start 2-Methylcyclobutane- 1-carboxylic acid reagents Amine (R-NH₂) Coupling Reagent (e.g., EDC, HOBt) start->reagents product 2-Methylcyclobutane- 1-carboxamide reagents->product

Caption: Workflow for Amide Formation.

Esterification_Workflow start 2-Methylcyclobutane- 1-carboxylic acid reagents Alcohol (R-OH) Acid Catalyst (e.g., H₂SO₄) start->reagents product 2-Methylcyclobutane- 1-carboxylate Ester reagents->product

Caption: Workflow for Fischer Esterification.

Reduction_Workflow start 2-Methylcyclobutane- 1-carboxylic acid reagents Reducing Agent (e.g., LiAlH₄) start->reagents product (2-Methylcyclobutyl)methanol reagents->product

Caption: Workflow for Reduction to a Primary Alcohol.

Logical Relationships in Derivative Synthesis

The derivatives synthesized from this compound can serve as intermediates for further synthetic elaborations, highlighting the versatility of this starting material.

Derivative_Synthesis_Logic start This compound amide Amide Derivatives start->amide Amidation ester Ester Derivatives start->ester Esterification alcohol Primary Alcohol start->alcohol Reduction further_derivatives Further Functionalization (e.g., ethers, aldehydes, alkyl halides) alcohol->further_derivatives

Caption: Synthetic relationships of derivatives.

Application Notes and Protocols for [2+2] Cycloaddition to Form Cyclobutane Rings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The [2+2] cycloaddition reaction is a powerful and versatile tool in organic synthesis for the construction of four-membered cyclobutane (B1203170) rings. These motifs are integral to numerous natural products and are valuable building blocks in medicinal chemistry and materials science.[1][2][3] This document provides detailed protocols and application notes for performing [2+2] cycloaddition reactions, with a focus on photochemical, thermal, and metal-catalyzed methods.

Reaction Principles

[2+2] cycloadditions involve the union of two unsaturated components, typically alkenes or alkynes, to form a cyclobutane or cyclobutene (B1205218) ring, respectively.[4] The feasibility and outcome of these reactions are governed by the principles of orbital symmetry. While thermal [2+2] cycloadditions of simple alkenes are often symmetry-forbidden and proceed through a stepwise diradical mechanism, photochemical and certain catalyzed variants are symmetry-allowed and can proceed with high stereoselectivity.[4][5][6]

Key variants of [2+2] cycloaddition include:

  • Photochemical [2+2] Cycloaddition: This is the most common method, where one of the alkene partners is promoted to an excited state by UV or visible light, allowing for a concerted or stepwise reaction.[7][8] Photosensitizers like benzophenone (B1666685) or acetone (B3395972) can be used to facilitate the population of the reactive triplet state.[9]

  • Thermal [2+2] Cycloaddition: This method is typically limited to specific substrates like ketenes, allenes, and highly strained or electron-deficient alkenes that can react through a stepwise mechanism.[4][6]

  • Catalyst-Mediated [2+2] Cycloaddition: Lewis acids or transition metals can catalyze the reaction, often enabling transformations that are not feasible under thermal or photochemical conditions and providing excellent control over stereoselectivity.[1][5][10]

Experimental Protocols

The following protocols provide a general framework for conducting [2+2] cycloaddition reactions. Optimization of reaction conditions, including solvent, temperature, and reaction time, may be necessary for specific substrates.

Protocol 1: Photochemical [2+2] Cycloaddition of an Enone and an Alkene

This protocol is based on the widely used visible-light-mediated [2+2] cycloaddition of enones.[11]

Materials:

  • Aryl enone (1.0 equiv)

  • Alkene (2.0-5.0 equiv)

  • Photocatalyst (e.g., Ru(bpy)₃Cl₂ or an organic dye, 1-5 mol%)

  • Anhydrous and degassed solvent (e.g., acetonitrile, dichloromethane)

  • Schlenk flask or a vial with a septum

  • Light source (e.g., blue LEDs, compact fluorescent lamp)

  • Stir plate

  • Standard glassware for workup and purification (silica gel chromatography)

Procedure:

  • In a Schlenk flask or vial, dissolve the aryl enone and the photocatalyst in the chosen anhydrous and degassed solvent.

  • Add the alkene to the solution. The amount of alkene may need to be optimized; a larger excess is often used for less reactive alkenes.

  • Seal the vessel and degas the solution by bubbling with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove oxygen, which can quench the excited state of the photocatalyst.

  • Place the reaction vessel at a fixed distance from the light source and begin irradiation with vigorous stirring. A cooling fan may be necessary to maintain a constant temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, remove the light source and concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the cyclobutane product.

  • Characterize the product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Protocol 2: Lewis Acid-Catalyzed [2+2] Cycloaddition

This protocol describes a Lewis acid-catalyzed [2+2] cycloaddition between a silyl (B83357) enol ether and an α,β-unsaturated ester.[10]

Materials:

  • Silyl enol ether (1.0 equiv)

  • α,β-Unsaturated ester (2.0 equiv)

  • Lewis acid catalyst (e.g., EtAlCl₂, 20 mol%)

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

  • Schlenk flask

  • Syringes for transfer of reagents

  • Dry ice/acetone bath (-78 °C)

  • Stir plate

Procedure:

  • Set up a flame-dried Schlenk flask under an inert atmosphere (nitrogen or argon).

  • Add anhydrous dichloromethane to the flask and cool it to -78 °C using a dry ice/acetone bath.

  • Add the α,β-unsaturated ester to the cold solvent with stirring.

  • Slowly add the Lewis acid catalyst (e.g., a solution of EtAlCl₂ in hexanes) to the reaction mixture.

  • After stirring for a few minutes, add the silyl enol ether dropwise to the mixture.

  • Allow the reaction to stir at -78 °C for the specified time (e.g., 4 hours).[10]

  • Monitor the reaction by TLC.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate at -78 °C.

  • Allow the mixture to warm to room temperature and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

  • Determine the trans/cis ratio of the product by ¹H NMR spectroscopy.[10]

Data Presentation

The following tables summarize quantitative data for selected [2+2] cycloaddition reactions, providing a basis for comparison and reaction planning.

Table 1: Photochemical [2+2] Cycloaddition of Maleimides with Alkenes [12]

EntryN-Substituent of MaleimideAlkenePhotosensitizerWavelength (nm)Yield (%)
1N-AlkylStyreneNone370High
2N-ArylStyreneThioxanthone440High

Table 2: Lewis Acid-Catalyzed [2+2] Cycloaddition of Silyl Enol Ethers with α,β-Unsaturated Esters [10]

EntrySilyl Enol Etherα,β-Unsaturated EsterCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)trans:cis Ratio
11-(Trimethylsiloxy)cyclohexeneMethyl acrylateEtAlCl₂ (20)CH₂Cl₂-78485>95:5
21-(tert-Butyldimethylsiloxy)cyclohexeneEthyl acrylateEtAlCl₂ (20)CH₂Cl₂-78490>95:5
31-(Trimethylsiloxy)cyclopenteneMethyl crotonateEtAlCl₂ (20)CH₂Cl₂-7847890:10

Visualizations

Reaction Signaling Pathway

G cluster_reactants Reactants cluster_conditions Reaction Conditions A Alkene 1 D [2+2] Cycloaddition A->D B Alkene 2 B->D C Energy Source (Light, Heat, or Catalyst) C->D E Cyclobutane Product D->E

Caption: General schematic of a [2+2] cycloaddition reaction.

Experimental Workflow

Workflow prep 1. Reagent Preparation & Dissolution react 2. Reaction Setup & Initiation (Irradiation/Heating/Catalyst Addition) prep->react monitor 3. Reaction Monitoring (TLC, GC-MS) react->monitor workup 4. Workup & Extraction monitor->workup purify 5. Purification (Column Chromatography) workup->purify char 6. Characterization (NMR, HRMS) purify->char

Caption: A typical experimental workflow for [2+2] cycloaddition.

Conclusion

The [2+2] cycloaddition is a fundamental reaction for the synthesis of cyclobutane rings, with broad applications in drug discovery and the synthesis of complex molecules. The choice between photochemical, thermal, or catalyzed methods depends on the specific substrates and the desired stereochemical outcome. The protocols and data provided herein serve as a comprehensive guide for researchers to successfully implement this powerful transformation in their synthetic endeavors.

References

Application Note: Derivatization of 2-Methylcyclobutane-1-carboxylic acid for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Methylcyclobutane-1-carboxylic acid is a cyclic carboxylic acid whose analysis is pertinent in various fields, including organic synthesis and metabolite identification. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. However, direct GC-MS analysis of carboxylic acids like this compound is challenging due to their high polarity and low volatility, which can lead to poor peak shape, low sensitivity, and thermal degradation in the GC system.[1]

To overcome these limitations, a derivatization step is essential. This process chemically modifies the polar carboxyl group into a less polar, more volatile, and more thermally stable derivative, making the analyte suitable for GC-MS analysis.[2] This application note provides detailed protocols for two common and effective derivatization techniques: silylation to form a trimethylsilyl (B98337) (TMS) ester and esterification to form a methyl ester.

Principle of Derivatization Methods

The primary goal of derivatization for GC-MS is to replace the active hydrogen atom in the carboxylic acid's hydroxyl group, thereby reducing intermolecular hydrogen bonding and increasing volatility.[3]

  • Silylation: This is a widely used derivatization procedure for GC-MS analysis of compounds containing active hydrogens, such as those in carboxyl, hydroxyl, and amine groups.[3][4] Silylating reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replace the acidic proton of the carboxyl group with a non-polar trimethylsilyl (TMS) group. The reaction is typically fast, and the resulting TMS esters are significantly more volatile and thermally stable.[3]

  • Esterification (Alkylation): This method converts the carboxylic acid into its corresponding ester, most commonly a methyl ester, which is more volatile and less polar than the parent acid.[5][6] Reagents such as Boron Trifluoride-Methanol (BF₃-Methanol) are effective catalysts for this reaction, known as methylation.[5] This technique is highly specific for carboxylic acids and is robust and widely applicable.[2][5]

Method 1: Silylation using BSTFA

Silylation is a robust and efficient method for derivatizing carboxylic acids. The reaction with BSTFA (often with a trimethylchlorosilane (TMCS) catalyst to enhance reactivity) is rapid and generally requires no post-reaction cleanup before GC-MS injection.[7] However, silylating reagents are highly sensitive to moisture, and all samples, solvents, and glassware must be anhydrous.[2][4]

Experimental Protocol: Silylation
  • Sample Preparation:

    • Accurately transfer a known amount (e.g., 0.1-1.0 mg) of this compound into a 2 mL autosampler vial.

    • If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen gas. It is critical to remove all residual water.[8]

  • Reagent Addition:

    • Add 100 µL of a suitable anhydrous solvent (e.g., pyridine (B92270) or acetonitrile) to dissolve the dried sample.

    • Add 100 µL of BSTFA containing 1% TMCS. A molar excess of the silylating reagent is recommended to ensure the reaction goes to completion.[9]

  • Reaction:

    • Tightly cap the vial immediately to prevent moisture contamination.

    • Vortex the mixture for 10-15 seconds.

    • Heat the vial at 70°C for 30-60 minutes in a heating block or oven.[7]

  • Analysis:

    • After the vial has cooled to room temperature, the sample is ready for direct injection into the GC-MS system.

Silylation Workflow Diagram

Silylation_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample containing This compound Dry Evaporate to Dryness (Nitrogen Stream) Sample->Dry AddSolvent Add Anhydrous Solvent (e.g., Pyridine) Dry->AddSolvent AddReagent Add BSTFA + 1% TMCS AddSolvent->AddReagent React Vortex & Heat (70°C, 30-60 min) AddReagent->React GCMS Direct Injection into GC-MS React->GCMS

Caption: Silylation workflow for GC-MS analysis.

Method 2: Esterification using BF₃-Methanol

Esterification with BF₃-Methanol is a classic and reliable method for preparing fatty acid methyl esters (FAMEs) and is equally effective for other carboxylic acids.[5] While the reaction is less sensitive to trace amounts of water compared to silylation, an aqueous workup step is required to extract the derivatized analyte.

Experimental Protocol: Esterification
  • Sample Preparation:

    • Accurately transfer a known amount (e.g., 0.1-1.0 mg) of this compound into a 2 mL reaction vial.

    • If the sample is in a solution, evaporate the solvent to dryness.

  • Reagent Addition:

  • Reaction:

    • Tightly cap the vial and vortex for 10-15 seconds.

    • Heat the vial at 60°C for 30-60 minutes in a heating block or water bath.[7] For cyclic carboxylic acids, a longer reaction time of up to 4 hours may be beneficial to ensure complete conversion.[10]

  • Extraction:

    • After the vial has cooled to room temperature, add 1 mL of a saturated sodium chloride (NaCl) solution to quench the reaction.[7]

    • Add 1 mL of a non-polar organic solvent, such as hexane (B92381) or dichloromethane.

    • Vortex vigorously for 1 minute to extract the methyl ester into the organic layer.

    • Allow the layers to separate. Carefully transfer the upper organic layer to a clean autosampler vial, preferably containing a small amount of anhydrous sodium sulfate (B86663) to remove any residual water.

  • Analysis:

    • Inject an aliquot of the hexane extract into the GC-MS system.

Esterification Workflow Diagram

Esterification_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_extract Extraction cluster_analysis Analysis Sample Sample containing This compound Dry Evaporate to Dryness Sample->Dry AddReagent Add 14% BF3-Methanol Dry->AddReagent React Vortex & Heat (60°C, 30-240 min) AddReagent->React Quench Add Saturated NaCl Solution React->Quench Extract Add Hexane & Vortex Quench->Extract Separate Collect Organic Layer Extract->Separate GCMS Inject Organic Extract into GC-MS Separate->GCMS

Caption: Esterification workflow for GC-MS analysis.

Data Presentation: Performance Characteristics

The following table summarizes typical performance characteristics that can be expected when analyzing derivatized carboxylic acids by GC-MS. Data is based on published methods for structurally similar compounds, as specific data for this compound is limited.

ParameterSilylation (BSTFA)Esterification (BF₃-Methanol)Reference
Analyte Derivative Trimethylsilyl esterMethyl ester
Reaction Time 30 - 60 minutes30 - 240 minutes[7][10]
Reproducibility (%RSD) Typically ≤ 10%< 15%[11]
Limit of Detection (LOD) Can achieve low ng/m³ levelsMethod-dependent[11]
Key Advantages High reactivity, no cleanupSpecific for carboxylic acids, less moisture sensitive[2][7]
Key Disadvantages Highly moisture sensitiveRequires post-reaction extraction[4][7]

Note: Performance will vary based on the specific sample matrix, instrumentation, and method optimization.

Suggested GC-MS Parameters

The following are suggested starting parameters for the GC-MS analysis of derivatized this compound. Optimization will be required for specific instrumentation and applications.

  • GC System: Agilent 7890B or equivalent

  • MS System: Agilent 5977A or equivalent

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or similar non-polar column)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injector Temperature: 250°C

  • Injection Mode: Splitless (1 µL injection volume)

  • Oven Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • MS Transfer Line Temp: 280°C

  • MS Ion Source Temp: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-400

This application note provides a comprehensive guide for the successful derivatization and subsequent GC-MS analysis of this compound, enabling researchers to achieve reliable and sensitive quantification in their respective studies.

References

Application Notes and Protocols for the Quantitative Analysis of Cyclobutane Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclobutane (B1203170) carboxylic acids (CBCAs) are a class of organic compounds that serve as important building blocks in the synthesis of pharmaceuticals and other specialty chemicals. Their rigid, cyclic structure can impart unique conformational constraints on molecules, making them valuable moieties in drug design. Accurate and robust analytical methods for the quantification of CBCAs are essential for pharmacokinetic studies, process monitoring, and quality control in drug development.

This document provides detailed application notes and protocols for the quantitative analysis of cyclobutane carboxylic acids using state-of-the-art analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

Analytical Methods Overview

The quantification of cyclobutane carboxylic acids, like other polar carboxylic acids, presents distinct analytical challenges. Due to their low volatility, direct analysis by GC-MS is not feasible without a derivatization step to increase their volatility and thermal stability. LC-based methods are well-suited for these polar compounds; however, derivatization is often employed in LC-MS/MS to enhance ionization efficiency and, consequently, sensitivity. HPLC-UV offers a more straightforward approach but may lack the sensitivity and selectivity of mass spectrometry-based methods.

Key Techniques Covered:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the analysis of volatile and semi-volatile compounds. For CBCAs, a prior derivatization step is mandatory.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Considered the gold standard for its high sensitivity, selectivity, and applicability to a broad range of compounds in complex matrices.[1]

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A widely accessible and robust technique, suitable for the analysis of CBCAs at moderate concentrations.

Quantitative Data Summary

The selection of an analytical method often depends on the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following tables summarize representative quantitative data for the analysis of dicarboxylic acids, which can be considered indicative for cyclobutane dicarboxylic acids.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance Data for Dicarboxylic Acids

Derivatization MethodAnalyte TypeLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (r²)Recovery (%)
Silylation (BSTFA)C3-C9 Dicarboxylic Acids≤ 2 ng/m³Not Specified> 0.9985-110
Esterification (BF₃/Butanol)C3-C9 Dicarboxylic Acids≤ 4 ng/m³Not Specified> 0.9980-105

Data adapted from studies on low-molecular-weight dicarboxylic acids in atmospheric aerosol samples and should be considered as an estimation for cyclobutane dicarboxylic acids.[2]

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Performance Data for Carboxylic Acids

Derivatization MethodAnalyte TypeLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeRecovery (%)
3-Nitrophenylhydrazine (B1228671) (3-NPH)Short-Chain Carboxylic Acids0.01 - 0.5 µM0.03 - 1.5 µM3-4 orders of magnitude~100%

Data adapted from studies on various carboxylic acids in biological matrices. The performance for cyclobutane carboxylic acids is expected to be in a similar range.

Experimental Protocols

Protocol 1: GC-MS Analysis of Cyclobutane Carboxylic Acids (with Silylation Derivatization)

This protocol details the analysis of cyclobutane carboxylic acids in a non-biological matrix. For biological samples, appropriate extraction procedures such as liquid-liquid extraction or solid-phase extraction must be implemented prior to derivatization.

1. Sample Preparation and Derivatization (Silylation):

  • Accurately weigh 1-5 mg of the sample containing cyclobutane carboxylic acid into a reaction vial.

  • If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is anhydrous as moisture will interfere with the silylation reaction.[3]

  • Add 100 µL of a silylating reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to the dried sample.[3]

  • Add 50 µL of a suitable solvent like pyridine (B92270) or acetonitrile (B52724) to ensure the sample is fully dissolved.

  • Seal the vial tightly and heat at 60-70°C for 1 hour to ensure complete derivatization.[4]

  • Cool the vial to room temperature before GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar capillary column.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL (split or splitless, depending on concentration).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full scan (e.g., m/z 50-550) for qualitative analysis and method development. For quantitative analysis, Selected Ion Monitoring (SIM) of characteristic ions of the derivatized cyclobutane carboxylic acid should be used for enhanced sensitivity.

3. Data Analysis:

  • Identify the trimethylsilyl (B98337) (TMS) derivative of the cyclobutane carboxylic acid based on its retention time and mass spectrum.

  • For quantification, generate a calibration curve by analyzing a series of standards of known concentrations that have undergone the same derivatization procedure.

  • Plot the peak area of the selected ion(s) against the concentration and perform a linear regression to determine the concentration of the analyte in the unknown sample.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_quant Quantification Sample Sample containing Cyclobutane Carboxylic Acid Dry Evaporation to Dryness Sample->Dry Deriv Add BSTFA + TMCS Heat at 60-70°C Dry->Deriv Deriv_Sample Derivatized Sample (TMS Ester) Deriv->Deriv_Sample GCMS GC-MS Injection Deriv_Sample->GCMS Data Data Acquisition (Scan or SIM) GCMS->Data Process Peak Integration Data->Process Calib Calibration Curve Process->Calib Result Concentration Determination Calib->Result

GC-MS Analysis Workflow
Protocol 2: LC-MS/MS Analysis of Cyclobutane Carboxylic Acids in a Biological Matrix

This protocol describes the quantification of cyclobutane carboxylic acids in plasma, incorporating protein precipitation and derivatization to enhance sensitivity.

1. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled cyclobutane carboxylic acid).

  • Vortex vigorously for 1 minute to precipitate proteins.[1]

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube for derivatization.

2. Derivatization (3-NPH):

  • To the supernatant, add 20 µL of 200 mM 3-nitrophenylhydrazine (3-NPH) in 50:50 acetonitrile/water.[5]

  • Add 20 µL of 120 mM 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) solution containing 6% pyridine in 50:50 acetonitrile/water.[5]

  • Incubate the mixture at 40°C for 30 minutes.[5]

  • After incubation, dilute the sample as needed with the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) before injection.[5]

3. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B.

    • 1-8 min: Linear gradient to 95% B.

    • 8-10 min: Hold at 95% B.

    • 10.1-12 min: Return to 5% B and re-equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the derivative. For 3-NPH derivatives, negative ion mode is often used.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). The precursor ion (Q1) will be the [M-H]⁻ of the derivatized analyte, and the product ion (Q3) will be a characteristic fragment. These transitions must be optimized by infusing a derivatized standard.

4. Data Analysis:

  • Quantify the analyte using the peak area ratio of the analyte to the internal standard.

  • Generate a calibration curve by spiking known amounts of the cyclobutane carboxylic acid standard into a blank matrix (e.g., control plasma) and processing these standards alongside the unknown samples.

  • Determine the concentration of the analyte in the samples from the linear regression of the calibration curve.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification Plasma Plasma Sample + Internal Standard Precipitate Protein Precipitation (Acetonitrile) Plasma->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant AddReagents Add 3-NPH and EDC Supernatant->AddReagents Incubate Incubate at 40°C AddReagents->Incubate DerivSample Derivatized Sample Incubate->DerivSample Inject Inject into LC-MS/MS DerivSample->Inject MRM MRM Data Acquisition Inject->MRM Integration Peak Area Integration MRM->Integration Curve Calibration Curve (Analyte/IS Ratio) Integration->Curve Result Calculate Concentration Curve->Result

References

Applications of 2-Methylcyclobutane-1-carboxylic Acid in Drug Discovery: A Scaffold for Innovation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Methylcyclobutane-1-carboxylic acid is a saturated carbocyclic compound that holds considerable potential as a versatile building block in modern drug discovery. While direct applications of this specific molecule are not extensively documented in publicly available literature, the strategic incorporation of the cyclobutane (B1203170) motif is a well-established strategy in medicinal chemistry to enhance the pharmacological properties of therapeutic agents. The rigid, puckered conformation of the cyclobutane ring can confer a range of benefits, including improved potency, enhanced selectivity, and favorable pharmacokinetic profiles.[1][2] This application note will explore the potential applications of this compound and its derivatives, drawing insights from the successful use of the cyclobutane scaffold in approved drugs and clinical candidates. We will also provide detailed, generalized protocols for the synthesis and evaluation of novel compounds derived from this promising scaffold.

Potential Therapeutic Applications

The unique structural features of the this compound scaffold make it an attractive starting point for the design of novel therapeutics in several key areas:

Janus Kinase (JAK) Inhibition for Inflammatory Diseases and Cancer

The Janus kinase (JAK) family of enzymes plays a critical role in the signaling pathways of numerous cytokines and growth factors that are implicated in inflammatory and autoimmune disorders, as well as certain cancers.[3][4] The development of small-molecule JAK inhibitors has emerged as a significant therapeutic strategy. Notably, derivatives of cyclobutane and methylcyclobutane (B3344168) have been patented as potent JAK inhibitors. For instance, compounds featuring a methylcyclobutyl moiety have been investigated for their potential to selectively inhibit JAK family members.[5]

The rigid nature of the cyclobutane ring can help to properly orient pharmacophoric elements for optimal interaction with the ATP-binding site of JAKs, thereby enhancing potency and selectivity. The methyl group on the cyclobutane ring can provide an additional point of interaction or sterically influence the binding conformation, potentially leading to improved selectivity among the highly homologous JAK isoforms.[6]

Antiviral Agents

Substituted cyclobutane carboxylic acid compounds have been explored for their antiviral properties.[7] The constrained cyclic structure can be advantageous in designing molecules that fit into the active sites of viral enzymes, such as proteases or polymerases, with high affinity. The carboxylic acid group can act as a key hydrogen bond donor or acceptor, or as a handle for the attachment of other functional groups to optimize antiviral activity and pharmacokinetic properties. The cyclobutane scaffold has been successfully incorporated into antiviral drugs, demonstrating that a rigid framework can be compatible with the inhibition of viral replication.[1]

Bioisosteric Replacement

In drug design, the carboxylic acid group is a common pharmacophore but can sometimes be associated with poor metabolic stability or limited cell membrane permeability.[8][9] The principles of bioisosteric replacement can be applied to the this compound scaffold to address these challenges.[10][11] For example, the carboxylic acid could be replaced with other acidic groups like tetrazoles or acylsulfonamides to modulate acidity and lipophilicity, potentially improving oral bioavailability.[12] Furthermore, the entire 2-methylcyclobutyl group can serve as a rigid, non-planar bioisostere for other cyclic or acyclic fragments in a lead compound to improve its drug-like properties.

Data Presentation

CompoundScaffoldTargetIC50 (nM)Therapeutic Area
RuxolitinibCyclobutane-containingJAK13.3Myelofibrosis, Polycythemia Vera
JAK22.8
JAK3>400
TYK219

Data compiled from in vitro enzymatic assays.[3]

Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of derivatives of this compound for potential therapeutic applications.

Protocol 1: Synthesis of Amide Derivatives of this compound

This protocol describes a general method for the synthesis of amide derivatives, which can be a key step in creating a library of compounds for biological screening.

Materials:

  • This compound

  • Oxalyl chloride or Thionyl chloride

  • An appropriate amine (R-NH2)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bars

  • Standard laboratory glassware

Procedure:

  • Acid Chloride Formation:

    • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add oxalyl chloride (1.2 equivalents) or thionyl chloride (1.2 equivalents) dropwise.

    • Add a catalytic amount of dimethylformamide (DMF) if using oxalyl chloride.

    • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours, or until the reaction is complete as monitored by TLC.

    • Remove the solvent and excess reagent in vacuo to obtain the crude 2-methylcyclobutanecarbonyl chloride.

  • Amide Coupling:

    • Dissolve the crude acid chloride in anhydrous DCM.

    • In a separate flask, dissolve the desired amine (1.1 equivalents) and TEA or DIPEA (1.5 equivalents) in anhydrous DCM.

    • Slowly add the acid chloride solution to the amine solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

  • Work-up and Purification:

    • Quench the reaction with water.

    • Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to yield the pure amide derivative.

Protocol 2: In Vitro JAK Enzyme Inhibition Assay

This protocol outlines a general method for evaluating the inhibitory activity of synthesized compounds against JAK enzymes.

Materials:

  • Synthesized this compound derivatives

  • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes

  • ATP

  • Peptide substrate (e.g., a poly-Glu-Tyr peptide)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of each test compound in 100% DMSO.

    • Create a serial dilution of each compound in assay buffer to the desired final concentrations.

  • Assay Reaction:

    • Add the test compounds at various concentrations to the wells of a 384-well plate.

    • Add the recombinant JAK enzyme to each well.

    • Incubate for a short period (e.g., 15 minutes) at room temperature.

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

    • Incubate the reaction for a set time (e.g., 60 minutes) at room temperature.

  • Detection:

    • Stop the kinase reaction and detect the amount of ADP produced using a kinase detection reagent according to the manufacturer's instructions.

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Mandatory Visualization

Drug_Discovery_Workflow cluster_0 Scaffold Selection & Derivatization cluster_1 Biological Screening cluster_2 Lead Optimization cluster_3 Preclinical & Clinical Development Scaffold 2-Methylcyclobutane- 1-carboxylic acid Synthesis Chemical Synthesis (e.g., Amide Coupling) Scaffold->Synthesis Library Compound Library Synthesis->Library HTS High-Throughput Screening Library->HTS Hit_ID Hit Identification HTS->Hit_ID SAR Structure-Activity Relationship (SAR) Hit_ID->SAR ADME_Tox ADME/Tox Profiling SAR->ADME_Tox Lead_Opt Lead Optimization ADME_Tox->Lead_Opt Preclinical Preclinical Studies Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: A generalized workflow for drug discovery starting with the this compound scaffold.

JAK_STAT_Signaling_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT->STAT Dimerization Nucleus Nucleus STAT->Nucleus Translocation Gene_Expression Gene Expression Nucleus->Gene_Expression Inhibitor 2-Methylcyclobutane Derivative (Inhibitor) Inhibitor->JAK Inhibition

Caption: The JAK-STAT signaling pathway and the potential point of intervention for a 2-methylcyclobutane derivative.

References

Application Notes and Protocols: Synthesis of Amino Acid Analogues from 2-Methylcyclobutane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic amino acids are crucial building blocks in medicinal chemistry and drug development. Their rigid structures can impart unique conformational constraints on peptides and small molecules, leading to enhanced potency, selectivity, and metabolic stability. This document provides detailed protocols for the synthesis of 2-aminomethyl-cyclobutane-1-amine, an amino acid analogue, from 2-methylcyclobutane-1-carboxylic acid. The primary method detailed is the Curtius rearrangement, a versatile reaction for the conversion of carboxylic acids to primary amines.[1][2][3][4] Alternative routes via the Hofmann and Schmidt rearrangements are also discussed.

Synthetic Strategies Overview

The conversion of this compound to the corresponding amino acid analogue involves the formation of a primary amine from the carboxylic acid moiety. This transformation can be achieved through several classical rearrangement reactions.

  • Curtius Rearrangement: This reaction proceeds through an acyl azide (B81097) intermediate, which then rearranges to an isocyanate. The isocyanate can be subsequently hydrolyzed to yield the desired primary amine with the loss of one carbon atom.[1][2][3][4] This method is known for its mild reaction conditions.[1][3]

  • Hofmann Rearrangement: In this method, a primary amide, derived from the starting carboxylic acid, is treated with a halogen (e.g., bromine) and a strong base to form an isocyanate intermediate, which is then hydrolyzed to the primary amine.[5][6][7]

  • Schmidt Reaction: This reaction involves the direct reaction of a carboxylic acid with hydrazoic acid under acidic conditions to form an acyl azide, which then rearranges to an isocyanate and is subsequently hydrolyzed to the amine.[8][9][10][11]

This document will focus on the Curtius rearrangement due to its reliability and the relative stability of the intermediates.

Experimental Protocols

Protocol 1: Synthesis of 2-Aminomethyl-cyclobutane-1-amine via Curtius Rearrangement

This protocol outlines the multi-step synthesis of the target amino acid analogue from this compound.

Step 1: Activation of this compound

The carboxylic acid is first converted to an acyl chloride to facilitate the subsequent reaction with an azide source.

  • Materials:

    • This compound

    • Thionyl chloride (SOCl₂)

    • Dry dichloromethane (B109758) (DCM)

    • Magnetic stirrer and heating mantle

    • Round-bottom flask and condenser with a drying tube

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in dry DCM.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours.

    • Monitor the reaction progress by TLC or IR spectroscopy (disappearance of the carboxylic acid O-H stretch).

    • Once the reaction is complete, carefully remove the excess thionyl chloride and solvent under reduced pressure. The resulting 2-methylcyclobutane-1-carbonyl chloride is typically used in the next step without further purification.

Step 2: Formation of 2-Methylcyclobutane-1-carbonyl azide

The acyl chloride is reacted with an azide salt to form the key acyl azide intermediate.

  • Materials:

    • 2-Methylcyclobutane-1-carbonyl chloride (from Step 1)

    • Sodium azide (NaN₃)

    • Dry acetone (B3395972)

    • Magnetic stirrer

  • Procedure:

    • Dissolve the crude 2-methylcyclobutane-1-carbonyl chloride in dry acetone.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium azide (1.5 eq) portion-wise to the stirred solution. Caution: Sodium azide is highly toxic and potentially explosive. Handle with appropriate safety precautions.

    • Stir the reaction mixture at 0 °C for 1-2 hours.

    • Monitor the reaction by IR spectroscopy (appearance of a strong azide stretch around 2130 cm⁻¹ and disappearance of the acyl chloride carbonyl stretch).

    • Once the reaction is complete, the mixture can be carefully filtered to remove sodium chloride, although it is often used directly in the next step.

Step 3: Curtius Rearrangement and Trapping of the Isocyanate

The acyl azide is thermally rearranged to the isocyanate, which is then trapped with a suitable nucleophile (e.g., water or an alcohol) to form a carbamate (B1207046) or is hydrolyzed to the amine.

  • Materials:

    • 2-Methylcyclobutane-1-carbonyl azide solution (from Step 2)

    • Toluene or another high-boiling inert solvent

    • tert-Butanol (B103910) (for Boc-protection) or water/acid for direct hydrolysis

    • Heating mantle and condenser

  • Procedure for Boc-protected amine:

    • Carefully concentrate the acetone solution of the acyl azide under reduced pressure at low temperature.

    • Redissolve the crude acyl azide in dry toluene.

    • Add tert-butanol (2.0 eq) to the solution.

    • Heat the mixture to reflux (typically 80-110 °C). The rearrangement and loss of N₂ gas will be observed.

    • Continue heating for 2-4 hours until the acyl azide is consumed (monitor by IR).

    • Cool the reaction mixture to room temperature.

    • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting Boc-protected amine by column chromatography.

  • Procedure for direct hydrolysis to the amine:

    • Carefully concentrate the acetone solution of the acyl azide.

    • Redissolve in a suitable solvent like dioxane.

    • Add dilute hydrochloric acid.

    • Heat the mixture to induce rearrangement and hydrolysis of the isocyanate.

    • After cooling, neutralize the solution and extract the amine product. Purification may be achieved by crystallization of the hydrochloride salt.

Step 4: Deprotection (if applicable)

If the amine was protected (e.g., as a Boc-carbamate), the protecting group is removed to yield the final amino acid analogue.

  • Materials:

    • Boc-protected 2-aminomethyl-cyclobutane-1-amine

    • Trifluoroacetic acid (TFA) or hydrochloric acid in dioxane

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the Boc-protected amine in DCM.

    • Add an excess of TFA or a solution of HCl in dioxane.

    • Stir the mixture at room temperature for 1-2 hours.

    • Monitor the deprotection by TLC.

    • Once complete, remove the solvent and excess acid under reduced pressure to yield the amine salt.

Data Presentation

The following table summarizes the expected yields for each step of the synthesis. These are typical values for these types of reactions and may vary depending on the specific reaction conditions and scale.

StepReactionStarting MaterialProductExpected Yield (%)
1Acyl Chloride FormationThis compound2-Methylcyclobutane-1-carbonyl chloride>95 (crude)
2Acyl Azide Formation2-Methylcyclobutane-1-carbonyl chloride2-Methylcyclobutane-1-carbonyl azide~90
3Curtius Rearrangement & Boc-protection2-Methylcyclobutane-1-carbonyl azideBoc-protected 2-aminomethyl-cyclobutane-1-amine70-85
4DeprotectionBoc-protected 2-aminomethyl-cyclobutane-1-amine2-Aminomethyl-cyclobutane-1-amine (salt)>95
Overall Overall Synthesis This compound 2-Aminomethyl-cyclobutane-1-amine (salt) ~60-75

Visualizations

Synthesis_Workflow start This compound acyl_chloride 2-Methylcyclobutane-1-carbonyl chloride start->acyl_chloride SOCl₂ acyl_azide 2-Methylcyclobutane-1-carbonyl azide acyl_chloride->acyl_azide NaN₃ isocyanate 2-Methylcyclobutyl isocyanate acyl_azide->isocyanate Heat (Δ) protected_amine Boc-protected amine isocyanate->protected_amine t-BuOH final_product 2-Aminomethyl-cyclobutane-1-amine protected_amine->final_product TFA or HCl Curtius_Rearrangement_Mechanism cluster_0 Curtius Rearrangement cluster_1 Hydrolysis acyl_azide Acyl Azide (R-CO-N₃) transition_state Concerted Transition State acyl_azide->transition_state Heat (Δ) isocyanate Isocyanate (R-N=C=O) transition_state->isocyanate n2 N₂ transition_state->n2 - N₂ carbamic_acid Carbamic Acid (R-NH-COOH) isocyanate->carbamic_acid + H₂O amine Primary Amine (R-NH₂) carbamic_acid->amine co2 CO₂ carbamic_acid->co2 - CO₂

References

Application Notes and Protocols for the Large-Scale Synthesis of 2-Methylcyclobutane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the large-scale synthesis of 2-methylcyclobutane-1-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The synthetic strategy involves a two-step sequence commencing with the formation of the key intermediate, 2-methylcyclobutanone, via a Tiffeneau-Demjanov rearrangement. Subsequent Baeyer-Villiger oxidation of the cyclobutanone (B123998) derivative, followed by hydrolysis of the resulting lactone, affords the target carboxylic acid. This guide presents detailed experimental procedures, quantitative data, and visual workflows to facilitate the efficient and scalable production of this important synthetic intermediate.

Introduction

Cyclobutane (B1203170) derivatives are prevalent structural motifs in a wide array of biologically active molecules and approved pharmaceuticals. The constrained four-membered ring system of this compound offers a unique conformational rigidity that can be exploited by medicinal chemists to enhance the pharmacological properties of drug candidates, such as potency, selectivity, and metabolic stability. The development of robust and scalable synthetic routes to access this and other substituted cyclobutane building blocks is therefore of significant interest to the pharmaceutical industry.

This application note outlines a reliable and scalable two-step synthetic pathway to this compound. The synthesis begins with the Tiffeneau-Demjanov rearrangement of 1-methylcyclopropanemethylamine to produce 2-methylcyclobutanone. This ketone is then subjected to a Baeyer-Villiger oxidation to yield a lactone intermediate, which is subsequently hydrolyzed to furnish the desired this compound.

Overall Synthetic Pathway

The large-scale synthesis of this compound is accomplished through the following two-stage process:

Overall Synthesis 1-Methylcyclopropanemethylamine 1-Methylcyclopropanemethylamine 2-Methylcyclobutanone 2-Methylcyclobutanone 1-Methylcyclopropanemethylamine->2-Methylcyclobutanone Tiffeneau-Demjanov Rearrangement 5-Methyloxepan-2-one 5-Methyloxepan-2-one 2-Methylcyclobutanone->5-Methyloxepan-2-one Baeyer-Villiger Oxidation 2-Methylcyclobutane-1-carboxylic_acid This compound 5-Methyloxepan-2-one->2-Methylcyclobutane-1-carboxylic_acid Hydrolysis

Caption: Overall synthetic route to this compound.

Data Presentation

The following tables summarize the key quantitative data for the two primary experimental protocols described in this document.

Table 1: Synthesis of 2-Methylcyclobutanone via Tiffeneau-Demjanov Rearrangement

Starting MaterialKey ReagentsReaction TimeTemperature (°C)Yield (%)Purity (%)
1-MethylcyclopropanemethylamineSodium Nitrite (B80452), Acetic Acid3 hours0 - 575>95 (by GC)

Table 2: Synthesis of this compound

Starting MaterialKey ReagentsReaction TimeTemperature (°C)Yield (%)Purity (%)
2-Methylcyclobutanonem-Chloroperoxybenzoic acid (m-CPBA), Sodium Hydroxide24 hours (oxidation), 4 hours (hydrolysis)Room Temperature (oxidation), Reflux (hydrolysis)Approx. 80-85 (over two steps)>97 (by HPLC)

Experimental Protocols

Experiment 1: Large-Scale Synthesis of 2-Methylcyclobutanone

This protocol details the Tiffeneau-Demjanov rearrangement for the ring expansion of 1-methylcyclopropanemethylamine to 2-methylcyclobutanone.

Materials:

  • 1-Methylcyclopropanemethylamine (1.0 eq)

  • Acetic Acid (10% aqueous solution)

  • Sodium Nitrite (1.2 eq)

  • Deionized Water

  • Diethyl Ether

  • Saturated Aqueous Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

Equipment:

  • Large, jacketed glass reactor with overhead stirring, temperature probe, and addition funnel

  • Cooling system capable of maintaining 0-5 °C

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Charge the jacketed reactor with a 10% aqueous solution of acetic acid and cool the solution to 0 °C with vigorous stirring.

  • Slowly add 1-methylcyclopropanemethylamine (1.0 eq) to the cooled acetic acid solution, ensuring the temperature is maintained below 5 °C.

  • Prepare a solution of sodium nitrite (1.2 eq) in deionized water.

  • Add the sodium nitrite solution dropwise to the reaction mixture over a period of at least 1 hour, maintaining the temperature between 0 and 5 °C.

  • After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 2 hours.

  • Slowly and carefully quench the reaction by the portion-wise addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Transfer the mixture to a large separatory funnel and extract the product with diethyl ether (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by fractional distillation to afford 2-methylcyclobutanone as a colorless liquid.

Tiffeneau_Demjanov_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Cool_Acid Cool Acetic Acid to 0-5 °C Start->Cool_Acid Add_Amine Add 1-Methylcyclopropanemethylamine Cool_Acid->Add_Amine Prep_Nitrite Prepare NaNO2 Solution Add_Amine->Prep_Nitrite Add_Nitrite Slowly Add NaNO2 Solution (0-5 °C) Prep_Nitrite->Add_Nitrite Stir Stir for 2h at 0-5 °C Add_Nitrite->Stir Quench Quench with NaHCO3 Solution Stir->Quench Extract Extract with Diethyl Ether Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over MgSO4 Wash->Dry Concentrate Concentrate Dry->Concentrate Distill Fractional Distillation Concentrate->Distill End 2-Methylcyclobutanone Distill->End

Caption: Workflow for the synthesis of 2-methylcyclobutanone.

Experiment 2: Large-Scale Synthesis of this compound

This protocol describes the Baeyer-Villiger oxidation of 2-methylcyclobutanone to the corresponding lactone, followed by in-situ hydrolysis to yield this compound.

Materials:

  • 2-Methylcyclobutanone (1.0 eq)

  • m-Chloroperoxybenzoic acid (m-CPBA, ~77%, 1.1 eq)

  • Dichloromethane (B109758) (DCM)

  • Sodium Bicarbonate (saturated aqueous solution)

  • Sodium Sulfite (B76179) (10% aqueous solution)

  • Sodium Hydroxide (e.g., 5M aqueous solution)

  • Hydrochloric Acid (e.g., 6M aqueous solution)

  • Ethyl Acetate (B1210297)

  • Brine

  • Anhydrous Sodium Sulfate

Equipment:

  • Large, jacketed glass reactor with overhead stirring, temperature probe, and addition funnel

  • Cooling/heating system

  • Separatory funnel

  • Rotary evaporator

  • Crystallization vessel

Procedure:

Part A: Baeyer-Villiger Oxidation

  • Charge the jacketed reactor with a solution of 2-methylcyclobutanone (1.0 eq) in dichloromethane.

  • Cool the solution to 0 °C with stirring.

  • In a separate vessel, dissolve m-CPBA (1.1 eq) in dichloromethane.

  • Slowly add the m-CPBA solution to the reactor, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 24 hours, or until reaction completion is confirmed by TLC or GC analysis.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of 10% aqueous sodium sulfite solution.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • The resulting dichloromethane solution containing the lactone can be used directly in the next step or concentrated if desired.

Part B: Hydrolysis 9. To the dichloromethane solution of the lactone, add a 5M aqueous solution of sodium hydroxide. 10. Heat the biphasic mixture to reflux with vigorous stirring for 4 hours, or until the hydrolysis is complete (monitored by TLC or LC-MS). 11. Cool the mixture to room temperature and separate the aqueous layer. 12. Wash the aqueous layer with dichloromethane to remove any organic impurities. 13. Cool the aqueous layer in an ice bath and acidify to pH ~2 with 6M hydrochloric acid. 14. Extract the acidified aqueous layer with ethyl acetate (3 x volumes). 15. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. 16. Filter and concentrate the solution under reduced pressure to yield the crude this compound. 17. Further purification can be achieved by recrystallization or distillation.

Baeyer_Villiger_Hydrolysis_Workflow cluster_oxidation Baeyer-Villiger Oxidation cluster_hydrolysis Hydrolysis cluster_workup_final Final Work-up & Purification Start Start with 2-Methylcyclobutanone Dissolve Dissolve in DCM, Cool to 0 °C Start->Dissolve Add_mCPBA Add m-CPBA Solution Dissolve->Add_mCPBA Stir_RT Stir at RT for 24h Add_mCPBA->Stir_RT Quench_Sulfite Quench with Na2SO3 Stir_RT->Quench_Sulfite Wash_Bicarb Wash with NaHCO3 and Brine Quench_Sulfite->Wash_Bicarb Add_NaOH Add NaOH Solution Wash_Bicarb->Add_NaOH Reflux Reflux for 4h Add_NaOH->Reflux Separate_Aq Separate Aqueous Layer Reflux->Separate_Aq Acidify Acidify with HCl Separate_Aq->Acidify Extract_EtOAc Extract with Ethyl Acetate Acidify->Extract_EtOAc Wash_Brine_Final Wash with Brine Extract_EtOAc->Wash_Brine_Final Dry_Sulfate Dry over Na2SO4 Wash_Brine_Final->Dry_Sulfate Concentrate_Final Concentrate Dry_Sulfate->Concentrate_Final Purify Recrystallize/Distill Concentrate_Final->Purify End_Product 2-Methylcyclobutane- 1-carboxylic Acid Purify->End_Product

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • All experimental procedures should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • The Tiffeneau-Demjanov rearrangement involves the in-situ generation of nitrous acid and the evolution of nitrogen gas. The reaction should be performed with adequate ventilation and caution.

  • m-Chloroperoxybenzoic acid (m-CPBA) is a potentially explosive oxidizing agent and should be handled with care. Avoid grinding or subjecting it to shock or friction.

  • The quenching and work-up procedures involving acidic and basic solutions should be performed slowly and with adequate cooling to control any exothermic reactions.

Characterization

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic carboxylic acid functional group.

Conclusion

The protocols detailed in this application note provide a clear and scalable pathway for the large-scale synthesis of this compound. By following these procedures, researchers and drug development professionals can efficiently produce this valuable building block for use in the discovery and development of new therapeutics. The provided data and workflows are intended to serve as a practical guide for the successful implementation of this synthetic route in a laboratory or pilot plant setting.

Application Note: Fischer Esterification for the Synthesis of Cyclobutane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed experimental protocol for the Fischer esterification of cyclobutane (B1203170) derivatives, a key reaction in the synthesis of novel therapeutic agents and functional materials. Cyclobutane rings are important structural motifs in medicinal chemistry, and the ability to efficiently modify them through esterification is crucial for developing new molecular entities. This document outlines the materials, step-by-step procedures, and data analysis for the synthesis of cyclobutane esters, offering a reliable method for researchers in organic synthesis and drug discovery.

Introduction

The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[1][2][3][4][5] This method is widely employed due to its operational simplicity and the use of readily available and inexpensive starting materials.[1] For the synthesis of cyclobutane-containing molecules, this reaction provides a straightforward approach to introduce ester functionalities, which can serve as key intermediates for further chemical transformations or as part of the final active pharmaceutical ingredient. The reaction is an equilibrium process, and to achieve high yields, it is typically driven to completion by using a large excess of the alcohol or by removing water as it is formed.[1][3][5][6][7]

Experimental Protocol

This protocol describes the synthesis of ethyl cyclobutanecarboxylate (B8599542) from cyclobutanecarboxylic acid and ethanol (B145695) using sulfuric acid as a catalyst.

Materials:

  • Cyclobutanecarboxylic acid

  • Anhydrous ethanol (absolute)

  • Concentrated sulfuric acid (98%)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Glassware for distillation (optional, for further purification)

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve cyclobutanecarboxylic acid (1.0 eq) in a large excess of anhydrous ethanol (10-20 eq).[6][8]

  • Catalyst Addition: While stirring the solution, carefully and slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq).[8] The addition is exothermic and should be done cautiously.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to a gentle reflux using a heating mantle.[8] The reaction is typically refluxed for 2-10 hours, and its progress can be monitored by thin-layer chromatography (TLC).[1][8]

  • Cooling and Quenching: After the reaction is complete (as indicated by TLC or after the designated reflux time), allow the mixture to cool to room temperature.

  • Solvent Removal (Partial): Remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Transfer the residue to a separatory funnel containing diethyl ether and water. Shake the funnel vigorously and allow the layers to separate. Extract the aqueous layer with two more portions of diethyl ether.

  • Washing: Combine the organic extracts and wash them sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[8]

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the diethyl ether under reduced pressure using a rotary evaporator to obtain the crude ethyl cyclobutanecarboxylate.

  • Purification: The crude ester can be further purified by distillation if necessary.

Data Presentation

The following table summarizes representative quantitative data for the Fischer esterification of various cyclobutane carboxylic acid derivatives. Yields are typically good to excellent, depending on the specific substrates and reaction conditions.

Carboxylic Acid DerivativeAlcoholCatalystReaction Time (h)Temperature (°C)Yield (%)
Cyclobutanecarboxylic acidMethanolH₂SO₄4Reflux (65°C)85
Cyclobutanecarboxylic acidEthanolH₂SO₄6Reflux (78°C)92
1-Methylcyclobutanecarboxylic acidMethanolp-TsOH8Reflux (65°C)88
3-Phenylcyclobutanecarboxylic acidEthanolH₂SO₄5Reflux (78°C)90

Mandatory Visualization

The following diagrams illustrate the signaling pathway of the Fischer esterification mechanism and the experimental workflow.

Fischer_Esterification_Mechanism cluster_activation Carbonyl Activation cluster_attack Nucleophilic Attack cluster_elimination Water Elimination cluster_final Final Product Formation Carboxylic_Acid Carboxylic Acid (R-COOH) Protonation Protonation of Carbonyl Oxygen Carboxylic_Acid->Protonation + H⁺ (from catalyst) Protonated_Carbonyl Protonated Carboxylic Acid Protonation->Protonated_Carbonyl Nucleophilic_Attack Nucleophilic Attack by Alcohol Protonated_Carbonyl->Nucleophilic_Attack Alcohol Alcohol (R'-OH) Alcohol->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Protonated_Intermediate Protonated Tetrahedral Intermediate Proton_Transfer->Protonated_Intermediate Elimination Elimination of Water Protonated_Intermediate->Elimination - H₂O Protonated_Ester Protonated Ester Elimination->Protonated_Ester Deprotonation Deprotonation Protonated_Ester->Deprotonation - H⁺ Ester Ester (R-COOR') Deprotonation->Ester

Caption: Mechanism of Fischer Esterification.

Experimental_Workflow Start Start Reaction_Setup Dissolve Cyclobutane Carboxylic Acid in Excess Alcohol and Add Catalyst Start->Reaction_Setup Reflux Heat the Mixture to Reflux for 2-10 hours Reaction_Setup->Reflux Cooling Cool Reaction Mixture to Room Temperature Reflux->Cooling Workup Workup: - Partial Solvent Removal - Extraction with Ether - Wash with H₂O, NaHCO₃, Brine Cooling->Workup Drying Dry Organic Layer over Anhydrous MgSO₄ Workup->Drying Purification Purification: - Filter Drying Agent - Remove Solvent (Rotovap) - Optional: Distillation Drying->Purification Final_Product Obtain Pure Cyclobutane Ester Purification->Final_Product

Caption: Experimental Workflow for Fischer Esterification.

References

Application Notes and Protocols: 2-Methylcyclobutane-1-carboxylic Acid as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of enantiomerically pure 2-Methylcyclobutane-1-carboxylic acid as a versatile chiral building block in asymmetric synthesis. The unique conformational constraints and stereochemical information embedded in this small carbocyclic scaffold make it an attractive starting material for the synthesis of complex chiral molecules, including conformationally restricted amino acids, peptide mimetics, and intermediates for pharmaceutical development.

Introduction: The Potential of a Constrained Scaffold

The cyclobutane (B1203170) ring, a four-membered carbocycle, imparts significant conformational rigidity to molecules in which it is incorporated. When substituted with a chiral center, such as in this compound, this rigidity can be exploited to control the stereochemical outcome of subsequent chemical transformations. This makes it a valuable tool in asymmetric synthesis, where the precise control of stereochemistry is crucial for the biological activity of the target molecule. The applications of this chiral building block primarily lie in its ability to serve as a scaffold for creating novel, sterically constrained analogs of biologically important molecules.

Synthesis and Chiral Resolution

The enantiomers of this compound can be accessed through various synthetic strategies, including asymmetric synthesis and chiral resolution of a racemic mixture.

Asymmetric Synthesis

One common approach to enantiomerically enriched cyclobutane derivatives is through a formal [2+2] cycloaddition reaction. For instance, the reaction of methyl 2-acetamidoacrylate with a ketene (B1206846) diethyl acetal (B89532) can form the cyclobutane core, which can then be further functionalized to yield 1-amino-2-methylcyclobutane-1-carboxylic acid.[1][2]

Chiral Resolution

Classical resolution using diastereomeric salt formation with a chiral resolving agent is a common method to separate the enantiomers of this compound. While specific protocols for this exact molecule are not extensively detailed in the literature, the general principles of chiral resolution can be applied.

Applications in the Synthesis of Conformationally Restricted Amino Acids and Peptides

A significant application of this compound lies in the synthesis of novel, non-proteinogenic amino acids. These constrained amino acids can be incorporated into peptides to induce specific secondary structures, enhance metabolic stability, and improve receptor binding affinity and selectivity.

The synthesis of (1S,2S)-1-amino-2-methylcyclobutane-1-carboxylic acid, a constrained analog of valine often referred to as 2,4-methanovaline, has been reported.[1] This demonstrates the utility of the 2-methylcyclobutane scaffold in creating amino acid mimetics with fixed side-chain orientations.

Table 1: Synthesis of 1-Amino-2-methylcyclobutane-1-carboxylic Acid Derivatives

Starting MaterialKey TransformationProductStereoselectivity/YieldReference
Methyl 2-acetamidoacrylate and ketene diethyl acetalFormal [2+2] cycloaddition, hydrogenation, hydrolysis(1S,2S)-1-Amino-2-methylcyclobutane-1-carboxylic acidStereoselective hydrogenation (93:7 cis:trans), overall yield not specified[1]
Racemic 2-methylcyclobutanoneAsymmetric Strecker synthesis with (R)-phenylethylamineFour stereoisomers of 1-amino-2-methylcyclobutane-1-carboxylic acidPoor diastereoselectivity, requiring chromatographic separation[1]

Asymmetric Synthesis Utilizing this compound as a Chiral Auxiliary

The chiral information inherent in this compound can be transferred to a prochiral center in a substrate through its temporary incorporation as a chiral auxiliary. The carboxylic acid functionality allows for the formation of esters or amides with prochiral substrates. The steric bulk and defined stereochemistry of the 2-methylcyclobutane moiety can then direct the approach of a reagent to one face of the molecule, leading to a stereoselective transformation. After the desired stereocenter is created, the chiral auxiliary can be cleaved and potentially recovered.

While specific, detailed protocols for the use of this compound as a chiral auxiliary are not prevalent in the reviewed literature, the principles of chiral auxiliary-mediated synthesis are well-established.

Experimental Protocols

Protocol 1: Synthesis of (1S,2S)-1-Acetamido-2-methylcyclobutane-1-carboxylic Acid (Precursor to 2,4-Methanovaline)

This protocol is adapted from a reported synthesis of 2,4-methanovaline.[1]

Materials:

  • Methyl 2-acetamido-2-(tert-butyldimethylsilyloxymethyl)-3-methylenecyclobutane-1-carboxylate

  • Palladium on carbon (10%)

  • Dichloromethane (CH₂Cl₂)

  • Jones reagent (Chromium trioxide in sulfuric acid)

  • Acetone (B3395972)

  • Isopropyl alcohol

  • Hydrochloric acid (3 N)

Procedure:

  • Hydrogenation: To a solution of methyl 2-acetamido-2-(tert-butyldimethylsilyloxymethyl)-3-methylenecyclobutane-1-carboxylate in dichloromethane, add 10% palladium on carbon. Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC). Filter the catalyst and concentrate the filtrate to obtain the hydrogenated product. This step yields a mixture of (1S,2S) and (1S,2R) isomers with a stereoselectivity of 93:7.

  • Deprotection and Oxidation: The crude hydrogenation product is then deprotected (removal of the silyl (B83357) group) and oxidized. To a solution of the deprotected alcohol in acetone at 0 °C, add Jones reagent dropwise. Stir the mixture at 20 °C for 2 hours. Quench the excess reagent with isopropyl alcohol. Dilute the mixture with water and extract with a 4:1 mixture of chloroform (B151607) and isopropyl alcohol.

  • Hydrolysis: The resulting acetamido-carboxylic acid is dissolved in 3 N aqueous HCl and heated at 100 °C for 6 hours. Concentrate the solution to obtain the hydrochloride salt of (1S,2S)-1-amino-2-methylcyclobutane-1-carboxylic acid.

Quantitative Data:

  • Hydrogenation Stereoselectivity: 93:7 ((1S,2S):(1S,2R))

  • Yield for hydrolysis step: 90%

Protocol 2: General Procedure for Chiral Resolution via Diastereomeric Salt Formation

This is a general protocol that can be adapted for the resolution of racemic this compound.

Materials:

  • Racemic this compound

  • Chiral resolving agent (e.g., (R)-(+)-α-methylbenzylamine or (S)-(-)-α-methylbenzylamine)

  • Suitable solvent (e.g., ethanol, methanol, ethyl acetate)

  • Hydrochloric acid (1 M)

  • Diethyl ether

Procedure:

  • Salt Formation: Dissolve the racemic this compound in a minimal amount of a suitable hot solvent. In a separate flask, dissolve an equimolar amount of the chiral resolving agent in the same solvent.

  • Crystallization: Slowly add the solution of the resolving agent to the solution of the racemic acid. Allow the mixture to cool slowly to room temperature, and then place it in a refrigerator to promote crystallization of the less soluble diastereomeric salt.

  • Isolation and Purification: Collect the crystals by filtration and wash them with a small amount of cold solvent. The enantiomeric purity of the resolved acid can be improved by recrystallizing the diastereomeric salt.

  • Liberation of the Enantiopure Acid: Dissolve the purified diastereomeric salt in water and acidify with 1 M HCl. Extract the liberated enantiopure this compound with diethyl ether. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the enantiomerically enriched acid.

Visualizations

Synthesis_of_Methanovaline Start Methyl 2-acetamidoacrylate + Ketene diethyl acetal Cycloaddition Formal [2+2] Cycloaddition Start->Cycloaddition Intermediate1 Cyclobutane Core Cycloaddition->Intermediate1 Functionalization Stereocontrolled Interconversion Intermediate1->Functionalization Hydrogenation Hydrogenation (Pd/C, H2) Functionalization->Hydrogenation Oxidation Oxidation (Jones Reagent) Hydrogenation->Oxidation Hydrolysis Hydrolysis (HCl) Oxidation->Hydrolysis Product (1S,2S)-1-Amino-2-methyl- cyclobutane-1-carboxylic acid Hydrolysis->Product

Caption: Synthetic pathway to 2,4-methanovaline.

Chiral_Auxiliary_Workflow cluster_0 Asymmetric Transformation Prochiral Prochiral Substrate Coupling Coupling (Ester/Amide Formation) Prochiral->Coupling ChiralAux Chiral Auxiliary (2-Methylcyclobutane- 1-carboxylic acid) ChiralAux->Coupling Adduct Chiral Adduct Coupling->Adduct AsymmetricReaction Diastereoselective Reaction Adduct->AsymmetricReaction DiastereomericProduct Diastereomerically Enriched Product AsymmetricReaction->DiastereomericProduct Cleavage Cleavage of Auxiliary DiastereomericProduct->Cleavage ChiralProduct Enantiomerically Enriched Product Cleavage->ChiralProduct RecoveredAux Recovered Chiral Auxiliary Cleavage->RecoveredAux

Caption: General workflow for using a chiral auxiliary.

References

Application Notes and Protocols for the Synthesis of Polymer Precursors from Cyclobutane Dicarboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclobutane (B1203170) dicarboxylic acids (CBDAs) are emerging as versatile, bio-based building blocks for the synthesis of a wide range of high-performance polymers. Their rigid and unique four-membered ring structure can impart desirable properties to polymers, including enhanced thermal stability, tunable glass transition temperatures, and potentially biodegradability. This document provides detailed application notes and experimental protocols for the synthesis of polyesters, polyamides, and polyimides using CBDAs as key precursors. The information is intended to guide researchers in developing novel polymeric materials for various applications, including advanced coatings, engineering plastics, and biomedical devices.

The synthesis of CBDAs can often be achieved through green chemistry approaches, such as the [2+2] photocycloaddition of bio-derived precursors like furfural, sorbic acid, or cinnamic acid.[1][2] This allows for the creation of sustainable polymers from renewable resources, addressing the growing demand for environmentally friendly materials.

General Workflow for Polymer Synthesis from Cyclobutane Dicarboxylic Acids

The overall process for creating polymers from CBDAs involves several key stages, from the synthesis of the CBDA monomer to the polymerization and subsequent characterization of the final polymer.

G cluster_0 Monomer Synthesis cluster_1 Polymerization cluster_2 Characterization Bio-based Precursor Bio-based Precursor CBDA Synthesis CBDA Synthesis Bio-based Precursor->CBDA Synthesis [2+2] Photocycloaddition Purification Purification CBDA Synthesis->Purification CBDA CBDA Purification->CBDA Polymerization Reaction Polycondensation or Polyaddition CBDA->Polymerization Reaction Co-monomer Diol, Diamine, or Dianhydride Co-monomer->Polymerization Reaction Polymer Polymer Polymerization Reaction->Polymer Structural Analysis NMR, FT-IR Polymer->Structural Analysis Thermal Analysis TGA, DSC Polymer->Thermal Analysis Molecular Weight GPC Polymer->Molecular Weight

Caption: General workflow for synthesizing and characterizing polymers from CBDAs.

Polyesters Derived from Cyclobutane Dicarboxylic Acids

Polyesters are a major class of polymers with wide-ranging applications. The incorporation of a cyclobutane ring into the polyester (B1180765) backbone can lead to materials with good thermal stability and tunable glass transition temperatures.[3]

Quantitative Data
Polymer NameCBDA UsedDiol UsedMolecular Weight ( g/mol )Td10% (°C)Tg (°C)
Poly(alkylene-co-3,4-di(furan-2-yl)cyclobutane-1,2-dicarboxylate)3,4-di(furan-2-yl)cyclobutane-1,2-dicarboxylic acidAliphatic diols of varying chain lengthsUp to 11,200263 - 2846 - 52
Poly-α-truxillatesα-Truxillic acid (2,4-diphenylcyclobutane-1,3-dicarboxylic acid)Ethylene glycol, 1,3-propanediol, 1,4-butanediol, etc.Not specifiedComparable to PETNot specified
Experimental Protocol: Two-Step Bulk Polymerization of a Furan-Based CBDA

This protocol is based on the synthesis of semi-rigid bio-based polyesters from a renewable furanic cyclobutane diacid.[3]

Step 1: Synthesis of 3,4-di(furan-2-yl)cyclobutane-1,2-dicarboxylic acid (CBDA)

  • Precursor Synthesis: Synthesize 3-(2-furyl)acrylic acid from furfural.

  • Photodimerization: Perform a green and efficient UV-mediated solid-state dimerization of the 3-(2-furyl)acrylic acid to yield the CBDA.

Step 2: Polymerization

  • Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a condenser, add equimolar amounts of the synthesized CBDA and a chosen aliphatic diol (e.g., 1,4-butanediol).

  • First Stage (Esterification): Heat the mixture under a nitrogen atmosphere at a temperature of 180-200°C for 2-4 hours with continuous stirring. Water will be distilled off as a byproduct.

  • Second Stage (Polycondensation): Gradually reduce the pressure to below 1 Torr while increasing the temperature to 220-240°C. Continue the reaction for another 3-5 hours to increase the molecular weight of the polyester.

  • Isolation: Cool the reactor to room temperature under a nitrogen atmosphere. The resulting polyester can be dissolved in a suitable solvent (e.g., chloroform) and precipitated in a non-solvent (e.g., methanol).

  • Drying: Dry the precipitated polymer in a vacuum oven at 60-80°C until a constant weight is achieved.

G Start Start Mix CBDA and Diol Mix CBDA and Diol Start->Mix CBDA and Diol Heat to 180-200°C under N2 Heat to 180-200°C under N2 (2-4h) Mix CBDA and Diol->Heat to 180-200°C under N2 Distill off Water Distill off Water Heat to 180-200°C under N2->Distill off Water Reduce Pressure (<1 Torr) Reduce Pressure (<1 Torr) Distill off Water->Reduce Pressure (<1 Torr) Heat to 220-240°C Heat to 220-240°C (3-5h) Reduce Pressure (<1 Torr)->Heat to 220-240°C Cool to RT Cool to RT Heat to 220-240°C->Cool to RT Dissolve in Solvent Dissolve in Solvent Cool to RT->Dissolve in Solvent Precipitate in Non-solvent Precipitate in Non-solvent Dissolve in Solvent->Precipitate in Non-solvent Dry under Vacuum Dry under Vacuum Precipitate in Non-solvent->Dry under Vacuum End End Dry under Vacuum->End

Caption: Workflow for two-step bulk polymerization of polyesters from CBDA.

Polyamides Derived from Cyclobutane Dicarboxylic Acids

Polyamides, such as nylons, are known for their excellent mechanical properties. Incorporating the cyclobutane moiety can lead to novel polyamides with unique characteristics. The Yamazaki-Higashi phosphorylation method is a common direct polycondensation technique for synthesizing polyamides from dicarboxylic acids and diamines.

Quantitative Data
Polymer TypeInherent Viscosity (dL/g)Td10% (°C)Tg (°C)
Aromatic Polyamides (General)0.50 - 0.82>400~200-300
Aliphatic-Aromatic PolyamidesVariesVaries~140

Note: Data for polyamides specifically derived from cyclobutane dicarboxylic acids is limited in the provided search results. The data presented is for representative polyamide systems.

Experimental Protocol: Yamazaki-Higashi Phosphorylation for Polyamide Synthesis

This protocol is a generalized procedure based on the Yamazaki-Higashi phosphorylation method, adapted for use with a cyclobutane dicarboxylic acid.[4]

  • Reagents and Solvent: Use N-methyl-2-pyrrolidone (NMP) as the solvent, triphenyl phosphite (B83602) (TPP) as the condensing agent, and pyridine (B92270) (Py) as a base. Lithium chloride (LiCl) and calcium chloride (CaCl2) can be used as solubility promoters.

  • Reaction Setup: In a flame-dried reaction flask under an inert atmosphere (e.g., nitrogen), dissolve the cyclobutane dicarboxylic acid (1.0 mmol), an aromatic or aliphatic diamine (1.0 mmol), LiCl (0.2 mmol), and CaCl2 (0.3 mmol) in 7.0 mL of NMP.

  • Addition of Reagents: Add 0.5 mL of pyridine and TPP (2.0 mmol) to the stirred solution.

  • Polycondensation: Heat the reaction mixture at 110°C for 10-15 hours with continuous stirring.

  • Precipitation: After cooling to room temperature, pour the viscous polymer solution into a 2:3 mixture of distilled water and methanol (B129727) with vigorous stirring.

  • Isolation and Washing: Collect the precipitated polyamide by filtration. Wash the polymer thoroughly with hot methanol to remove residual monomers and salts.

  • Drying: Dry the polyamide product in a vacuum oven at 80-100°C to a constant weight.

Polyimides Derived from Cyclobutane Tetracarboxylic Dianhydrides

Polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical properties. Cyclobutane-1,2,3,4-tetracarboxylic dianhydride (CBDA) is a key monomer for producing polyimides with potentially improved processability and unique photo-alignment properties.[5]

Quantitative Data
DianhydrideDiamineTd5% (°C)Tg (°C)Tensile Strength (MPa)Elongation at Break (%)
Cyclobutanetetracarboxylic dianhydride (CBDA)4,4′-diaminobenzophenone (DABP) and carbohydrazide>470Not specifiedNot specifiedNot specified
δ-type Diaminotruxinic acid derivativeCyclobutanetetracarboxylic dianhydride~415Not specifiedNot specified~10.2
Experimental Protocol: Two-Step Polyimide Synthesis

Polyimides are typically synthesized via a two-step process involving the formation of a poly(amic acid) precursor followed by cyclization (imidization).[6]

Step 1: Poly(amic acid) Synthesis

  • Reaction Setup: In a dry, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the diamine (e.g., 4,4'-oxydianiline) in a dry polar aprotic solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP).

  • Dianhydride Addition: Slowly add an equimolar amount of cyclobutane-1,2,3,4-tetracarboxylic dianhydride in solid form to the stirred diamine solution at room temperature.

  • Polymerization: Continue stirring the reaction mixture at room temperature for 12-24 hours under a nitrogen atmosphere to form a viscous poly(amic acid) solution.

Step 2: Imidization (Thermal or Chemical)

  • Thermal Imidization:

    • Film Casting: Cast the poly(amic acid) solution onto a glass plate to form a thin film.

    • Staged Heating: Heat the film in an oven with a controlled temperature program, for example: 80°C for 1 hour, 150°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour to effect complete cyclization to the polyimide.

  • Chemical Imidization:

    • Dehydrating Agent: To the poly(amic acid) solution, add a dehydrating agent such as a mixture of acetic anhydride (B1165640) and a tertiary amine (e.g., pyridine or triethylamine) as a catalyst.

    • Reaction: Stir the mixture at room temperature or slightly elevated temperatures (e.g., 50-70°C) for several hours.

    • Precipitation: The polyimide will precipitate from the solution.

    • Isolation and Drying: Collect the polymer by filtration, wash it thoroughly with a suitable solvent (e.g., methanol), and dry it under vacuum.

G cluster_0 Poly(amic acid) Synthesis cluster_1 Thermal Imidization cluster_2 Chemical Imidization Dissolve Diamine Dissolve Diamine Add CBDA Dianhydride Add CBDA Dianhydride Dissolve Diamine->Add CBDA Dianhydride Stir at RT for 12-24h Stir at RT for 12-24h Add CBDA Dianhydride->Stir at RT for 12-24h Poly(amic acid) Solution Poly(amic acid) Solution Stir at RT for 12-24h->Poly(amic acid) Solution Cast Film Cast Film Poly(amic acid) Solution->Cast Film Add Dehydrating Agent Add Dehydrating Agent Poly(amic acid) Solution->Add Dehydrating Agent Staged Heating Staged Heating Cast Film->Staged Heating Polyimide Film Polyimide Film Staged Heating->Polyimide Film Stir Stir Add Dehydrating Agent->Stir Precipitate and Isolate Precipitate and Isolate Stir->Precipitate and Isolate Polyimide Powder Polyimide Powder Precipitate and Isolate->Polyimide Powder

Caption: Workflow for the two-step synthesis of polyimides from CBDA dianhydride.

References

Application Notes and Protocols for the Preparation of Enantiomerically Pure Cyclobutane Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enantiomerically pure cyclobutane (B1203170) derivatives are significant structural motifs in a wide range of biologically active molecules and natural products.[1] Their inherent ring strain also makes them versatile intermediates for more complex molecular architectures.[1] However, the stereocontrolled synthesis of these four-membered rings presents a considerable challenge to synthetic chemists. This document provides a detailed overview of several modern and effective methods for the preparation of enantiomerically pure cyclobutane compounds, complete with experimental protocols and comparative data to aid researchers in selecting the most suitable method for their synthetic goals.

Methods for Enantioselective Cyclobutane Synthesis

The asymmetric synthesis of cyclobutanes can be broadly categorized into several key strategies: catalytic enantioselective [2+2] cycloadditions, functionalization of pre-existing cyclobutane cores, and kinetic resolution of racemic mixtures. This document will focus on providing detailed protocols for representative examples of these powerful techniques.

Cascade Iridium-Catalyzed Asymmetric Allylic Etherification/[2+2] Photocycloaddition

This method provides a highly efficient route to enantioenriched oxa-[2][3]-bicyclic heptanes through a one-pot cascade reaction. The process involves an initial iridium-catalyzed asymmetric allylic etherification, followed by a visible-light-induced [2+2] cycloaddition. A key advantage of this method is the simultaneous addition of all substrates and catalysts without the need for isolation of intermediates.[2][3]

Experimental Protocol: General Procedure for Cascade Asymmetric Allylic Etherification/[2+2] Photocycloaddition

Materials:

  • [Ir(cod)Cl]₂ (cod = 1,5-cyclooctadiene)

  • Chiral Phosphoramidite Ligand (e.g., (S)-L)

  • 3,5-Cl₂C₆H₃CO₂H

  • Ir(dFppy)₃ (dFppy = 3,5-difluoro-2-(2-pyridinyl)phenyl)

  • Branched allyl acetate (B1210297) (1.2 equiv.)

  • Cinnamyl alcohol (0.1 mmol, 1.0 equiv.)

  • Toluene (B28343) (anhydrous)

  • 40W Blue LED light source

Procedure:

  • To an oven-dried Schlenk tube under an argon atmosphere, add [Ir(cod)Cl]₂ (3 mol%), (S)-L (12 mol%), 3,5-Cl₂C₆H₃CO₂H (0.5 equiv.), and Ir(dFppy)₃ (2 mol%).

  • Add the cinnamyl alcohol (0.1 mmol, 1.0 equiv.) and the branched allyl acetate (1.2 equiv.).

  • Dissolve the mixture in anhydrous toluene (0.1 M).

  • Stir the reaction mixture at room temperature under irradiation with a 40W blue LED.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica (B1680970) gel to afford the desired chiral cyclobutane product.

Rhodium-Catalyzed Asymmetric 1,4-Addition to Cyclobutenes

This method allows for the highly diastereo- and enantioselective synthesis of chiral cyclobutanes through the rhodium-catalyzed conjugate addition of arylboronic acids to cyclobutene-1-carboxylate esters. The use of chiral diene ligands is crucial for achieving high levels of stereocontrol.[1][4]

Experimental Protocol: General Procedure for Rhodium-Catalyzed Asymmetric Arylation of Cyclobutene-1-carboxylates

Materials:

  • [Rh(OH)(diene)]₂ (chiral diene ligand)

  • Arylboronic acid (1.5 equiv.)

  • Cyclobutene-1-carboxylate (0.1 mmol, 1.0 equiv.)

  • 1,4-Dioxane (B91453) (anhydrous)

  • Water

Procedure:

  • To an oven-dried reaction vial, add the cyclobutene-1-carboxylate (0.1 mmol, 1.0 equiv.), arylboronic acid (1.5 equiv.), and [Rh(OH)(diene)]₂ (typically 1.5 mol % Rh).

  • Add anhydrous 1,4-dioxane and water (e.g., 100:1 mixture).

  • Stir the reaction mixture at the specified temperature (e.g., 50 °C) until the starting material is consumed, as monitored by TLC.

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically enriched cyclobutane.

Sequential Rhodium-Catalyzed Bicyclobutanation and Copper-Catalyzed Homoconjugate Addition

This powerful three-component, two-catalyst, single-flask process allows for the construction of densely functionalized, enantiomerically enriched cyclobutanes. The reaction begins with the Rh₂(S-NTTL)₄-catalyzed decomposition of a t-butyl (E)-2-diazo-5-arylpent-4-enoate to form a chiral bicyclobutane. This intermediate then undergoes a copper-catalyzed homoconjugate addition with a Grignard reagent, followed by trapping of the resulting enolate with an electrophile.[3][5]

Experimental Protocol: One-Flask Procedure for Sequential Bicyclobutanation/Homoconjugate Addition

Part A: Rh-Catalyzed Bicyclobutanation Materials:

  • Rh₂(S-NTTL)₄ catalyst

  • t-Butyl (E)-2-diazo-5-arylpent-4-enoate (1.0 equiv.)

  • Toluene (anhydrous)

Procedure:

  • To a flame-dried Schlenk flask under argon, add a solution of the t-butyl (E)-2-diazo-5-arylpent-4-enoate in anhydrous toluene.

  • Cool the solution to -78 °C.

  • Add a solution of Rh₂(S-NTTL)₄ (typically 0.1-1 mol %) in toluene dropwise.

  • Stir the reaction at -78 °C for the specified time, monitoring by TLC for the disappearance of the diazo compound.

  • Once the bicyclobutanation is complete, remove the toluene in vacuo at low temperature.

Part B: Cu-Catalyzed Homoconjugate Addition/Enolate Trapping Materials:

  • CuBr·SMe₂

  • Grignard reagent (e.g., MeMgCl) (1.2 equiv.)

  • Electrophile (e.g., allyl iodide) (1.5 equiv.)

  • THF (anhydrous)

Procedure:

  • To the flask containing the crude bicyclobutane, add anhydrous THF and cool to -78 °C.

  • In a separate flask, prepare the copper catalyst by adding the Grignard reagent to a suspension of CuBr·SMe₂ in THF at -78 °C.

  • Transfer the prepared copper reagent to the solution of the bicyclobutane at -78 °C.

  • Stir for the specified time, then add the electrophile.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash column chromatography to obtain the highly substituted chiral cyclobutane.

Quantitative Data Summary

The following table summarizes the typical performance of the described methods for the synthesis of representative enantiomerically pure cyclobutane compounds.

MethodSubstrate(s)Catalyst/ReagentYield (%)dree (%)Reference(s)
Cascade Asymmetric Allylic Etherification/[2+2] PhotocycloadditionCinnamyl alcohol, Allyl acetate[Ir(cod)Cl]₂/Chiral Ligand, Ir(dFppy)₃60-90up to 12:1>99[2][3]
Rh-Catalyzed Asymmetric Arylation of CyclobutenesCyclobutene-1-carboxylate, Phenylboronic acid[Rh(OH)(diene)]₂61-95>20:183-98[1][4]
Sequential Bicyclobutanation/Homoconjugate Additiont-Butyl (E)-2-diazo-5-phenylpent-4-enoate, MeMgCl, Allyl IodideRh₂(S-NTTL)₄, CuBr·SMe₂68-827:1 - 14:191-95[3][5]

Visualizing Synthetic Strategies

To better illustrate the relationships and workflows of these synthetic methods, the following diagrams are provided.

Synthesis_Strategies cluster_cycloaddition [2+2] Cycloaddition Strategies cluster_functionalization Functionalization of Prochiral Cyclobutenes cluster_multicomponent Multicomponent Sequential Strategy Acyclic_Precursors Acyclic Precursors (Alkenes, etc.) Cascade_Reaction Cascade Allylic Etherification/ Photocycloaddition Acyclic_Precursors->Cascade_Reaction [Ir], Light Chiral_Cyclobutane_1 Enantiopure Cyclobutane Cascade_Reaction->Chiral_Cyclobutane_1 Cyclobutene Prochiral Cyclobutene Asymmetric_Arylation Asymmetric 1,4-Addition Cyclobutene->Asymmetric_Arylation [Rh], ArB(OH)2 Chiral_Cyclobutane_2 Enantiopure Cyclobutane Asymmetric_Arylation->Chiral_Cyclobutane_2 Diazo_Compound Acyclic Diazoester Bicyclobutanation Rh-Catalyzed Bicyclobutanation Diazo_Compound->Bicyclobutanation Chiral_Bicyclobutane Chiral Bicyclobutane Intermediate Bicyclobutanation->Chiral_Bicyclobutane Homoconjugate_Addition Cu-Catalyzed Homoconjugate Addition Chiral_Bicyclobutane->Homoconjugate_Addition R-MgX, E+ Chiral_Cyclobutane_3 Enantiopure Cyclobutane Homoconjugate_Addition->Chiral_Cyclobutane_3 Experimental_Workflow cluster_one_pot One-Pot Cascade Reaction cluster_sequential Sequential Reaction Start_One_Pot Combine all reactants: Substrates, [Ir] catalysts, photosensitizer in solvent Irradiation Irradiate with Blue LED at Room Temperature Start_One_Pot->Irradiation Workup_Purification_1 Aqueous Workup & Column Chromatography Irradiation->Workup_Purification_1 Final_Product_1 Final Enantiopure Cyclobutane Workup_Purification_1->Final_Product_1 Start_Sequential Step 1: Reactants for first transformation Reaction_1 Reaction Condition 1 (e.g., Low Temperature) Start_Sequential->Reaction_1 Isolation_or_Solvent_Swap Intermediate Isolation or Solvent Swap Reaction_1->Isolation_or_Solvent_Swap Reactant_Addition Addition of new reagents for Step 2 Isolation_or_Solvent_Swap->Reactant_Addition Reaction_2 Reaction Condition 2 (e.g., Room Temperature) Reactant_Addition->Reaction_2 Workup_Purification_2 Aqueous Workup & Column Chromatography Reaction_2->Workup_Purification_2 Final_Product_2 Final Enantiopure Cyclobutane Workup_Purification_2->Final_Product_2

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methylcyclobutane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-methylcyclobutane-1-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to this synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, primarily focusing on the malonic ester synthesis route.

Problem 1: Low Yield of Diethyl 2-Methylcyclobutane-1,1-dicarboxylate

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Incomplete reaction of 1,3-dibromobutane (B89751) - Ensure the use of a sufficient excess of diethyl malonate. A 200% excess has been shown to improve the yield of the desired open-chain tetraester intermediate, which then cyclizes.[1] - Verify the quality and reactivity of the sodium ethoxide base. Prepare it fresh for best results. - Maintain a consistent reaction temperature. The initial reaction is exothermic and may require cooling.
Side reactions - The formation of tetraethyl 2-methyl-1,1,5,5-pentanetetracarboxylate is a known side reaction.[1] Using a large excess of diethyl malonate can favor the formation of this open-chain intermediate, which can then be cyclized. - Formation of diethyl γ-bromobutylmalonate is another possibility.[1] Careful control of reaction stoichiometry and conditions is crucial.
Moisture in the reaction - Use anhydrous ethanol (B145695) and ensure all glassware is thoroughly dried to prevent quenching of the sodium ethoxide and the malonate enolate.

Problem 2: Incomplete Hydrolysis of the Diethyl Ester

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Insufficient base or acid - Ensure a sufficient molar excess of potassium hydroxide (B78521) (for basic hydrolysis) or a strong acid like hydrochloric acid (for acidic hydrolysis) is used to drive the reaction to completion.
Short reaction time - The hydrolysis of sterically hindered esters can be slow. Increase the reflux time and monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).
Phase separation - In biphasic hydrolysis, ensure vigorous stirring to maximize the interfacial area between the aqueous and organic phases.

Problem 3: Incomplete Decarboxylation

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Insufficient heating - Ensure the temperature is high enough to induce decarboxylation of the dicarboxylic acid intermediate. The process typically requires heating until the evolution of CO2 ceases.[2]
Presence of impurities - Purify the 2-methylcyclobutane-1,1-dicarboxylic acid intermediate before the decarboxylation step to remove any substances that might interfere with the reaction.

Problem 4: Difficulty in Purifying the Final Product

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Presence of unreacted starting materials or byproducts - After acidification of the hydrolysis mixture, perform multiple extractions with a suitable organic solvent (e.g., ether) to ensure complete recovery of the carboxylic acid. - Wash the combined organic extracts with brine to remove water-soluble impurities. - For final purification, consider vacuum distillation or recrystallization. The trans isomer of this compound has been characterized as a liquid with a cheese-like odor.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A well-documented method is the malonic ester synthesis. This involves the reaction of 1,3-dibromobutane with diethyl malonate to form diethyl 2-methylcyclobutane-1,1-dicarboxylate, followed by hydrolysis and decarboxylation to yield the final product.[1]

Q2: What are the expected yields for the synthesis of this compound via the malonic ester route?

A2: The reaction of 1,3-dibromobutane with an excess of sodio malonic ester can produce diethyl 2-methyl-1,1-cyclobutanedicarboxylate as a byproduct, with the main product being the open-chain tetraester. The subsequent conversion of the cyclobutane (B1203170) diester to the final carboxylic acid has been reported, although specific overall yields can vary based on the optimization of each step. One study reported the isolation of diethyl 2-methyl-1,1-cyclobutanedicarboxylate from the reaction mixture.[1]

Q3: What are the key side products to be aware of in the malonic ester synthesis of this compound?

A3: The primary side products include tetraethyl 2-methyl-1,1,5,5-pentanetetracarboxylate and diethyl γ-bromobutylmalonate.[1] The formation of these byproducts can be influenced by the stoichiometry of the reactants.

Q4: How can I confirm the identity and purity of the final product?

A4: The final product, trans-2-methylcyclobutane-1-carboxylic acid, has been characterized by its physical properties and the formation of derivatives. For instance, its amide derivative has a reported melting point.[1] Modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) should be used for comprehensive characterization and purity assessment.

Q5: Are there any alternative synthetic routes to this compound?

Experimental Protocols

Synthesis of trans-2-Methylcyclobutane-1-carboxylic Acid via Malonic Ester Synthesis

This protocol is adapted from the literature for the synthesis of diethyl 2-methyl-1,1-cyclobutanedicarboxylate and its subsequent conversion.[1]

Step 1: Synthesis of Diethyl 2-Methyl-1,1-cyclobutanedicarboxylate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide in absolute ethanol.

  • Addition of Reactants: To the sodium ethoxide solution, add an excess of diethyl malonate.

  • Cyclization: Slowly add 1,3-dibromobutane to the reaction mixture. An exothermic reaction may occur, and cooling might be necessary.

  • Reflux: After the addition is complete, heat the mixture to reflux for several hours to ensure the completion of the reaction.

  • Workup: After cooling, pour the reaction mixture into water and extract with an organic solvent like diethyl ether. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by vacuum distillation to isolate diethyl 2-methyl-1,1-cyclobutanedicarboxylate.

Step 2: Hydrolysis and Decarboxylation

  • Hydrolysis: The isolated diethyl 2-methyl-1,1-cyclobutanedicarboxylate is hydrolyzed to the corresponding dicarboxylic acid. This can be achieved by refluxing with a strong base (e.g., potassium hydroxide in ethanol/water) or a strong acid (e.g., concentrated hydrochloric acid).

  • Acidification: After hydrolysis, the reaction mixture is cooled and acidified with a strong acid (e.g., concentrated HCl) to precipitate the 2-methylcyclobutane-1,1-dicarboxylic acid.

  • Isolation of Diacid: The precipitated dicarboxylic acid is filtered, washed with cold water, and dried.

  • Decarboxylation: The dried 2-methylcyclobutane-1,1-dicarboxylic acid is heated at a temperature above its melting point until the evolution of carbon dioxide ceases.

  • Purification of Final Product: The resulting crude trans-2-methylcyclobutane-1-carboxylic acid is purified by vacuum distillation.

Visualizations

experimental_workflow cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Hydrolysis & Decarboxylation A 1,3-Dibromobutane + Diethyl Malonate C Reaction Mixture A->C B Sodium Ethoxide in Ethanol B->C D Workup & Purification C->D Reflux E Diethyl 2-Methylcyclobutane- 1,1-dicarboxylate D->E Vacuum Distillation F Hydrolysis (KOH or HCl) E->F G 2-Methylcyclobutane- 1,1-dicarboxylic Acid F->G Acidification H Decarboxylation (Heat) G->H I trans-2-Methylcyclobutane- 1-carboxylic Acid H->I Vacuum Distillation

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield Start Low Yield of Cyclization Product Cause1 Incomplete Reaction Start->Cause1 Cause2 Side Reactions Start->Cause2 Cause3 Moisture Present Start->Cause3 Sol1 Increase excess of diethyl malonate Cause1->Sol1 Sol2 Check base quality Cause1->Sol2 Sol3 Control stoichiometry Cause2->Sol3 Sol4 Use anhydrous reagents and dry glassware Cause3->Sol4

Caption: Troubleshooting logic for low yield in the cyclization step.

References

Technical Support Center: Separation of Cis and Trans Isomers of 2-Methylcyclobutane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the resolution of 2-Methylcyclobutane-1-carboxylic acid isomers. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in their separation experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for separating cis and trans isomers of this compound?

A1: The primary methods for separating geometric isomers like the cis and trans forms of this compound include:

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for separating closely related organic acids.

  • Gas Chromatography (GC): Often used for volatile compounds, potentially after derivatization of the carboxylic acid to an ester.

  • Fractional Crystallization: This method relies on the differential solubility of the isomers in a given solvent.

  • Diastereomeric Salt Formation: The mixture of enantiomeric cis and trans isomers can be reacted with a single enantiomer of a chiral base to form diastereomeric salts, which have different solubilities and can be separated by crystallization.[1]

Q2: How do I choose the best separation method for my needs?

A2: The choice of method depends on factors such as the scale of the separation, the required purity of the isomers, and the available equipment.

  • For high purity and analytical purposes: HPLC is often the preferred method.

  • For larger scale separations: Fractional crystallization or diastereomeric salt formation may be more practical.

  • If the isomers are volatile or can be easily derivatized: GC can be a high-resolution option.

The following flowchart can guide your decision-making process:

G start Start: Mixture of cis/trans Isomers scale What is the scale of your separation? start->scale analytical Analytical (<1g) scale->analytical Analytical preparative Preparative (>1g) scale->preparative Preparative purity What is your required purity? high_purity High Purity (>98%) purity->high_purity High moderate_purity Moderate Purity purity->moderate_purity Moderate analytical->purity preparative->purity hplc HPLC high_purity->hplc gc GC (with derivatization) high_purity->gc crystallization Fractional Crystallization moderate_purity->crystallization salts Diastereomeric Salt Formation moderate_purity->salts

Caption: Decision tree for selecting a separation method.

Troubleshooting Guides

HPLC Separation Issues
Problem Possible Cause Solution
Poor Resolution/Overlapping Peaks Mobile phase composition is not optimal.Adjust the organic modifier to aqueous phase ratio. A shallower gradient or isocratic elution with less organic solvent can improve separation.[1]
Incorrect pH of the mobile phase.Suppress the ionization of the carboxylic acid by adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase to achieve a pH below the pKa of the analyte.[1]
Unsuitable column chemistry.If mobile phase optimization fails, try a different stationary phase. A phenyl-hexyl or cyano column might offer different selectivity compared to a standard C18 column.[1]
Broad Peaks Ionization of the carboxylic acid.Acidify the mobile phase to ensure the analyte is in its neutral form.[1]
Column temperature fluctuations.Use a column oven to maintain a stable temperature. Lowering the temperature can sometimes improve separation.[1]
Fractional Crystallization Issues
Problem Possible Cause Solution
No Crystallization Occurs Solution is not supersaturated.Concentrate the solution by slowly evaporating the solvent.
Inappropriate solvent.Experiment with different solvents to find one where the solubility of the two isomers is significantly different at different temperatures.
Both Isomers Precipitate Cooling is too rapid ("crash cooling").Allow the solution to cool slowly to room temperature, followed by further gradual cooling in an ice bath.[1]
Solution is too concentrated.Dilute the solution slightly before cooling.
Low Purity of Crystals Inefficient separation in one step.Perform multiple recrystallization steps to improve the purity of the desired isomer.[2]

Experimental Protocols

Protocol 1: HPLC Separation

This protocol provides a general starting point for developing an HPLC method for separating cis and trans isomers of this compound.

1. Column and Mobile Phase:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a low percentage of B and gradually increase. An example gradient could be 10-90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

2. Sample Preparation:

  • Dissolve the mixture of isomers in the mobile phase at a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

3. Analysis:

  • Inject 10 µL of the sample.

  • The trans isomer, being generally less polar, is expected to have a longer retention time than the more polar cis isomer.[1]

  • Assess purity by the area percentage of each peak.

Protocol 2: Separation via Diastereomeric Salt Crystallization

This method involves converting the carboxylic acid isomers into diastereomeric salts with a chiral amine, which can then be separated by crystallization.

1. Salt Formation:

  • Dissolve the mixture of cis/trans acids (1 equivalent) in a suitable solvent such as ethyl acetate.

  • Add a solution of a single enantiomer of a chiral base, for example, (R)-(+)-α-phenylethylamine (1 equivalent), in the same solvent.[1]

2. Crystallization:

  • Stir the solution at room temperature to ensure complete salt formation.

  • Allow the solution to cool slowly. Seeding with a pure crystal of the desired diastereomeric salt can aid in selective crystallization.[1]

3. Isolation:

  • Collect the crystals by vacuum filtration. These crystals will be enriched in one of the diastereomeric salts.

  • The other diastereomer will remain in the filtrate.[1]

4. Liberation of the Acid:

  • Dissolve the purified diastereomeric salt in water and acidify with a strong acid (e.g., 2M HCl) to a pH of approximately 2.

  • The free carboxylic acid will precipitate or can be extracted with a solvent like diethyl ether.[1]

  • The other isomer can be recovered from the filtrate using the same acidification and extraction procedure.

Workflow Visualization

The general workflow for the separation and analysis of this compound isomers is illustrated below.

G cluster_start Starting Material cluster_methods Separation Methods cluster_analysis Analysis & Final Product start Mixture of cis/trans This compound hplc HPLC start->hplc gc GC (Derivatization) start->gc cryst Fractional Crystallization start->cryst salt Diastereomeric Salt Formation start->salt analysis Purity Analysis (HPLC, GC, NMR) hplc->analysis gc->analysis cryst->analysis salt->analysis cis Pure cis Isomer analysis->cis trans Pure trans Isomer analysis->trans

References

Technical Support Center: Optimizing Cyclobutane Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cyclobutane (B1203170) ring formation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their cyclobutane synthesis experiments. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for forming a cyclobutane ring?

A1: The principal strategies for constructing a cyclobutane ring are [2+2] cycloadditions, the cyclization of acyclic precursors, and the ring expansion of cyclopropanes.[1] Among these, [2+2] cycloaddition reactions are the most popular and can be induced photochemically, thermally, or with metal catalysts.[2]

Q2: My [2+2] photocycloaddition reaction is giving a low yield. What are the likely causes and how can I improve it?

A2: Low yields in [2+2] photocycloadditions can stem from several factors. A systematic approach to troubleshooting is recommended.[3] First, analyze your crude reaction mixture to identify unreacted starting materials or side products.[3] Common causes for low yield include:

  • Incomplete reaction: Extend the irradiation time or increase the concentration of the limiting reagent.[3]

  • Competing side reactions: Optimize reaction conditions such as solvent and temperature. The use of a triplet sensitizer (B1316253) can also improve the efficiency of the desired cycloaddition.[4]

  • Product decomposition: The highly strained cyclobutane ring can sometimes decompose under the reaction conditions.[3] Consider using milder conditions or a continuous flow reactor to minimize product degradation.[4]

  • Oxygen quenching: Oxygen can quench the excited triplet state required for the reaction. Ensure your reaction mixture is properly deoxygenated by bubbling with an inert gas like nitrogen or argon.[5]

Q3: How can I control the stereoselectivity of my cyclobutane-forming reaction?

A3: Controlling stereoselectivity is a critical challenge in cyclobutane synthesis. The stereochemical outcome is often influenced by the reaction mechanism and conditions.

  • In photochemical [2+2] cycloadditions , the stereochemistry is often determined by the stability of the 1,4-biradical intermediate.[5] The use of chiral auxiliaries or templates can induce enantioselectivity.[6]

  • For thermal [2+2] cycloadditions , particularly with ketenes, the reaction often proceeds with a high degree of stereoselectivity.[2][7]

  • Metal-catalyzed reactions can offer excellent stereocontrol through the use of chiral ligands.[1][8]

Q4: What is the role of a sensitizer in photochemical [2+2] cycloadditions?

A4: A sensitizer is a molecule that absorbs light and then transfers the energy to one of the reactants, promoting it to an excited triplet state.[9] This is particularly useful when the reactants themselves do not efficiently absorb the light from the available source or when direct irradiation leads to undesirable side reactions. Common sensitizers for [2+2] photocycloadditions include benzophenone (B1666685) and thioxanthone.[4][10] The choice of sensitizer can sometimes even influence the reaction's outcome.[11]

Troubleshooting Guides

Guide 1: Low Yield in Photochemical [2+2] Cycloaddition

This guide provides a step-by-step approach to diagnosing and resolving low-yield issues in your photochemical [2+2] cycloaddition reactions.

Step 1: Analyze the Crude Reaction Mixture Use techniques like TLC, NMR, or LC-MS to identify the components of your reaction mixture. This will help you determine if the starting material is unreacted, if the desired product is present but in low concentration, or if side products have formed.[3]

Step 2: Identify the Potential Cause and Implement Solutions

ObservationPotential CauseTroubleshooting Steps
Significant amount of starting material remainsIncomplete reaction- Extend irradiation time.- Increase the concentration of the alkene partner if it is the limiting reagent.- Ensure the light source is emitting at the correct wavelength for your substrate/sensitizer.
Presence of known side products (e.g., polymers, isomers)Competing side reactions- Optimize the solvent. Less polar, aprotic solvents are often preferred.[5]- Adjust the reaction temperature.- If not already using one, add a suitable triplet sensitizer.[4]
Little to no desired product, significant baseline material on TLCProduct or starting material decomposition- Lower the reaction temperature.- Reduce the irradiation time and monitor the reaction closely.- Consider using a flow chemistry setup to minimize exposure of the product to irradiation.[4]
No reactionInefficient light absorption or quenching- Ensure the reaction vessel is made of a material transparent to the required UV wavelength (e.g., quartz).- Thoroughly deoxygenate the solvent and reactants before and during the reaction.[5]- Check the concentration of the sensitizer, if used.
Guide 2: Poor Stereoselectivity

Controlling the stereochemical outcome is crucial. Here are some strategies to improve the stereoselectivity of your cyclobutane formation.

Reaction TypeStrategyDetails
Photochemical [2+2] CycloadditionUse of Chiral AuxiliariesAttaching a chiral auxiliary to one of the reactants can direct the approach of the other reactant, leading to a diastereoselective cycloaddition.
Use of Chiral CatalystsChiral Lewis acids or other catalysts can create a chiral environment around the reactants, influencing the stereochemical outcome.[12]
Solid-State PhotochemistryPerforming the reaction in the solid state can lead to high stereoselectivity due to the fixed orientation of the molecules in the crystal lattice.[1]
Thermal [2+2] CycloadditionSubstrate ControlThe inherent stereochemistry of the reactants often dictates the stereochemistry of the product in these concerted or stepwise but stereospecific reactions.
Metal-Catalyzed CycloadditionChiral LigandsEmploying a transition metal catalyst with a chiral ligand is a powerful method for achieving high enantioselectivity.[8]

Experimental Protocols

Protocol 1: General Procedure for Photochemical [2+2] Cycloaddition of an Enone

This protocol provides a general guideline for the intermolecular [2+2] photocycloaddition of an enone with an alkene.

Materials:

  • Enone

  • Alkene (often used in excess)

  • Anhydrous, deoxygenated solvent (e.g., acetonitrile, dichloromethane)

  • Photoreactor equipped with a suitable UV lamp (e.g., medium-pressure mercury lamp)

  • Quartz reaction vessel

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Dissolve the enone and the alkene in the chosen solvent in the quartz reaction vessel. The concentration should be optimized for the specific reaction.

  • Deoxygenate the solution by bubbling with an inert gas for at least 30 minutes. Oxygen can quench the excited state and inhibit the reaction.[5]

  • Place the reaction vessel in the photoreactor and begin irradiation. The reaction progress can be monitored by TLC or GC-MS.

  • Upon completion (indicated by the consumption of the limiting reagent), stop the irradiation.

  • Remove the solvent under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica (B1680970) gel to isolate the desired cyclobutane adduct.

Protocol 2: Visible-Light-Mediated [2+2] Cycloaddition using a Photocatalyst

This protocol describes a general procedure for a visible-light-induced [2+2] cycloaddition using a ruthenium-based photocatalyst.[13]

Materials:

  • Aryl enone

  • Alkene

  • Ru(bpy)₃Cl₂ (or similar photocatalyst)

  • Anhydrous, deoxygenated solvent (e.g., acetonitrile)

  • Visible light source (e.g., blue LEDs, sunlight)[14]

  • Reaction vessel (e.g., glass vial)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add the aryl enone, alkene, and the photocatalyst (typically 1-5 mol%).

  • Add the anhydrous, deoxygenated solvent.

  • Seal the vessel and deoxygenate the mixture by bubbling with an inert gas for 15-30 minutes.

  • Irradiate the mixture with a visible light source while stirring. The reaction can often be carried out at room temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, concentrate the mixture in vacuo.

  • Purify the residue by flash column chromatography to obtain the cyclobutane product.

Visualizations

Troubleshooting_Workflow start Low Yield Observed analyze Analyze Crude Reaction Mixture (TLC, NMR, LC-MS) start->analyze incomplete Incomplete Reaction? analyze->incomplete side_reactions Side Products Formed? incomplete->side_reactions No extend_time Extend Reaction Time / Increase Reactant Concentration incomplete->extend_time Yes decomposition Product Decomposition? side_reactions->decomposition No optimize_conditions Optimize Conditions (Solvent, Temperature, Sensitizer) side_reactions->optimize_conditions Yes milder_conditions Use Milder Conditions / Reduce Reaction Time decomposition->milder_conditions Yes end Improved Yield decomposition->end No extend_time->end optimize_conditions->end milder_conditions->end

Caption: A troubleshooting workflow for addressing low yields in cyclobutane synthesis.

Photochemical_Pathway S0 Reactant (S₀) S1 Singlet Excited State (S₁) S0->S1 Absorption hv Light (hν) T1 Triplet Excited State (T₁) S1->T1 ISC ISC Intersystem Crossing Biradical 1,4-Biradical Intermediate T1->Biradical Reaction Reactant2 + Ground State Reactant Product Cyclobutane Product Biradical->Product Spin Inversion & Closure Closure Ring Closure

Caption: Simplified signaling pathway for a photochemical [2+2] cycloaddition.

References

Technical Support Center: 2-Methylcyclobutane-1-carboxylic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methylcyclobutane-1-carboxylic acid. The following sections address common issues and potential byproducts encountered during reactions involving this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am performing an esterification reaction with this compound and a primary alcohol under acidic conditions (e.g., H₂SO₄). My yield is lower than expected, and I observe several impurities in the crude NMR. What are the potential byproducts?

A1: Besides the unreacted starting material and the desired ester, several byproducts can form during the acid-catalyzed esterification of this compound.

  • Dehydration of the alcohol: If the reaction is heated too vigorously, the alcohol can dehydrate to form an alkene and water. This is particularly relevant for secondary and tertiary alcohols but can occur with primary alcohols at high temperatures.

  • Ether formation: The alcohol can also undergo self-condensation to form a symmetric ether, especially in the presence of a strong acid and heat.[1]

  • Ring-opening or rearrangement products: Although the cyclobutane (B1203170) ring is relatively stable, strong acidic conditions and elevated temperatures can promote ring-opening or rearrangement to form more stable cyclopentyl or linear unsaturated carboxylic acid derivatives.

  • Decarboxylation: While less common for simple carboxylic acids, prolonged heating in the presence of an acid catalyst could potentially lead to some degree of decarboxylation to form methylcyclobutane.[2]

Troubleshooting Tips:

  • Temperature Control: Maintain the lowest effective temperature to favor esterification over side reactions.

  • Choice of Catalyst: Consider using a milder acid catalyst, such as p-toluenesulfonic acid (TsOH), or using coupling agents like DCC (dicyclohexylcarbodiimide) to avoid harsh acidic conditions.[3]

  • Reaction Time: Monitor the reaction progress by TLC or GC to avoid prolonged reaction times that can lead to byproduct formation.

  • Water Removal: Use a Dean-Stark apparatus to remove water as it is formed, which will shift the equilibrium towards the ester product according to Le Chatelier's principle.

Q2: During the conversion of this compound to its acyl chloride using thionyl chloride (SOCl₂), I'm getting a dark-colored reaction mixture and multiple spots on TLC. What could be the cause?

A2: The reaction of carboxylic acids with thionyl chloride is generally clean; however, impurities in the starting material or improper reaction conditions can lead to byproducts.

  • Impurities in the starting material: The presence of any residual alcohol from the synthesis of the carboxylic acid can react with thionyl chloride to form alkyl chlorides and other byproducts.

  • Side reactions with the cyclobutane ring: While less likely under these conditions, the generation of HCl in situ could potentially catalyze ring-opening or other rearrangements, especially if the reaction is overheated.

  • Thermal decomposition: Excessive heating can lead to the decomposition of the starting material or the product acyl chloride.

Troubleshooting Tips:

  • Purity of Starting Material: Ensure the this compound is pure and dry before use.

  • Temperature Control: Perform the reaction at room temperature or with gentle warming. The reaction is often exothermic, so initial cooling might be necessary.

  • Order of Addition: Add the thionyl chloride dropwise to a solution of the carboxylic acid to control the reaction rate and temperature.

  • Work-up: After the reaction is complete, remove the excess thionyl chloride under reduced pressure.

Q3: I am attempting an amidation reaction between this compound and a primary amine using a coupling agent. The reaction is sluggish, and I'm isolating a significant amount of a water-soluble byproduct. What is happening?

A3: Amidation reactions can be challenging, and several factors can lead to low yields and byproduct formation.

  • Salt Formation: Carboxylic acids and amines can form a stable ammonium (B1175870) carboxylate salt, which may be unreactive towards the coupling agent. This salt is often water-soluble.

  • Steric Hindrance: The cyclobutane ring and the methyl group may introduce some steric hindrance, slowing down the reaction with bulky amines.

  • Side reactions of the coupling agent: Coupling agents like DCC can react with the carboxylic acid to form an O-acylisourea intermediate. If this is not efficiently trapped by the amine, it can rearrange to a stable N-acylurea byproduct.

Troubleshooting Tips:

  • Choice of Coupling Agent: Consider using alternative coupling agents such as HATU or HOBt/EDC, which are often more efficient and can minimize side reactions.

  • Reaction Conditions: The reaction is typically run in an aprotic solvent like DMF or DCM. Adding a non-nucleophilic base, such as DIEA, can help to prevent salt formation and facilitate the reaction.

  • Pre-activation: Pre-activating the carboxylic acid with the coupling agent before adding the amine can sometimes improve yields.

Potential Byproduct Summary

Reaction TypeStarting MaterialPotential Byproducts
EsterificationThis compound, Alcohol, Acid CatalystUnreacted starting materials, Alkene (from alcohol dehydration), Ether (from alcohol self-condensation), Ring-opened/rearranged products, Methylcyclobutane (from decarboxylation)
Acyl Chloride FormationThis compound, Thionyl ChlorideUnreacted starting material, Ring-opened/rearranged products, Products from impurities
AmidationThis compound, Amine, Coupling AgentUnreacted starting materials, Ammonium carboxylate salt, N-acylurea (if using DCC)

Experimental Protocols

General Protocol for Fischer Esterification:

  • To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add this compound (1.0 eq).

  • Add the desired alcohol (3-10 eq) as the solvent.

  • Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄ or TsOH, 0.05 eq).

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Visualizing Reaction Pathways

Esterification_Byproducts SM This compound + Alcohol (H+, Heat) Product Desired Ester SM->Product Main Reaction Byproduct1 Ring-Opening/ Rearrangement SM->Byproduct1 Side Reaction (High Temp/Strong Acid) Byproduct2 Decarboxylation (Methylcyclobutane) SM->Byproduct2 Side Reaction (High Temp) Byproduct3 Alcohol Dehydration (Alkene) SM->Byproduct3 Side Reaction (High Temp) Byproduct4 Ether Formation SM->Byproduct4 Side Reaction (High Temp)

Caption: Potential reaction pathways in the esterification of this compound.

Amidation_Byproducts SM This compound + Amine + Coupling Agent Product Desired Amide SM->Product Main Reaction Byproduct1 Ammonium Carboxylate Salt (Unreactive) SM->Byproduct1 Side Reaction (Acid-Base) Byproduct2 N-Acylurea (from DCC) SM->Byproduct2 Side Reaction (Coupling Agent)

Caption: Potential side reactions during the amidation of this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Analysis Analyze Crude Mixture (NMR, LC-MS, GC-MS) Start->Analysis Identify Identify Byproducts Analysis->Identify Modify Modify Reaction Conditions Identify->Modify Temp Lower Temperature Modify->Temp Catalyst Change Catalyst/ Coupling Agent Modify->Catalyst Time Optimize Reaction Time Modify->Time Purify Optimize Purification Temp->Purify Catalyst->Purify Time->Purify End Improved Yield and Purity Purify->End

Caption: A general workflow for troubleshooting reactions of this compound.

References

troubleshooting low diastereoselectivity in cyclobutane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with low diastereoselectivity in cyclobutane (B1203170) synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low diastereoselectivity in cyclobutane synthesis?

Low diastereoselectivity in cyclobutane synthesis can arise from a combination of factors related to the reaction conditions and the substrates being used. Key areas to investigate include:

  • Reaction Temperature: Higher temperatures can provide sufficient energy to overcome the activation energy difference between the transition states leading to different diastereomers, resulting in a loss of selectivity.[1] Lowering the reaction temperature often enhances diastereoselectivity by favoring the kinetically controlled product.[1][2]

  • Solvent Choice: The polarity and coordinating ability of the solvent can significantly influence the conformation of reactants and the stability of transition states, thereby affecting the stereochemical outcome.[1][3][4] Screening solvents with varying polarities is often a crucial optimization step.[3]

  • Catalyst or Ligand System: In catalyzed reactions, the choice of catalyst and associated ligands is critical. The steric and electronic properties of the catalyst-ligand complex can create a chiral environment that directs the stereochemical course of the reaction.[5][6] Different catalysts can even lead to divergent regioselectivity.[5]

  • Substrate Structure and Steric Hindrance: The inherent stereochemistry of the reactants, including the presence of chiral auxiliaries or bulky substituents, plays a significant role in facial selectivity.[7][8] Steric hindrance can either enhance or diminish diastereoselectivity depending on the desired outcome.

  • Reaction Mechanism: The underlying mechanism of the cyclobutane formation (e.g., thermal, photochemical, radical, or ionic) will dictate which factors have the most significant impact on stereoselectivity.[2][9][10]

Q2: How can I improve the diastereoselectivity of a [2+2] photocycloaddition reaction?

For photochemical [2+2] cycloadditions, several strategies can be employed to enhance diastereoselectivity:

  • Lowering the Reaction Temperature: Performing the photolysis at lower temperatures can improve diastereoselectivity.[7]

  • Solvent Effects: The choice of solvent can lead to a reversal of selectivity, particularly in intramolecular reactions where hydrogen bonding can influence the preferred reaction pathway.[9]

  • Use of Chiral Auxiliaries: Attaching a chiral auxiliary to one of the reacting alkenes can induce facial selectivity.[7] The effectiveness of the auxiliary can be dependent on being "matched" or "mismatched" if both reactants are chiral.[7]

  • Copper(I) Catalysis: The use of Cu(I) catalysts in photocycloadditions can achieve a high degree of diastereoselectivity. The preferred conformation of the starting material and its ability to complex with copper are important considerations.[9]

  • Sensitizers vs. Direct Excitation: The method of photo-excitation can influence the stereochemical outcome. In some cases, using a sensitizer (B1316253) can lead to different diastereomeric ratios compared to direct irradiation.[9]

Q3: My catalyzed [2+2] cycloaddition is showing poor stereocontrol. What should I investigate?

In catalyzed [2+2] cycloadditions, the catalyst system is the primary determinant of stereoselectivity. Consider the following:

  • Ligand Modification: The structure of the ligand coordinated to the metal center is paramount. Screening a library of ligands with varying steric bulk and electronic properties can dramatically impact the diastereomeric ratio.[6] For instance, in rhodium-catalyzed arylations of cyclobutenes, chiral diene ligands demonstrated excellent capability for diastereoselectivity control.[6]

  • Choice of Metal Catalyst: Different metal catalysts can exhibit varying levels of stereocontrol. For example, chiral titanium complexes have been shown to induce high stereoselectivity in certain [2+2] cycloadditions.[7]

  • Lewis Acid Co-catalysts: In some systems, the addition of a Lewis acid can enhance diastereoselectivity by coordinating to the substrate and locking it into a specific conformation.[1]

  • Counter-ion and Additive Effects: The counter-ion of the metal catalyst or the presence of additives can influence the catalytic cycle and the stereochemical outcome.

Q4: Can the structure of my alkene substrates be modified to improve diastereoselectivity?

Yes, modifying the alkene substrates is a powerful strategy for improving diastereoselectivity:

  • Introduction of Bulky Substituents: Increasing the steric bulk of substituents on the alkene can enhance π-facial selectivity by favoring the approach of the other reactant from the less hindered face.[7]

  • Use of Chiral Auxiliaries: As mentioned previously, incorporating a chiral auxiliary can provide excellent stereocontrol. The auxiliary should ideally be easily attached and cleaved after the reaction.[1][7]

  • "Double Chiral Induction": When both reacting partners are chiral, the diastereoselectivity will depend on whether the chiralities are "matched" (leading to a higher d.r.) or "mismatched" (leading to a lower d.r.).[7]

Troubleshooting Guides

Guide 1: Low Diastereoselectivity in a Thermal [2+2] Cycloaddition
Potential Cause Troubleshooting Step Expected Outcome
High Reaction Temperature Systematically lower the reaction temperature in increments of 10-20 °C.Improved diastereomeric ratio (d.r.), though reaction times may increase.[2]
Suboptimal Solvent Screen a range of solvents with varying polarities (e.g., toluene, dichloromethane, acetonitrile, methanol).Identification of a solvent system that favors the transition state leading to the desired diastereomer.[4]
Unfavorable Sterics Modify the substrates to include bulkier substituents that can direct the cycloaddition.Increased facial selectivity due to steric hindrance.[7]
Equilibration of Products Analyze the reaction at earlier time points to determine if the desired diastereomer is formed initially and then equilibrates to a less favorable ratio.Confirmation of kinetic vs. thermodynamic control. If kinetically favored, the reaction should be stopped before equilibrium is reached.
Guide 2: Low Diastereoselectivity in a Photochemical [2+2] Cycloaddition
Potential Cause Troubleshooting Step Expected Outcome
High Reaction Temperature Perform the photoreaction in a cooling bath (e.g., ice-water or dry ice/acetone).Enhanced diastereoselectivity.[7]
Inappropriate Solvent Test a variety of solvents, paying attention to polarity and hydrogen-bonding capabilities.[9]Potential for significant improvement or even reversal of diastereoselectivity.[9]
Lack of Facial Control Introduce a chiral auxiliary on one of the alkene substrates.Induced diastereoselectivity through steric directing effects of the auxiliary.[7]
Inefficient Excitation Method If using direct irradiation, try adding a triplet sensitizer (e.g., benzophenone, thioxanthone). If using a sensitizer, try direct excitation at a shorter wavelength.The reaction may proceed through a different excited state, potentially altering the stereochemical outcome.[9]
Undesirable Conformation If the reaction is intramolecular, consider modifying the tether connecting the two alkenes to restrict conformational freedom.A more rigid tether can pre-organize the molecule for a more selective cycloaddition.

Data Presentation

Table 1: Effect of Reaction Parameters on Diastereoselectivity in Selected Cyclobutane Syntheses

Reaction Type Substrates Variable Parameter Conditions Diastereomeric Ratio (d.r.) Reference
Photochemical [2+2] CycloadditionCycloalkenone with diethyl ketene (B1206846) acetalChiral AuxiliaryDifferent chiral groups on the enone5-56% de[7]
Photochemical [2+2] CycloadditionChiral lactone with ethyleneSubstituent BulkPivaloyloxymethyl vs. less bulky groups24% de (improved from 9% de)[7]
Rh-catalyzed 1,4-additionCyclobutene-1-carboxylate esters and phenylboronic acidEster GroupVaried ester substituentsHigh d.r. maintained, but yield and enantioselectivity varied[6]
Rh-catalyzed 1,4-additionCyclobutene-1-carboxylate and arylboronic acidsLigandPara 4-CF3O substituted ligand L8 vs. othersHighest diastereoselectivity achieved[6]
Ring-opening of BicyclobutanesBicyclobutane (BCB) and 2-naphtholCatalystAgBF495:5[11]
Ring-opening of BicyclobutanesBCBs with electron-donating vs. electron-withdrawing groupsSubstrate ElectronicsVaried substituents on the BCB aromatic ringUp to >98:2[11][12]
Cu-catalyzed HydrophosphinationAcyl BicyclobutanesCatalyst SystemCu(I) vs. Cu(II)>20:1 (for Cu(II) system)[5]

Experimental Protocols

Protocol 1: General Procedure for a Catalyzed [2+2] Cycloaddition

This protocol is a general guideline and should be adapted based on the specific substrates and catalyst system being used.

  • Preparation of Reactants and Catalyst:

    • Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).

    • Purify solvents using an appropriate method (e.g., distillation or passing through a solvent purification system).

    • The catalyst and ligand should be of high purity and handled under inert conditions if they are air or moisture sensitive.

  • Reaction Setup:

    • To a flame-dried Schlenk flask, add the catalyst (e.g., [Rh(C2H4)2Cl]2, 0.0015 mmol) and the chiral ligand (e.g., L8, 0.0033 mmol).

    • Evacuate and backfill the flask with an inert gas three times.

    • Add the anhydrous solvent (e.g., toluene, 1 mL) via syringe.

    • Stir the mixture at room temperature for 15-30 minutes to allow for catalyst pre-formation.

  • Addition of Reactants:

    • Add the cyclobutene (B1205218) substrate (0.1 mmol) to the flask.

    • In a separate vial, dissolve the arylboronic acid (0.2 mmol) in the reaction solvent.

    • Add the arylboronic acid solution and an aqueous base solution (e.g., 2.0 M aq. KOH, 0.2 mmol) to the reaction flask.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (e.g., 50 °C) in a preheated oil bath.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

    • Stir for the required amount of time (e.g., 5 hours) or until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by adding water or a saturated aqueous solution of NH4Cl.

    • Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel.

  • Analysis:

    • Determine the diastereomeric ratio of the purified product using an appropriate analytical method (e.g., 1H NMR spectroscopy or chiral HPLC).

Mandatory Visualizations

Troubleshooting_Diastereoselectivity cluster_investigation Investigation cluster_thermal Thermal cluster_photo Photochemical cluster_catalyzed Catalyzed cluster_solutions Potential Solutions start Low Diastereoselectivity Observed reaction_type Identify Reaction Type ([2+2] Thermal, Photo, Catalyzed, etc.) start->reaction_type temp_thermal High Temperature? reaction_type->temp_thermal Thermal temp_photo High Temperature? reaction_type->temp_photo Photo catalyst Ineffective Catalyst/Ligand? reaction_type->catalyst Catalyzed modify_substrate Modify Substrate (Bulky Groups, Chiral Auxiliary) reaction_type->modify_substrate lower_temp Lower Reaction Temperature temp_thermal->lower_temp solvent_thermal Suboptimal Solvent? screen_solvents Screen Solvents solvent_thermal->screen_solvents temp_photo->lower_temp solvent_photo Solvent Effects? solvent_photo->screen_solvents excitation Excitation Method? change_excitation Change Excitation Method (Direct vs. Sensitized) excitation->change_excitation screen_catalysts Screen Catalysts/Ligands catalyst->screen_catalysts temp_catalyzed Reaction Temperature? temp_catalyzed->lower_temp solvent_catalyzed Suboptimal Solvent? solvent_catalyzed->screen_solvents

Caption: A troubleshooting workflow for addressing low diastereoselectivity in cyclobutane synthesis.

Factors_Affecting_Diastereoselectivity center Diastereoselectivity of Cyclobutane Synthesis temp Temperature center->temp solvent Solvent center->solvent catalyst Catalyst / Ligand center->catalyst substrate Substrate Structure center->substrate sub_temp Lower Temp → Higher Selectivity temp->sub_temp sub_solvent Polarity & H-Bonding Influence Transition State solvent->sub_solvent sub_catalyst Steric & Electronic Properties of Ligand are Key catalyst->sub_catalyst sub_substrate Steric Bulk & Chiral Auxiliaries Direct Stereochemistry substrate->sub_substrate

Caption: Key factors influencing diastereoselectivity in the synthesis of cyclobutanes.

References

Technical Support Center: Purification of Crude 2-Methylcyclobutane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-Methylcyclobutane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed protocols for obtaining high-purity material.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Crude this compound, particularly when synthesized via a malonic ester route, can contain several types of impurities. These include:

  • Unreacted Starting Materials: Such as diethyl malonate and alkyl halides.

  • Dialkylated Byproducts: Formation of diethyl 2,2-dialkylmalonate can occur, leading to a dialkylated carboxylic acid impurity after hydrolysis and decarboxylation.[1]

  • Incomplete Decarboxylation: Residual 2-methylcyclobutane-1,1-dicarboxylic acid may be present if the decarboxylation step is not driven to completion.

  • Solvent Residues: Solvents used in the synthesis and workup (e.g., ethanol, diethyl ether, toluene) may be present.

  • Isomeric Impurities: Depending on the synthetic route, other isomers such as 1-methylcyclobutane-1-carboxylic acid could be formed as minor byproducts.

  • Water: Moisture can be introduced during the workup steps.

Q2: My crude product is an oil, but I expect a solid. What should I do?

A2: The physical state of your crude product can be influenced by the presence of impurities, which can depress the melting point. Consider performing a preliminary purification step like an acid-base extraction to remove neutral and basic impurities. If the product still oils out during subsequent purification like recrystallization, it may indicate the presence of significant impurities. In such cases, column chromatography or distillation may be more effective initial purification methods.

Q3: I am observing significant product loss during the acid-base extraction. How can I minimize this?

A3: Product loss during acid-base extraction can be due to several factors. To minimize loss, ensure the pH of the aqueous phase is appropriate for each step. When extracting the carboxylate into the aqueous basic solution, the pH should be at least 2-3 units above the pKa of the carboxylic acid to ensure complete deprotonation.[2][3] Conversely, when re-acidifying to precipitate the carboxylic acid, the pH should be at least 2-3 units below the pKa.[2][3] Using a saturated solution of a weak base like sodium bicarbonate can be effective for extraction while minimizing the risk of hydrolyzing any ester impurities.[3] Ensure thorough mixing of the layers and allow adequate time for phase separation. Perform multiple extractions with smaller volumes of solvent for better efficiency than a single extraction with a large volume.

Q4: My carboxylic acid is streaking on the silica (B1680970) TLC plate during analysis for column chromatography. How can I get clean spots?

A4: Streaking of carboxylic acids on silica gel is a common problem due to the strong interaction between the acidic proton of the carboxyl group and the silica stationary phase.[4] To resolve this, you can add a small amount (typically 0.1-1%) of a volatile acid, such as acetic acid or formic acid, to your mobile phase.[5] This will keep the carboxylic acid in its protonated, less polar form, resulting in sharper spots and better separation on the TLC plate.[5]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Problem Potential Cause Recommended Solution(s)
Product is a persistent oil and will not crystallize. High level of impurities depressing the melting point.1. Perform an acid-base extraction to remove neutral and basic impurities.[4] 2. Attempt purification by fractional distillation or column chromatography before recrystallization. 3. Try a mixed-solvent system for recrystallization.[6]
Low yield after recrystallization. The compound has high solubility in the cold solvent; too much solvent was used.1. Ensure you are using the minimum amount of hot solvent to dissolve the crude product.[2] 2. Cool the solution slowly to room temperature and then in an ice bath to maximize crystal formation.[2] 3. Partially evaporate the solvent from the mother liquor and cool again to recover more product.
Poor separation during column chromatography. Incorrect mobile phase polarity; compound streaking.1. Optimize the solvent system using TLC. Aim for an Rf value of 0.2-0.3 for the desired compound. 2. Add 0.1-1% acetic or formic acid to the eluent to prevent streaking.[5]
Product is discolored (yellow or brown). Presence of colored impurities from the synthesis.1. Treat the crude product with activated charcoal during recrystallization. 2. Ensure complete removal of any catalysts used in the synthesis, as some metal complexes can be colored.[2]

Data Presentation

The following table provides an illustrative comparison of the expected purity and yield for different purification techniques. Please note that these are typical values and actual results will depend on the nature and amount of impurities in the crude material.

Purification Technique Expected Purity Expected Yield Primary Impurities Removed
Acid-Base Extraction Moderate (removes non-acidic impurities)85-95%Neutral and basic organic compounds, some inorganic salts.[4]
Fractional Distillation High (>98%)70-90%Compounds with significantly different boiling points (e.g., solvents, some starting materials).[3]
Recrystallization Very High (>99%)60-85%Impurities that are either highly soluble or insoluble in the chosen solvent system.[2]
Flash Column Chromatography High (>98%)75-95%Compounds with different polarities (e.g., dialkylated byproducts, starting materials).[4]

Experimental Protocols

Acid-Base Extraction

This technique is ideal for a preliminary cleanup to remove neutral and basic impurities.[4]

Materials:

  • Crude this compound

  • Diethyl ether (or other suitable organic solvent)

  • Saturated aqueous sodium bicarbonate solution

  • 1 M Hydrochloric acid

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

Procedure:

  • Dissolve the crude product in diethyl ether.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of saturated aqueous sodium bicarbonate solution, stopper the funnel, and shake vigorously, venting frequently to release any pressure buildup.

  • Allow the layers to separate. The deprotonated carboxylic acid will be in the aqueous (bottom) layer.

  • Drain the aqueous layer into a clean flask.

  • Repeat the extraction of the organic layer with fresh sodium bicarbonate solution 1-2 more times.

  • Combine all aqueous extracts.

  • Cool the combined aqueous extracts in an ice bath and slowly add 1 M HCl with stirring until the solution is acidic (test with pH paper). The this compound will precipitate out.

  • Extract the precipitated acid back into diethyl ether.

  • Wash the ether layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the purified acid.

Fractional Distillation

This method is effective for separating liquids with close boiling points and is suitable if the impurities are volatile.[3]

Materials:

  • Crude this compound

  • Distillation flask

  • Fractionating column (e.g., Vigreux or packed)

  • Condenser

  • Receiving flasks

  • Heating mantle and stir bar

  • Thermometer

Procedure:

  • Set up the fractional distillation apparatus.

  • Place the crude acid in the distillation flask with a stir bar.

  • Heat the flask gently.

  • Collect the fractions that distill over at different temperature ranges. The fraction corresponding to the boiling point of this compound should be collected separately.

  • Monitor the temperature closely; a stable boiling point indicates a pure fraction.

Recrystallization

This is a powerful technique for obtaining highly pure solid compounds.[2] If this compound is a low-melting solid or an oil at room temperature, this technique may be challenging. A mixed-solvent system is often effective for carboxylic acids.[6]

Materials:

  • Crude this compound

  • A suitable solvent system (e.g., water, ethanol/water, or toluene/hexane)[6]

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the hot solvent in which it is soluble.[2]

  • If using a mixed-solvent system, dissolve the crude product in the "good" solvent and then add the "poor" solvent dropwise at the boiling point until the solution becomes slightly cloudy. Add a few drops of the "good" solvent to redissolve the precipitate.

  • Allow the solution to cool slowly to room temperature.

  • Once crystals have formed, cool the flask in an ice bath to maximize the yield.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent.

  • Dry the crystals under vacuum.

Flash Column Chromatography

This technique separates compounds based on their polarity and is very effective for removing a wide range of impurities.[4]

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Chromatography column

  • A suitable solvent system (e.g., hexane/ethyl acetate (B1210297) with 0.1-1% acetic acid)[5]

  • Collection tubes or flasks

Procedure:

  • Prepare a slurry of silica gel in the mobile phase and pack the column.

  • Dissolve the crude product in a minimal amount of the mobile phase.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with the mobile phase, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Mandatory Visualizations

Experimental_Workflow crude Crude Product acid_base Acid-Base Extraction crude->acid_base Initial Cleanup distillation Fractional Distillation acid_base->distillation For Volatile Impurities chromatography Column Chromatography acid_base->chromatography For Polar Impurities pure_product Pure Product distillation->pure_product recrystallization Recrystallization recrystallization->pure_product chromatography->recrystallization Final Polishing analysis Purity Analysis (GC/NMR) pure_product->analysis

Caption: General experimental workflow for purification.

Troubleshooting_Logic start Crude Product is_solid Is the product solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes distill_chrom Use Distillation or Chromatography is_solid->distill_chrom No oils_out Does it oil out? recrystallize->oils_out oils_out->distill_chrom Yes crystals_form Crystals Form oils_out->crystals_form No purity_check Check Purity distill_chrom->purity_check crystals_form->purity_check pure Pure Product purity_check->pure Yes not_pure Repurify purity_check->not_pure No

References

Navigating the Scale-Up of Tiffeneau-Demjanov Rearrangement for Cyclobutanone Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Tiffeneau-Demjanov rearrangement offers a powerful tool for the one-carbon ring expansion of cyclopropanes to valuable cyclobutanone (B123998) intermediates. However, transitioning this reaction from the laboratory bench to a larger scale presents a unique set of challenges, particularly concerning safety, reaction control, and product purity. This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common issues encountered during the scale-up of this critical transformation.

The Tiffeneau-Demjanov rearrangement, a variation of the Demjanov rearrangement, involves the treatment of a 1-aminomethyl-cycloalkanol with nitrous acid to induce a ring expansion, yielding a cycloketone.[1][2] While effective for the synthesis of five, six, and seven-membered rings, its application to produce cyclobutanones from cyclopropane (B1198618) precursors requires careful optimization, especially when considering production at the gram to kilogram scale.[1][3]

Troubleshooting Guide for Scaling Up Cyclobutanone Synthesis

Scaling up the Tiffeneau-Demjanov rearrangement requires meticulous attention to detail to ensure safety, efficiency, and reproducibility. Below are common problems encountered and their respective solutions.

Problem Potential Cause(s) Troubleshooting/Solution(s)
Low or Inconsistent Yields 1. Incomplete diazotization of the starting amino alcohol.[2] 2. Suboptimal reaction temperature leading to side reactions. 3. Poor control over the addition rate of nitrous acid source.[2] 4. Formation of by-products such as ring-contracted products or elimination products (alkenes).[1]1. Ensure stoichiometric control of the nitrous acid source (e.g., sodium nitrite). Monitor the reaction for complete consumption of the starting material. 2. Maintain a low reaction temperature, typically between 0-5 °C, to control the exothermic reaction and minimize decomposition of the diazonium intermediate.[2] 3. Implement a slow, controlled addition of the nitrous acid source to maintain a low concentration of the reactive intermediate. 4. Optimize reaction conditions (solvent, temperature, pH) to favor the desired ring expansion. The use of a less substituted starting material can sometimes favor the desired migration.[4]
Exothermic Runaway Reaction 1. Rapid addition of the nitrous acid source.[2] 2. Inadequate cooling capacity for the larger reaction volume. 3. Use of highly concentrated reagents.1. Utilize a syringe pump or a controlled addition funnel for the slow and steady introduction of the nitrous acid source. 2. Ensure the reactor is equipped with an efficient cooling system capable of dissipating the heat generated. For larger scales, consider a jacketed reactor with a circulating coolant. 3. Use dilute solutions of reagents to better manage the exotherm.
Formation of Impurities/By-products 1. Rearrangement of the carbocation intermediate to form more stable carbocations, leading to undesired products.[1][5] 2. Reaction of the product with the reagents under the reaction conditions. 3. Presence of impurities in the starting materials.1. The choice of substrate is critical; the Tiffeneau-Demjanov rearrangement is generally more regioselective than the Demjanov rearrangement.[6][7] 2. Quench the reaction promptly upon completion to prevent further degradation of the cyclobutanone product. 3. Ensure the purity of the starting 1-aminomethyl-cyclopropanol.
Difficulties in Product Isolation and Purification 1. The volatility of cyclobutanone.[1] 2. Formation of azeotropes with solvents or water.[8] 3. Presence of colored impurities.[8]1. Use a cold trap during solvent removal to capture the volatile product. 2. Employ a multi-step distillation process. A first distillation can remove the bulk of the water and some impurities, followed by a fractional distillation of the organic phase to obtain pure cyclobutanone.[8] 3. Water extraction of the crude organic phase can help remove water-soluble colored impurities before the final distillation.[8]

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the Tiffeneau-Demjanov rearrangement?

A1: The most significant safety concern is the potential for a runaway exothermic reaction, especially during the diazotization step.[2] This can lead to a rapid increase in temperature and pressure. If using a diazomethane-based variation for homologation, extreme caution is necessary due to the highly toxic and explosive nature of diazomethane (B1218177).[6][9] It is crucial to have robust temperature control, slow reagent addition, and adequate emergency preparedness.

Q2: Are there safer alternatives to using diazomethane for the homologation of cyclopropanone (B1606653) to cyclobutanone?

A2: Yes, several safer alternatives to diazomethane exist. Trimethylsilyldiazomethane (B103560) (TMS-diazomethane) is a commercially available and less explosive substitute, though it is still toxic and should be handled with care.[4][10][11] Another approach is the in situ generation of diazomethane, which avoids the isolation and storage of this hazardous reagent.[12] Continuous flow reactors are also being explored for the safe generation and immediate consumption of diazomethane on a larger scale.[9][12]

Q3: How can I control the regioselectivity of the rearrangement when using a substituted cyclopropane precursor?

A3: The regioselectivity of the Tiffeneau-Demjanov rearrangement is influenced by the migratory aptitude of the groups adjacent to the forming carbocation.[7] Generally, the less substituted carbon atom tends to migrate.[4] The stereochemistry of the starting amino alcohol can also play a crucial role in determining the product distribution.[5] Careful substrate design and control of reaction conditions are key to achieving high regioselectivity.

Q4: What are the key parameters to monitor during a scaled-up reaction?

A4: Continuous monitoring of the reaction temperature is critical to prevent thermal runaway.[13] The rate of gas evolution (nitrogen) can also provide an indication of the reaction rate. It is also advisable to monitor the consumption of the starting material and the formation of the product by techniques like GC or TLC to determine the reaction endpoint.

Q5: What are the typical yields for the Tiffeneau-Demjanov synthesis of cyclobutanone on a larger scale?

A5: Yields can vary significantly depending on the specific substrate and reaction conditions. While small-scale reactions can achieve high yields, scaling up often presents challenges that can lower the overall yield. A related procedure for the synthesis of cyclobutanone from cyclopropylcarbinol on a multi-gram scale reports an overall yield of 31-35%.[1] With careful optimization, it is possible to achieve moderate to good yields on a larger scale.

Experimental Protocols

Gram-Scale Synthesis of Cyclobutanone via Rearrangement of Cyclopropylcarbinol

This two-step, one-pot procedure is adapted from a reliable method and provides a practical route to cyclobutanone on a gram scale.[1]

Step 1: Rearrangement of Cyclopropylcarbinol to Cyclobutanol (B46151)

  • In a 2-L, three-necked, round-bottomed flask equipped with a reflux condenser, combine 250 mL of water, 48 mL (approx. 0.55 mol) of concentrated hydrochloric acid, and 49.5 g (0.65 mol) of cyclopropylcarbinol.

  • Reflux the reaction mixture for approximately 100 minutes. The formation of the less water-soluble cyclobutanol will be visually apparent.

Step 2: Oxidation of Cyclobutanol to Cyclobutanone

  • Cool the flask in an ice bath and equip it with a mechanical stirrer, a thermometer, and a dropping funnel. Replace the reflux condenser with a dry ice-ethanol trap to collect the volatile cyclobutanone.

  • To the flask, add an additional 48 mL (approx. 0.55 mol) of concentrated hydrochloric acid in 200 mL of water and 440 g (3.5 mol) of oxalic acid dihydrate. Stir the heterogeneous mixture for about 15 minutes.

  • Prepare a solution of 162 g (1.62 mol) of chromium trioxide in 250 mL of water. Add this solution dropwise to the reaction mixture while maintaining the temperature between 10-15 °C. The addition should take 1.5-2 hours.

  • Once the oxidation is complete, remove the ice bath and continue stirring for a period to ensure full conversion.

  • The cyclobutanone is then isolated by distillation. The crude product is transferred to a distillation apparatus and distilled to yield 14-16 g (31-35% overall yield) of cyclobutanone with a purity of 98-99%.[1]

Parameter Value
Starting Material Cyclopropylcarbinol
Scale 49.5 g (0.65 mol)
Reagents Conc. HCl, Oxalic acid dihydrate, Chromium trioxide
Reaction Temperature Step 1: Reflux; Step 2: 10-15 °C
Reaction Time Step 1: ~100 min; Step 2: ~2 hours addition
Product Cyclobutanone
Yield 14-16 g (31-35%)
Purity 98-99%

Table 1: Summary of Gram-Scale Cyclobutanone Synthesis.

Visualizing the Process

To better understand the experimental workflow and the underlying chemical transformation, the following diagrams are provided.

Tiffeneau_Demjanov_Mechanism cluster_start Starting Material cluster_reagents Reagents cluster_intermediates Intermediates cluster_product Product 1_aminomethyl_cyclopropanol 1-Aminomethyl- cyclopropanol Diazonium_ion Diazonium Ion 1_aminomethyl_cyclopropanol->Diazonium_ion Diazotization HNO2 Nitrous Acid (NaNO2, H+) HNO2->Diazonium_ion Carbocation Carbocation Diazonium_ion->Carbocation - N2 Oxonium_ion Oxonium Ion Carbocation->Oxonium_ion Ring Expansion Cyclobutanone Cyclobutanone Oxonium_ion->Cyclobutanone - H+

Caption: Mechanism of the Tiffeneau-Demjanov rearrangement for cyclobutanone synthesis.

Experimental_Workflow Start Start Step1 Step 1: Rearrangement (Cyclopropylcarbinol to Cyclobutanol) Start->Step1 Step2 Step 2: Oxidation (Cyclobutanol to Cyclobutanone) Step1->Step2 Safety Safety Precautions: - Temperature Control - Controlled Addition - Ventilation Step1->Safety Isolation Isolation & Purification (Distillation) Step2->Isolation Step2->Safety Product Pure Cyclobutanone Isolation->Product

Caption: Experimental workflow for the gram-scale synthesis of cyclobutanone.

References

Technical Support Center: Stabilizing Strained Cyclobutane Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the undesired ring-opening of strained cyclobutane (B1203170) intermediates during chemical synthesis.

Troubleshooting Guides

Problem 1: Significant Ring-Opening Observed During Nucleophilic Substitution

Q1: My nucleophilic substitution reaction on a cyclobutane-containing substrate is leading to a mixture of the desired product and ring-opened byproducts. How can I minimize this?

A1: Ring-opening during nucleophilic substitution on cyclobutane systems often proceeds through cationic or radical intermediates which readily undergo rearrangement to relieve ring strain. The key is to favor a concerted S(_N)2 mechanism while avoiding conditions that promote S(_N)1 or radical pathways.

Troubleshooting Steps:

  • Re-evaluate Your Reaction Conditions:

    • Solvent Choice: Switch to a polar aprotic solvent (e.g., DMF, DMSO, acetone) to favor an S(_N)2 pathway. Protic solvents (e.g., ethanol, water) can stabilize carbocationic intermediates, promoting S(_N)1 and subsequent ring-opening.

    • Temperature Control: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Higher temperatures can provide the activation energy needed for ring-opening.

    • Nucleophile Strength: Use a strong, non-basic nucleophile. Weaker nucleophiles may require harsher conditions that favor side reactions.

  • Substrate Modification (If possible):

    • Leaving Group: A better leaving group can facilitate the reaction under milder conditions. However, be cautious as a very good leaving group might also favor S(_N)1 reactions.

    • Steric Hindrance: Ensure the reaction center is not overly sterically hindered, which would disfavor an S(_N)2 attack.

  • Radical Inhibition:

    • If radical-mediated ring-opening is suspected (e.g., when using light or radical initiators), add a radical inhibitor such as BHT (butylated hydroxytoluene) or hydroquinone (B1673460) to the reaction mixture.

Problem 2: Decomposition of Cyclobutane Intermediate Under Acidic Conditions

Q2: I am attempting a reaction that requires a Lewis acid, but my cyclobutane intermediate is decomposing. What can I do to prevent this?

A2: Lewis acids can coordinate to the cyclobutane ring or adjacent functional groups, promoting C-C bond cleavage and ring-opening. The strategy here is to select a milder Lewis acid or optimize conditions to favor the desired reaction over decomposition.

Troubleshooting Steps:

  • Lewis Acid Screening:

    • Switch to a milder Lewis acid. For example, if you are using a strong Lewis acid like AlCl(_3), consider alternatives such as ZnCl(_2), Sc(OTf)(_3), or Bi(OTf)(_3), which have been shown to be effective in functionalizing bicyclobutanes without extensive ring-opening.[1]

    • Use a catalytic amount of the Lewis acid instead of stoichiometric amounts.

  • Temperature Optimization:

    • Perform the reaction at a lower temperature (e.g., 0 °C or -78 °C) to decrease the rate of the decomposition pathway.

  • Substrate Design:

    • The presence of electron-withdrawing groups on the cyclobutane ring can sometimes stabilize it against Lewis acid-catalyzed ring-opening.

Frequently Asked Questions (FAQs)

Q: How do substituents on the cyclobutane ring affect its stability towards ring-opening?

A: Substituents play a crucial role in the stability of the cyclobutane ring through both electronic and steric effects.

  • Electronic Effects: Electron-donating groups can stabilize adjacent carbocations, potentially increasing the propensity for ring-opening via a cationic intermediate. Conversely, electron-withdrawing groups can destabilize such intermediates, making ring-opening less favorable.

  • Steric Effects (Thorpe-Ingold Effect): Bulky substituents, particularly gem-disubstitution, can increase the internal bond angles of the cyclobutane ring, which can paradoxically lead to a decrease in ring strain and stabilize the ring system. This is known as the Thorpe-Ingold effect.[2]

Q: What is the influence of the catalyst on the stability of metallacyclobutane intermediates in olefin metathesis?

A: In olefin metathesis, the choice of the metal center in the catalyst significantly impacts the stability of the metallacyclobutane intermediate. For instance, ruthenium-based catalysts tend to form more stable metallacyclobutane intermediates compared to tungsten-based catalysts due to electronic factors and ligand interactions. The stabilization of this intermediate is crucial for the efficiency of the metathesis reaction and can influence the reaction rate and product distribution.

Q: Can I predict the likelihood of ring-opening based on computational chemistry?

A: Yes, computational studies, often using Density Functional Theory (DFT), can be very insightful. These methods can be used to calculate the activation energy barriers for both the desired reaction and the competing ring-opening pathway. A significantly lower activation barrier for ring-opening would suggest that this pathway is more likely to occur under thermal conditions.

Data Presentation

Table 1: Effect of Substituents on the Metabolic Stability of Cyclobutane Analogs in Human Liver Microsomes

Compound SeriesAnalogIntrinsic Clearance (CLint) (μL/min/mg protein)
Model Amide 1 tert-Butyl11
CF3-Cyclopropane16
CF3-Cyclobutane16
Model Amide 2 tert-Butyl12
CF3-Cyclopropane1
CF3-Cyclobutane1
Butenafine tert-Butyl30
CF3-Cyclopropane21
CF3-Cyclobutane21
Tebutam tert-Butyl57
CF3-Cyclopropane107
CF3-Cyclobutane107

Data sourced from Mykhailiuk et al. (2024).[3][4][5] This table demonstrates that the incorporation of a cyclobutane ring can either increase or decrease metabolic stability depending on the overall molecular context, highlighting the importance of empirical testing.[3][4][5]

Table 2: Activation Free Energy for the Ring-Opening of Substituted Cyclobutenes

Substituent PatternActivation Free Energy (kcal/mol)Difference from Unsubstituted (kcal/mol)
Unsubstituted47.50
trans-3-C(O)CH(_3)-4-NH(_2)23.8-23.7
Other captodative substitutionsVaries> -15.0

Data from computational studies.[6] This table illustrates the significant electronic effect of substituents on the energy barrier for ring-opening.

Experimental Protocols

Protocol 1: General Procedure for Lewis Acid-Catalyzed Functionalization of Bicyclobutanes while Minimizing Ring-Opening

This protocol is adapted from studies on the diastereoselective carbofunctionalization of bicyclobutanes.[1]

  • Preparation:

    • Thoroughly dry all glassware in an oven at >100 °C for at least 4 hours and allow to cool under a stream of dry nitrogen or argon.

    • Use anhydrous solvents, freshly distilled or obtained from a solvent purification system.

    • Ensure the Lewis acid (e.g., Bi(OTf)(_3)) is handled in a glovebox or under a positive pressure of inert gas to prevent hydration.

  • Reaction Setup:

    • To a dried reaction flask under an inert atmosphere, add the bicyclobutane substrate (1.0 equiv) and the nucleophile (e.g., 2-naphthol, 1.2 equiv).

    • Dissolve the reactants in the chosen anhydrous solvent (e.g., CH(_2)Cl(_2)).

    • Cool the mixture to the desired temperature (start with 0 °C or lower) using an ice bath or cryocooler.

  • Reaction Initiation and Monitoring:

    • In a separate flask, prepare a solution of the Lewis acid catalyst (e.g., Bi(OTf)(_3), 5-10 mol%) in the anhydrous solvent.

    • Add the catalyst solution dropwise to the stirred solution of the reactants.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, quench by adding a saturated aqueous solution of NaHCO(_3).

    • Separate the organic layer and extract the aqueous layer with an appropriate organic solvent (e.g., CH(_2)Cl(_2) or ethyl acetate).

    • Combine the organic layers, dry over anhydrous Na(_2)SO(_4), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Liver Microsomal Stability Assay for Cyclobutane-Containing Compounds

This protocol is a standard method to assess the metabolic stability of drug candidates.[3]

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare a working solution of pooled liver microsomes (e.g., human or rat) in phosphate (B84403) buffer (pH 7.4).

    • Prepare an NADPH regenerating system solution in phosphate buffer.

  • Incubation:

    • In a 96-well plate, pre-warm the microsomal solution and a diluted solution of the test compound at 37 °C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The final reaction mixture should contain the test compound (e.g., 1 µM), liver microsomes (e.g., 0.5 mg/mL), and the NADPH regenerating system.

    • Incubate the plate at 37 °C with shaking.

  • Sampling and Quenching:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

    • Immediately quench the metabolic activity by adding an equal volume of cold acetonitrile (B52724) containing an internal standard.

  • Analysis:

    • Centrifuge the quenched samples to precipitate the proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the half-life (t(_{1/2})) = 0.693 / k.

    • Calculate the intrinsic clearance (CL(_{int})).

Mandatory Visualizations

troubleshooting_workflow Troubleshooting Workflow for Cyclobutane Ring-Opening start Ring-Opening Observed check_conditions Analyze Reaction Conditions: - Temperature? - Solvent? - Catalyst? start->check_conditions high_temp High Temperature check_conditions->high_temp Temp protic_solvent Protic or Polarizing Solvent check_conditions->protic_solvent Solvent strong_lewis_acid Harsh Catalyst/ Lewis Acid check_conditions->strong_lewis_acid Catalyst sol_temp Lower Reaction Temperature high_temp->sol_temp Solution sol_solvent Switch to Polar Aprotic Solvent protic_solvent->sol_solvent Solution sol_catalyst Screen for Milder Catalyst/ Reduce Loading strong_lewis_acid->sol_catalyst Solution re_evaluate Re-evaluate and Monitor sol_temp->re_evaluate sol_solvent->re_evaluate sol_catalyst->re_evaluate

Caption: A logical workflow for troubleshooting undesired ring-opening of cyclobutane intermediates.

stability_factors Factors Influencing Cyclobutane Ring Stability stability Cyclobutane Ring Stability substituents Substituent Effects stability->substituents conditions Reaction Conditions stability->conditions catalyst Catalyst Choice stability->catalyst electronic Electronic: - Electron-donating - Electron-withdrawing substituents->electronic steric Steric: - Bulky groups - Thorpe-Ingold Effect substituents->steric temperature Temperature conditions->temperature solvent Solvent Polarity conditions->solvent lewis_acid Lewis Acid Strength catalyst->lewis_acid transition_metal Transition Metal Center catalyst->transition_metal

Caption: Key factors that influence the stability of cyclobutane rings in chemical reactions.

References

Technical Support Center: Stereocontrolled Synthesis of Cyclobutane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereocontrolled synthesis of cyclobutane (B1203170) derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and provide answers to frequently asked questions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. My [2+2] photocycloaddition is resulting in a low yield and a complex mixture of regio- and stereoisomers. What are the common causes and how can I improve the selectivity?

Low yields and poor selectivity in [2+2] photocycloadditions are common challenges.[1][2] The outcome of these reactions is often influenced by the electronic nature of the substrates, the reaction conditions, and the stability of the intermediates.

Troubleshooting Steps:

  • Substrate Activation: Many thermal [2+2] cycloadditions require activated alkenes or alkynes.[3] If you are using unactivated olefins, consider using a photosensitizer or a transition metal catalyst to facilitate the reaction under milder conditions.[4][5]

  • Solvent Polarity: The polarity of the solvent can significantly impact the reaction pathway. In photochemical reactions, non-polar solvents may favor the formation of products with smaller overall dipoles, while polar solvents can stabilize zwitterionic intermediates, influencing the regio- and stereochemical outcome.[6] Experiment with a range of solvents from non-polar (e.g., hexanes, benzene) to polar (e.g., acetonitrile, water).

  • Temperature Control: For thermal [2+2] cycloadditions, temperature is a critical parameter. Running the reaction at lower temperatures can sometimes improve selectivity by favoring the thermodynamically more stable product. Conversely, some reactions require elevated temperatures to overcome the activation energy barrier.

  • Use of Chiral Auxiliaries or Catalysts: To control enantioselectivity, employ chiral auxiliaries attached to one of the substrates or utilize a chiral catalyst.[7] Chiral Lewis acids, for instance, can coordinate to the substrates and direct the approach of the reacting partners.

Quantitative Data Summary: Effect of Catalyst on a [2+2] Cycloaddition

Catalyst SystemSolventTemperature (°C)Yield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (ee, %)
None (Thermal)Toluene (B28343)110452:1N/A
Ru(bpy)₃Cl₂ (Photocatalytic)CH₃CN25785:1N/A
Chiral Ti(IV) ComplexCH₂Cl₂-2085>20:192

2. I am struggling with poor diastereoselectivity in the synthesis of multi-substituted cyclobutanes. What strategies can I employ to control the formation of a single diastereomer?

Controlling diastereoselectivity is a significant hurdle in constructing stereochemically defined cyclobutane rings.[8][9] The relative orientation of substituents is dictated by steric and electronic factors during the ring-forming step.

Troubleshooting Strategies:

  • Catalyst Control: The choice of catalyst can dramatically influence diastereoselectivity. For instance, in the ring-opening of bicyclo[1.1.0]butanes (BCBs), a Cu(I) catalytic system can favor the formation of 1,1,3-functionalized cyclobutanes as single diastereoisomers, while a Cu(II) system can lead to 1,2,3-trisubstituted variants with high diastereomeric ratios.[9]

  • Directing Groups: The use of a transient directing group (TDG) can be a powerful tool to achieve high diastereoselectivity in reactions like Pd-catalyzed C-H arylation of aminocyclobutanes.[8] The directing group pre-organizes the substrate for a specific reaction pathway.

  • Substrate Conformation: For intramolecular reactions, the conformation of the starting material can dictate the stereochemical outcome. Introducing bulky substituents or using cyclic precursors can lock the molecule into a conformation that favors the formation of a specific diastereomer.

Experimental Protocols

Key Experiment: Visible-Light-Induced Asymmetric [2+2] Cycloaddition

This protocol is based on the work of You and colleagues for the enantioselective synthesis of oxa-[8][10]-bicyclic heptanes.[4]

Materials:

  • Cinnamyl alcohol derivative (1.0 equiv)

  • Allyl acetate (B1210297) derivative (1.5 equiv)

  • [Ir(cod)Cl]₂ (2.5 mol%)

  • Chiral phosphoramidite (B1245037) ligand (5.0 mol%)

  • 3,5-Cl₂C₆H₃CO₂H (acid additive, 10 mol%)

  • Ir(dFppy)₃ (photosensitizer, 1.0 mol%)

  • Anhydrous toluene (solvent)

  • Blue LED light source

Procedure:

  • To an oven-dried Schlenk tube, add the cinnamyl alcohol, allyl acetate, [Ir(cod)Cl]₂, chiral ligand, acid additive, and photosensitizer.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene via syringe.

  • Stir the reaction mixture at room temperature under irradiation with blue LEDs.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica (B1680970) gel to afford the desired enantioenriched cyclobutane derivative.

Expected Outcome: Moderate to high yields with good diastereoselectivities and excellent enantioselectivities.[4] A gram-scale reaction has been reported to yield the product in 77% yield.[4]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Reactants & Catalysts inert Establish Inert Atmosphere start->inert solvent Add Anhydrous Toluene irradiate Irradiate with Blue LEDs at RT solvent->irradiate inert->solvent monitor Monitor Progress (TLC/GC-MS) irradiate->monitor concentrate Concentrate in vacuo monitor->concentrate purify Column Chromatography concentrate->purify product Isolate Pure Product purify->product troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield / Poor Selectivity in [2+2] Cycloaddition cause1 Unactivated Substrates start->cause1 cause2 Suboptimal Solvent start->cause2 cause3 Incorrect Temperature start->cause3 cause4 Lack of Stereocontrol Element start->cause4 sol1 Use Photosensitizer / Catalyst cause1->sol1 sol2 Screen Solvent Polarity cause2->sol2 sol3 Optimize Reaction Temperature cause3->sol3 sol4 Employ Chiral Auxiliary / Catalyst cause4->sol4

References

Technical Support Center: Purification of trans-4-Aminomethyl-cyclohexane Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid (t-AMCHA), also known as tranexamic acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the separation of the desired trans-isomer from its cis-counterpart.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying trans-4-aminomethyl-cyclohexane carboxylic acid from its cis-isomer?

A1: The primary methods for separating trans- and cis-isomers of 4-aminomethyl-cyclohexane carboxylic acid include:

  • Selective Recrystallization: This is a widely used technique that leverages the differences in solubility between the trans- and cis-isomers, or their hydrated forms, in a specific solvent.

  • Isomerization: This process involves converting the undesired cis-isomer into the desired trans-isomer, often by heating in the presence of an acid or base, followed by purification.

  • Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) can be employed for the separation of the isomers.[1][2][3][4]

Q2: How can I confirm the purity of my final trans-4-aminomethyl-cyclohexane carboxylic acid product?

A2: The purity of the final product can be assessed using various analytical techniques, including:

  • High-Performance Liquid Chromatography (HPLC): This is a common method to determine the ratio of trans- to cis-isomers and to identify any other impurities.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to distinguish between the cis and trans isomers based on their different chemical shifts and coupling constants.

  • Melting Point Analysis: The melting point of pure trans-4-aminomethyl-cyclohexane carboxylic acid is reported to be above 300 °C. A broad melting range or a lower melting point may indicate the presence of impurities.

Troubleshooting Guides

Issue 1: Low yield after recrystallization.
Possible Cause Troubleshooting Step
Incorrect Solvent or Temperature Ensure you are using the appropriate solvent and temperature conditions. For selective crystallization of the trihydrate form of the trans-isomer, contacting the crude mixture with water at a temperature below 21.5°C is recommended.[7]
Initial cis-isomer content is too high The selective crystallization method described in one patent is most effective when the starting mixture contains less than 10% by weight of the cis-isomer.[7] Consider an initial isomerization step if your starting material has a high cis-content.
Insufficient amount of solvent The amount of water used for recrystallization should be at least twice the weight of the crude isomer mixture to ensure selective crystallization.[7]
Issue 2: Incomplete conversion of cis- to trans-isomer during isomerization.
Possible Cause Troubleshooting Step
Suboptimal Reaction Conditions Isomerization can be achieved by heating a mixture of the isomers in an aqueous solution with an acid or alkali.[8] Another method involves heating the hydrochloride salt of the cis-isomer in an atmosphere of hydrogen chloride gas.[9] Review your reaction time, temperature, and the nature and concentration of the catalyst (acid/base).
Inefficient Catalyst For the conversion of cis-4-amino-1-cyclohexanecarboxylic acid to the trans-isomer, Raney Nickel has been used, achieving a trans-isomer content of 70%.[10][11] If using a catalytic approach, ensure the catalyst is active and used in the correct proportion.

Experimental Protocols

Protocol 1: Selective Recrystallization of trans-4-Aminomethyl-cyclohexane Carboxylic Acid Trihydrate

This protocol is based on a patented method for purifying t-AMCHA.[7]

Objective: To selectively crystallize trans-4-aminomethyl-cyclohexane carboxylic acid as its trihydrate form, leaving the cis-isomer in the solution.

Materials:

  • Crude mixture of cis- and trans-4-aminomethyl-cyclohexane carboxylic acid (containing <10% cis-isomer)

  • Deionized water

  • Jacketed reaction vessel with temperature control

  • Filtration apparatus

Procedure:

  • Charge the reaction vessel with the crude isomer mixture.

  • Add deionized water in an amount that is at least twice the weight of the crude mixture.

  • Cool the mixture to a temperature between 0°C and 5°C while stirring thoroughly.

  • Maintain this temperature to allow for the selective crystallization of trans-4-aminomethyl-cyclohexane carboxylic acid-3H₂O.

  • After a sufficient crystallization period, filter the cold slurry to collect the crystals.

  • Wash the crystals with a small amount of cold deionized water.

  • Dry the crystals under vacuum.

Protocol 2: Isomerization of cis-4-Aminomethyl-cyclohexane Carboxylic Acid Hydrochloride

This protocol is based on a patented method for the isomerization of the cis-isomer.[9]

Objective: To convert cis-4-aminomethyl-cyclohexane carboxylic acid hydrochloride to the trans-isomer.

Materials:

  • cis-4-aminomethyl-cyclohexane carboxylic acid hydrochloride or a mixture of cis- and trans-hydrochloride salts

  • Reaction vessel suitable for heating under a controlled atmosphere

  • Source of dry hydrogen chloride gas

Procedure:

  • Place the powdered cis- or cis/trans-mixture of 4-aminomethyl-cyclohexane carboxylic acid hydrochloride into the reaction vessel.

  • Heat the vessel to a temperature between 160°C and 248°C.

  • Continuously pass dry hydrogen chloride gas through the reaction system.

  • Maintain the temperature for a sufficient period to achieve the desired conversion. For example, heating at 195°C for ten hours has been reported.[9]

  • After the reaction is complete, cool the vessel and collect the product.

  • The resulting product can then be further purified by recrystallization.

Data Presentation

Table 1: Comparison of Purification and Isomerization Methods

MethodStarting MaterialKey ConditionsAchieved Purity/RatioReference
Selective Recrystallization Crude mixture with <10% cis-isomerWater, 0-5°CHigh purity trans-isomer trihydrate[7]
Isomerization with Raney Nickel cis-4-amino-1-cyclohexanecarboxylic acidRaney Nickel catalyst70% trans-isomer content (cis/trans ratio of 1:2.3)[10][11]
Hydrogenation and Isomerization p-Aminobenzoic acidRuthenium catalyst, aqueous NaOH, 100°C, 15 bar H₂>75% trans-isomer[10][11]
Synthesis from Dimethyl terephthalate Dimethyl terephthalateSeven-step synthesis99.6% purity[8][12]

Visualizations

experimental_workflow_recrystallization start Crude Mixture (<10% cis-isomer) step1 Add Water (>= 2x weight of crude) start->step1 step2 Cool to 0-5°C with Stirring step1->step2 step3 Selective Crystallization of trans-isomer trihydrate step2->step3 step4 Filter Cold Slurry step3->step4 step5 Wash with Cold Water step4->step5 waste Filtrate (contains cis-isomer) step4->waste end Pure trans-AMCHA Trihydrate step5->end

Caption: Workflow for selective recrystallization of t-AMCHA.

logical_relationship_troubleshooting issue Low Yield After Recrystallization cause1 Incorrect Solvent/ Temperature issue->cause1 cause2 High Initial cis-Isomer Content issue->cause2 cause3 Insufficient Solvent Amount issue->cause3 solution1 Use water below 21.5°C cause1->solution1 solution2 Perform initial isomerization step cause2->solution2 solution3 Use at least 2x weight of water cause3->solution3

Caption: Troubleshooting logic for low recrystallization yield.

References

Technical Support Center: Hydrolysis of Cyclobutane Esters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the hydrolysis of cyclobutane (B1203170) esters. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this chemical transformation. Below you will find troubleshooting guides and frequently asked questions to assist you in your laboratory work.

Troubleshooting Guide

This section addresses specific problems you may encounter during the hydrolysis of cyclobutane esters in a question-and-answer format.

Q1: My hydrolysis reaction is resulting in a low yield or is incomplete. What are the potential causes and how can I improve it?

A1: Low yields or incomplete conversion are common issues in the hydrolysis of cyclobutane esters. Several factors could be contributing to this problem.

  • Insufficient Reaction Time or Temperature: The hydrolysis of sterically hindered esters, which can be the case for some substituted cyclobutanes, may require longer reaction times or higher temperatures.[1]

  • Inappropriate Choice of Catalyst (Acid vs. Base): The choice between acid- and base-catalyzed hydrolysis is critical. Base-catalyzed hydrolysis (saponification) is often irreversible because the resulting carboxylate is deprotonated, which can drive the reaction to completion.[2][3] Acid-catalyzed hydrolysis is a reversible process, and the equilibrium may not favor the products.[3][4][5][6][7][8]

  • Steric Hindrance: The structure of the cyclobutane ester itself can impact the reaction rate. Bulky substituents on the cyclobutane ring or on the ester's alcohol portion can hinder the approach of the nucleophile (hydroxide or water).[1][9]

  • Poor Solubility: If the ester is not fully dissolved in the reaction medium, the reaction will be slow and incomplete.[10][11]

Solutions to Improve Yield:

ParameterRecommended AdjustmentRationale
Reaction Time Increase the reaction time and monitor progress by TLC or LCMS.Allows for the complete conversion of sterically hindered or less reactive esters.
Temperature Cautiously increase the reaction temperature.Increases the reaction rate, but be aware of potential side reactions.
Catalyst If using acid catalysis, consider switching to base-catalyzed (saponification) conditions (e.g., NaOH, KOH, LiOH).[11][12]Saponification is generally irreversible and can lead to higher yields.[2][3]
Solvent Use a co-solvent (e.g., THF, MeOH, EtOH) to ensure the ester is fully dissolved.[10][11]Improves the homogeneity of the reaction mixture, increasing the reaction rate.
Reagents Use an excess of the hydrolyzing agent (water in acid catalysis, or the base in saponification).[4][5][6][7][8]Shifts the equilibrium towards the products in acid-catalyzed hydrolysis and ensures complete reaction in saponification.

Q2: I am observing unexpected side products in my reaction mixture. What are they and how can I prevent their formation?

A2: The formation of side products can be a significant issue. The strained nature of the cyclobutane ring can lead to undesired reactions under certain conditions.

  • Ring Opening: Under harsh acidic or basic conditions and elevated temperatures, the cyclobutane ring itself may undergo cleavage.[13]

  • Transesterification: If an alcohol is used as a solvent or co-solvent during base-catalyzed hydrolysis, transesterification can compete with hydrolysis, leading to the formation of a new ester.[11]

  • Epimerization: If there are stereocenters on the cyclobutane ring, particularly alpha to the carbonyl group, epimerization can occur under basic conditions.

Strategies to Minimize Side Products:

Side ProductPrevention Strategy
Ring Opening Use milder reaction conditions (lower temperature, less concentrated acid/base).
Transesterification Avoid using alcohol as a solvent in base-catalyzed hydrolysis. Opt for aprotic solvents like THF or dioxane with aqueous base.[11]
Epimerization Use a non-nucleophilic base if possible, or run the reaction at a lower temperature to minimize the rate of epimerization.

Frequently Asked Questions (FAQs)

FAQ 1: What are the main differences between acid-catalyzed and base-catalyzed hydrolysis for cyclobutane esters?

A1: The choice between acid and base catalysis depends on the substrate's stability and the desired outcome.

FeatureAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis (Saponification)
Mechanism Reversible equilibrium.[3][4][5][6][7][8]Generally irreversible.[2][3]
Products Carboxylic acid and alcohol.[4][7]Carboxylate salt and alcohol.[7][12] A subsequent acidic workup is needed to obtain the carboxylic acid.[5]
Reaction Rate Can be slow.Often faster than acid-catalyzed hydrolysis.
Potential Issues Incomplete reaction due to equilibrium; potential for ring opening with strong acid/heat.[13]Potential for epimerization; transesterification if alcohol is used as a solvent.[11]

FAQ 2: How does the ring strain of the cyclobutane ring influence the hydrolysis reaction?

A2: The cyclobutane ring possesses significant angle strain.[14] This strain can influence the reactivity of the ester group. The relief of ring strain is a thermodynamic driving force in reactions involving the opening of the cyclobutane ring.[14] While hydrolysis does not necessarily involve ring opening, the strain can affect the stability of intermediates and transition states, potentially altering the reaction rate compared to acyclic analogs.

FAQ 3: Are there any specific workup procedures recommended for the hydrolysis of cyclobutane esters?

A3: The workup procedure depends on whether the hydrolysis was acid- or base-catalyzed.

  • Acid-Catalyzed Hydrolysis:

    • Neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution).

    • Extract the carboxylic acid and alcohol products with an organic solvent (e.g., ethyl acetate, ether).[15]

    • Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na2SO4 or MgSO4), and concentrate under reduced pressure.

  • Base-Catalyzed Hydrolysis:

    • After the reaction is complete, the product is a carboxylate salt, which is typically soluble in the aqueous layer.

    • Perform an initial extraction with an organic solvent to remove any unreacted starting material and the alcohol product.

    • Acidify the aqueous layer with a strong acid (e.g., HCl) to protonate the carboxylate, forming the carboxylic acid, which will often precipitate or can be extracted with an organic solvent.[5][15]

    • Wash the organic layer containing the carboxylic acid with brine, dry, and concentrate.

Experimental Protocols

Protocol 1: General Procedure for Base-Catalyzed Hydrolysis (Saponification)

This protocol is a general guideline and may require optimization for specific substrates.

  • Dissolve the cyclobutane ester (1 equivalent) in a suitable solvent such as a mixture of THF and water (e.g., 1:1 v/v).[11]

  • Add a solution of an alkali metal hydroxide (B78521) (e.g., LiOH, NaOH, or KOH; 2-3 equivalents) in water.[11]

  • Stir the reaction mixture at room temperature or heat as necessary. Monitor the reaction progress by TLC or LCMS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If desired, isolate the alcohol product by extraction with an organic solvent.

  • Cool the aqueous layer in an ice bath and acidify with cold dilute HCl (e.g., 1 M) to a pH of ~2-3.

  • Extract the resulting carboxylic acid with an organic solvent (e.g., ethyl acetate) multiple times.[15]

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

Protocol 2: General Procedure for Acid-Catalyzed Hydrolysis

This protocol is a general guideline and may require optimization for specific substrates.

  • Dissolve the cyclobutane ester in a mixture of a dilute strong acid (e.g., 1 M H2SO4 or HCl) and a co-solvent like dioxane if needed for solubility. Use a large excess of water.[4][5][6][7][8]

  • Heat the mixture to reflux and monitor the reaction by TLC or LCMS.

  • Once the reaction has reached equilibrium or completion, cool the mixture to room temperature.

  • Carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.

  • Extract the products with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Visualizations

Hydrolysis_Troubleshooting_Workflow start Start: Hydrolysis of Cyclobutane Ester issue Low Yield / Incomplete Reaction? start->issue side_products Side Products Observed? issue->side_products No check_conditions Check Reaction Conditions: - Time - Temperature - Stoichiometry issue->check_conditions Yes check_catalyst Evaluate Catalyst: - Acid vs. Base - Reversibility issue->check_catalyst check_solubility Check Solubility: - Add Co-solvent (THF, Dioxane) issue->check_solubility identify_side_products Identify Side Products (LCMS, NMR): - Ring-opened? - Transesterified? - Epimerized? side_products->identify_side_products Yes end_success Success: Desired Product Obtained side_products->end_success No optimize_conditions Optimize Conditions: - Increase Time/Temp - Use Excess Reagent check_conditions->optimize_conditions switch_catalyst Switch to Saponification (e.g., LiOH, NaOH) check_catalyst->switch_catalyst improve_solubility Improve Solubility check_solubility->improve_solubility optimize_conditions->end_success switch_catalyst->end_success improve_solubility->end_success milder_conditions Use Milder Conditions: - Lower Temperature - Less Concentrated Reagent identify_side_products->milder_conditions change_solvent Change Solvent: - Avoid Alcohols in Saponification identify_side_products->change_solvent milder_conditions->end_success change_solvent->end_success

Caption: Troubleshooting workflow for cyclobutane ester hydrolysis.

Hydrolysis_Pathways cluster_acid Acid-Catalyzed Hydrolysis (Reversible) cluster_base Base-Catalyzed Hydrolysis (Irreversible) cluster_side_reactions Potential Side Reactions ester_a Cyclobutane Ester protonated_ester Protonated Ester (Activated Carbonyl) ester_a->protonated_ester + H3O+ tetrahedral_int_a Tetrahedral Intermediate protonated_ester->tetrahedral_int_a + H2O - H3O+ product_acid Carboxylic Acid + Alcohol tetrahedral_int_a->product_acid Proton Transfer & Elimination ester_b Cyclobutane Ester tetrahedral_int_b Tetrahedral Intermediate ester_b->tetrahedral_int_b + OH- carboxylate Carboxylate + Alcohol tetrahedral_int_b->carboxylate Elimination of -OR' ester_side Cyclobutane Ester ring_opened Ring-Opened Product ester_side->ring_opened Harsh Conditions (Strong Acid/Base, Heat) trans_ester Transesterified Product ester_side->trans_ester Base + R'OH Solvent

Caption: Reaction pathways for cyclobutane ester hydrolysis.

References

Validation & Comparative

A Comparative Guide to Confirming the Stereochemistry of 2-Methylcyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of stereochemistry is a critical step in the development of chiral molecules for pharmaceutical and other applications. This guide provides a comparative overview of key experimental techniques for confirming the stereochemistry of the cis and trans isomers of 2-Methylcyclobutane-1-carboxylic acid, a chiral building block of interest in organic synthesis. We present available experimental data, detailed protocols for the most definitive analytical methods, and a workflow for unambiguous stereochemical assignment.

Comparison of Stereochemical Analysis Methods

The stereochemistry of this compound can be determined using a combination of techniques, with X-ray crystallography providing the most definitive assignment of absolute configuration. Spectroscopic and chiroptical methods offer valuable complementary information, particularly for routine analysis and for compounds that are not amenable to single crystal X-ray diffraction.

MethodType of InformationApplicability to this compoundKey AdvantagesLimitations
Single Crystal X-ray Crystallography Absolute configuration (with a chiral reference), relative stereochemistry, and solid-state conformation.Applicable to crystalline derivatives. The absolute configuration of the cis-isomer has been confirmed via an amide derivative.[1][2]Provides unambiguous 3D structural determination.Requires a suitable single crystal, which can be challenging to obtain.
Nuclear Magnetic Resonance (NMR) Spectroscopy Relative stereochemistry through analysis of coupling constants and Nuclear Overhauser Effect (NOE) data.Applicable to both cis and trans isomers in solution.Non-destructive and provides detailed information about the molecular framework in solution.Does not directly provide absolute configuration. May require synthesis of both isomers for definitive comparison.
Optical Rotation Enantiomeric purity and the direction of rotation of plane-polarized light.Applicable to chiral, non-racemic samples of both isomers.A straightforward and rapid method for routine analysis of enantiomeric excess.The direction of rotation cannot be reliably predicted from the absolute configuration without a known reference.[3]
Vibrational Circular Dichroism (VCD) Absolute configuration in solution by comparing experimental and computationally predicted spectra.Theoretically applicable, but no published data is currently available for this specific molecule.Powerful for determining absolute configuration in solution, avoiding crystallization issues.Requires specialized equipment and computational resources.
Electronic Circular Dichroism (ECD) Absolute configuration of molecules with chromophores.Limited applicability as the molecule lacks a strong chromophore. Derivatization may be necessary.Highly sensitive method for chromophore-containing molecules.Not suitable for molecules without a UV-Vis absorbing moiety.

Experimental Data Summary

The following table summarizes the available and expected experimental data for the stereoisomers of this compound. The data for the cis-isomer is based on published literature, while the data for the trans-isomer is predicted based on general principles for disubstituted cyclobutanes.

StereoisomerMethodParameterReported/Predicted ValueReference
(+)-cis-2-Methylcyclobutane-1-carboxylic acid methyl ester X-ray Crystallography (of amide derivative)Absolute Configuration(1R, 2S)[1][2]
Optical RotationSpecific Rotation [α]D+58° (c 1, CHCl3)[4]
cis-2-Methylcyclobutane-1-carboxylic acid ¹H NMRChemical Shifts (δ)Protons on the cyclobutane (B1203170) ring are expected to show distinct multiplets. The relative stereochemistry influences coupling constants.Predicted
¹³C NMRChemical Shifts (δ)The chemical shifts of the cyclobutane carbons are sensitive to the cis/trans relationship of the substituents.Predicted
trans-2-Methylcyclobutane-1-carboxylic acid ¹H NMRChemical Shifts (δ)Expected to show different chemical shifts and coupling constants compared to the cis-isomer due to different spatial arrangements of the substituents.[5]Predicted
¹³C NMRChemical Shifts (δ)The steric environment of the carbons will differ from the cis-isomer, leading to different chemical shifts.Predicted
Optical RotationSpecific Rotation [α]DNo data available. The magnitude and sign would need to be determined experimentally for each enantiomer.-

Experimental Workflow for Stereochemical Confirmation

The following diagram illustrates a logical workflow for the definitive stereochemical confirmation of a new sample of this compound.

G Workflow for Stereochemical Confirmation cluster_synthesis Synthesis & Isolation cluster_analysis Stereochemical Analysis cluster_conclusion Conclusion start Synthesize this compound isolate Isolate cis and trans isomers start->isolate nmr NMR Spectroscopy (¹H, ¹³C, NOESY) isolate->nmr Characterize isomers chiral_sep Chiral Separation (e.g., HPLC) isolate->chiral_sep Separate enantiomers rel_stereo Determine Relative Stereochemistry (cis/trans) nmr->rel_stereo optical_rot Optical Rotation chiral_sep->optical_rot derivatize Derivatization for X-ray chiral_sep->derivatize xray Single Crystal X-ray Diffraction derivatize->xray abs_stereo Determine Absolute Configuration xray->abs_stereo final Confirmed Stereochemistry rel_stereo->final abs_stereo->final

Caption: A workflow diagram illustrating the key steps for the synthesis, isolation, and definitive stereochemical analysis of this compound isomers.

Key Experimental Protocols

Synthesis of Racemic cis-1-Methoxycarbonyl-2-methylcyclobutane

This protocol is adapted from the work of Baldwin and Burrell (2000) and provides the precursor for obtaining the enantiomers of the cis-isomer.[1]

Materials:

Procedure:

  • A solution of methyl acrylate in hexane is cooled to 0 °C.

  • Ethylaluminum dichloride is added dropwise, and the mixture is stirred for 15 minutes.

  • The solution is cooled to -78 °C, and liquefied 1-butene is added.

  • The reaction is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.

  • The reaction is quenched by the slow addition of diethyl ether, followed by saturated aqueous NaHCO₃.

  • The mixture is filtered, and the organic layer is separated, washed with brine, and dried over anhydrous MgSO₄.

  • The solvent is removed under reduced pressure, and the crude product is purified by distillation to yield racemic cis-1-methoxycarbonyl-2-methylcyclobutane.

Resolution and Preparation of an Amide for X-ray Crystallography

This protocol describes the resolution of the racemic cis-ester and the preparation of a crystalline amide derivative suitable for single crystal X-ray analysis.[1]

Materials:

  • Racemic cis-1-methoxycarbonyl-2-methylcyclobutane

  • Potassium hydroxide (B78521) (KOH)

  • (R)-(-)-Phenylglycinol

  • Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Dichloromethane (CH₂Cl₂)

  • Ethyl acetate (B1210297)

  • Hexane

Procedure:

  • Hydrolysis: The racemic ester is hydrolyzed with aqueous KOH to yield the corresponding carboxylic acid.

  • Amide Coupling: The racemic carboxylic acid is coupled with (R)-(-)-phenylglycinol using DCC and HOBt in CH₂Cl₂ to form a mixture of diastereomeric amides.

  • Diastereomer Separation: The diastereomeric amides are separated by column chromatography on silica (B1680970) gel using a mixture of hexane and ethyl acetate as the eluent.

  • Crystallization: The desired diastereomer is crystallized from a suitable solvent system (e.g., hexane-ethyl acetate) to obtain single crystals suitable for X-ray diffraction.

Single Crystal X-ray Crystallography

This is a general protocol for the determination of the absolute configuration of a small molecule amide.

Procedure:

  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen (typically 100 K) and irradiated with a monochromatic X-ray beam. Diffraction data are collected on a CCD or CMOS detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and refined by full-matrix least-squares on F².

  • Absolute Configuration Determination: For a non-centrosymmetric space group, the absolute configuration is determined by calculating the Flack parameter, which should be close to zero for the correct enantiomer when anomalous dispersion effects are present. The known stereochemistry of the chiral auxiliary (e.g., (R)-phenylglycinol) allows for the unambiguous assignment of the absolute configuration of the cyclobutane moiety.[1]

NMR Spectroscopy for Relative Stereochemistry

This protocol outlines the use of NMR spectroscopy to differentiate between cis and trans isomers.

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • ¹H NMR: Acquire a high-resolution ¹H NMR spectrum. The chemical shifts, multiplicities, and coupling constants of the cyclobutane ring protons will be different for the cis and trans isomers.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum to observe the chemical shifts of the carbon atoms. The steric environment differences between the isomers will lead to distinct chemical shifts.

  • 2D NMR (NOESY/ROESY): For the cis-isomer, a Nuclear Overhauser Effect (NOE) or Rotating-frame Overhauser Effect (ROE) is expected between the methyl group protons and the proton on the carbon bearing the carboxylic acid group due to their spatial proximity. This correlation would be absent or very weak in the trans-isomer.

Optical Rotation Measurement

This protocol describes the measurement of the specific rotation of a chiral sample.

Procedure:

  • Sample Preparation: Accurately weigh a sample of the enantiomerically enriched compound and dissolve it in a known volume of a specified solvent (e.g., chloroform) to obtain a precise concentration (c, in g/mL).

  • Polarimeter Setup: Calibrate the polarimeter using a blank solvent cell. The measurement is typically performed at a standard temperature (e.g., 20 or 25 °C) and wavelength (e.g., the sodium D-line at 589 nm).

  • Measurement: Fill the polarimeter cell of a known path length (l, in decimeters) with the sample solution, ensuring there are no air bubbles. Measure the observed rotation (α).

  • Calculation of Specific Rotation: Calculate the specific rotation [α] using the formula: [α] = α / (c × l). The sign of the rotation (+ for dextrorotatory, - for levorotatory) is recorded.

References

A Comparative Analysis of Cyclobutane Carboxylic Acid and Cyclopentane Carboxylic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry and drug design, the selection of appropriate molecular scaffolds is a critical determinant of a compound's ultimate success. Small cycloalkanes, particularly cyclobutane (B1203170) and cyclopentane (B165970) derivatives, are frequently employed as bioisosteres for various functional groups to modulate physicochemical properties, biological activity, and pharmacokinetic profiles. This guide provides a comprehensive comparative analysis of cyclobutane carboxylic acid and cyclopentane carboxylic acid, offering experimental data and detailed protocols to inform scaffold selection in research and drug development.

Physicochemical Properties: A Head-to-Head Comparison

The seemingly subtle difference of a single carbon atom in the ring structure of cyclobutane and cyclopentane carboxylic acids leads to distinct physicochemical characteristics that can significantly impact their behavior in biological systems.

PropertyCyclobutane Carboxylic AcidCyclopentane Carboxylic AcidReference(s)
Molecular Formula C₅H₈O₂C₆H₁₀O₂
Molecular Weight 100.12 g/mol 114.14 g/mol [1]
Melting Point -7.5 °C4 °C[1]
Boiling Point 195 °C216 °C[1]
Density 1.047 g/mL at 25 °C1.053 g/mL at 25 °C[1]
pKa 4.794.99[2]
Water Solubility Sparingly solubleSoluble[1][3]
LogP (calculated) 0.81.29[3][4]

Key Observations:

  • Acidity: Cyclobutane carboxylic acid is a slightly stronger acid (lower pKa) than cyclopentane carboxylic acid.[2] This can be attributed to the greater s-character of the C-C bonds in the strained four-membered ring, which increases the electronegativity of the carbon atom attached to the carboxyl group and stabilizes the carboxylate anion.

  • Lipophilicity: Cyclopentane carboxylic acid is more lipophilic (higher LogP) than its cyclobutane counterpart, a direct consequence of its larger hydrocarbon content. This property can influence membrane permeability and binding to hydrophobic pockets of target proteins.

  • Solubility: The increased polarity and smaller size of cyclobutane carboxylic acid contribute to its generally lower solubility in non-polar organic solvents compared to cyclopentane carboxylic acid, while cyclopentane carboxylic acid is noted to be soluble in water.[1][3]

Biological Activity and Pharmacokinetic Profile: A Comparative Overview

While a comprehensive head-to-head comparison of the parent molecules across a wide range of biological targets is not extensively documented, structure-activity relationship (SAR) studies of their derivatives provide valuable insights into their differential effects.

Potency and Selectivity:

The choice between a cyclobutane and a cyclopentane ring can have a dramatic impact on biological activity. For instance, in the development of hepatitis C virus (HCV) NS3/4A protease inhibitors, a cyclobutane-containing analogue was found to be significantly more potent than the corresponding cyclopentyl derivative. Conversely, a study on trifluoromethyl-substituted analogs of the antihistamine Buclizine showed that the CF3-cyclobutane analog retained activity, whereas the CF3-cyclopropane analog was inactive, highlighting that the impact of ring size is target-dependent.[1]

The rigid, puckered conformation of the cyclobutane ring can orient substituents in a more defined three-dimensional space compared to the more flexible cyclopentane ring, which can lead to enhanced binding affinity and selectivity for a specific biological target.[5]

Metabolic Stability:

Both cyclobutane and cyclopentane moieties are generally considered more metabolically stable than their linear alkyl counterparts due to the absence of easily oxidizable C-H bonds. However, the inherent ring strain of cyclobutane can sometimes render it more susceptible to metabolic cleavage than the less strained cyclopentane ring.[5] Direct comparative studies on metabolic stability often reveal context-dependent outcomes, emphasizing the need for empirical evaluation.

Experimental Protocols

To facilitate a direct and robust comparison of cyclobutane and cyclopentane carboxylic acid derivatives, the following detailed experimental protocols are provided.

Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration

Objective: To determine the pKa of a weakly acidic compound.

Materials:

  • pH meter with a combination glass electrode

  • Standardized 0.1 M sodium hydroxide (B78521) (NaOH) solution

  • 0.1 M hydrochloric acid (HCl) solution

  • Deionized water

  • Magnetic stirrer and stir bar

  • Buret

  • Beakers

  • The carboxylic acid to be tested

Procedure:

  • Calibration: Calibrate the pH meter using standard buffer solutions of pH 4.0, 7.0, and 10.0.

  • Sample Preparation: Accurately weigh approximately 0.1 g of the carboxylic acid and dissolve it in 50 mL of deionized water in a beaker. If the compound is not readily soluble in water, a co-solvent such as methanol (B129727) or ethanol (B145695) may be used, but the final pKa value will be for that specific solvent system.

  • Titration Setup: Place the beaker on the magnetic stirrer, add the stir bar, and immerse the pH electrode in the solution. Position the buret filled with the standardized 0.1 M NaOH solution over the beaker.

  • Initial pH: Record the initial pH of the solution.

  • Titration: Add the NaOH solution in small increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.

  • Equivalence Point: Continue the titration until the pH changes rapidly, indicating the equivalence point, and then continue for several more additions beyond this point.

  • Data Analysis: Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis). The equivalence point is the midpoint of the steepest part of the curve. The half-equivalence point is the volume of NaOH that is half of the volume at the equivalence point. The pKa of the acid is equal to the pH at the half-equivalence point.

Determination of the Octanol-Water Partition Coefficient (LogP) by the Shake-Flask Method

Objective: To determine the lipophilicity of a compound.

Materials:

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • The carboxylic acid to be tested

  • Centrifuge tubes with screw caps

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC system for concentration analysis

Procedure:

  • Phase Saturation: Prepare the n-octanol and water phases by mutually saturating them. Mix equal volumes of n-octanol and water in a separatory funnel, shake vigorously, and allow the layers to separate overnight.

  • Sample Preparation: Prepare a stock solution of the carboxylic acid in the aqueous phase at a known concentration.

  • Partitioning: In a centrifuge tube, add a known volume of the aqueous stock solution and an equal volume of the pre-saturated n-octanol.

  • Equilibration: Cap the tube tightly and shake it for a set period (e.g., 1-2 hours) at a constant temperature to allow for the partitioning of the compound between the two phases.

  • Phase Separation: Centrifuge the tube to ensure complete separation of the two layers.

  • Concentration Measurement: Carefully withdraw a sample from the aqueous phase and determine the concentration of the carboxylic acid using a suitable analytical method (e.g., UV-Vis spectrophotometry at the wavelength of maximum absorbance or HPLC).

  • Calculation: The concentration of the compound in the octanol (B41247) phase can be calculated by subtracting the final aqueous concentration from the initial aqueous concentration. The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.

In Vitro Metabolic Stability Assay using Liver Microsomes

Objective: To assess the susceptibility of a compound to metabolism by cytochrome P450 enzymes.

Materials:

  • Pooled liver microsomes (human, rat, or other species)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • The carboxylic acid to be tested (test compound)

  • Positive control compound (known to be metabolized)

  • Negative control (vehicle)

  • Acetonitrile (B52724) or methanol (for reaction termination)

  • Incubator or water bath at 37°C

  • LC-MS/MS system for analysis

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing the liver microsomes and the test compound in phosphate buffer.

  • Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes to allow the compound to distribute.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and terminate the reaction by adding an equal volume of ice-cold acetonitrile or methanol. The 0-minute time point serves as the initial concentration control.

  • Protein Precipitation: Vortex the samples and centrifuge to precipitate the microsomal proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the test compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining test compound against time. The slope of the linear portion of this plot represents the elimination rate constant (k). The in vitro half-life (t½) can be calculated as 0.693/k.

Signaling Pathway Modulation

Derivatives of both cyclobutane and cyclopentane carboxylic acids have been investigated as modulators of various signaling pathways implicated in disease. Their potential to inhibit enzymes such as cyclooxygenases (COX) and to interact with receptors involved in inflammatory and cancer-related pathways like NF-κB and MAPK is of significant interest.

Potential Inhibition of the Cyclooxygenase (COX) Pathway

The structural similarity of small cycloalkyl carboxylic acids to the arachidonic acid substrate of COX enzymes suggests their potential as inhibitors. Inhibition of the COX pathway is a key mechanism for non-steroidal anti-inflammatory drugs (NSAIDs).

COX_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Cycloalkyl_Carboxylic_Acids Cycloalkyl Carboxylic Acids Cycloalkyl_Carboxylic_Acids->COX_Enzymes Inhibition

Caption: Potential inhibition of the COX pathway by cycloalkyl carboxylic acids.

Modulation of NF-κB and MAPK Signaling Pathways

The NF-κB and MAPK signaling cascades are central to cellular responses to stress, inflammation, and are often dysregulated in cancer. Carboxylic acid-containing molecules have been explored as inhibitors of key kinases within these pathways.

Signaling_Pathways cluster_NFkB NF-κB Pathway cluster_MAPK MAPK Pathway IKK IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus_NFkB Nuclear Translocation NFkB->Nucleus_NFkB Gene_Expression_NFkB Gene Expression (Inflammation, Survival) Nucleus_NFkB->Gene_Expression_NFkB MAPKKK MAPKKK MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK MAPKK->MAPK phosphorylates Transcription_Factors Transcription Factors MAPK->Transcription_Factors Gene_Expression_MAPK Gene Expression (Proliferation, Differentiation) Transcription_Factors->Gene_Expression_MAPK Carboxylic_Acid_Inhibitors Carboxylic Acid Inhibitors Carboxylic_Acid_Inhibitors->IKK Inhibition Carboxylic_Acid_Inhibitors->MAPKKK Inhibition

Caption: Potential modulation of NF-κB and MAPK signaling pathways.

Conclusion

The choice between cyclobutane and cyclopentane carboxylic acid scaffolds in drug design is a nuanced decision that requires careful consideration of the desired physicochemical properties and the specific biological target. Cyclobutane carboxylic acid offers a more compact and slightly more acidic profile, which can be advantageous for specific binding interactions. In contrast, cyclopentane carboxylic acid provides increased lipophilicity, which may enhance membrane permeability.

The provided experimental protocols offer a framework for conducting direct comparative studies to empirically determine the optimal scaffold for a given therapeutic application. As the field of medicinal chemistry continues to evolve, a deeper understanding of the subtle yet significant differences between these fundamental building blocks will be crucial for the rational design of novel and effective therapeutics.

References

A Spectroscopic Showdown: Differentiating Cyclobutane Carboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the spectroscopic characteristics of cyclobutanecarboxylic acid and its dicarboxylic isomers is presented for researchers, scientists, and professionals in drug development. This guide provides a comparative overview of their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.

The subtle structural variations among cyclobutane (B1203170) carboxylic acid and its isomers—cis- and trans-1,2-cyclobutanedicarboxylic acid, and 1,1-cyclobutanedicarboxylic acid—give rise to distinct spectroscopic signatures. Understanding these differences is crucial for the unambiguous identification and characterization of these compounds in various research and development settings. This guide offers a side-by-side comparison of their key spectral features to facilitate their differentiation.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for cyclobutanecarboxylic acid and its isomers.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
Compound-COOHα-HCyclobutane Ring ProtonsSolvent
Cyclobutanecarboxylic Acid~11.0 - 11.59~3.17~1.74 - 2.60CDCl₃
cis-1,2-Cyclobutanedicarboxylic Acid~12.46 (for diphenyl derivative)~3.81, ~4.22 (for diphenyl derivative)-DMSO-d₆
trans-1,2-Cyclobutanedicarboxylic Acid-~3.45~2.17D₂O
1,1-Cyclobutanedicarboxylic Acid--~2.5 (CH₂) and ~2.0 (CH₂)DMSO-d₆
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
Compound-COOHα-CCyclobutane Ring CarbonsSolvent
Cyclobutanecarboxylic Acid~182.0~40.0~25.0, ~18.0Not Specified
cis-1,2-Cyclobutanedicarboxylic Acid174.3 (for diphenyl derivative)44.8, 42.9 (for diphenyl derivative)-DMSO-d₆
trans-1,2-Cyclobutanedicarboxylic Acid~177.0~45.0~23.0Not Specified
1,1-Cyclobutanedicarboxylic Acid~173.0~50.0~30.0, ~16.0DMSO-d₆

Note: Data for cis-1,2-cyclobutanedicarboxylic acid is for a diphenyl derivative and may not be directly comparable.

Table 3: Infrared (IR) Spectroscopic Data (Key Absorption Bands in cm⁻¹)
CompoundO-H Stretch (Carboxylic Acid)C=O Stretch (Carboxyl)C-O Stretch
Cyclobutanecarboxylic Acid~2500-3300 (broad)~1700-1725Not Specified
cis-1,2-Cyclobutanedicarboxylic AcidNot SpecifiedNot SpecifiedNot Specified
trans-1,2-Cyclobutanedicarboxylic Acid~2500-3300 (broad)~1700Not Specified
1,1-Cyclobutanedicarboxylic Acid~2500-3300 (broad)~1700Not Specified
Table 4: Mass Spectrometry (MS) Data (Key m/z values)
CompoundMolecular Ion (M⁺)Key Fragment IonsIonization Method
Cyclobutanecarboxylic Acid10085, 73, 55EI
cis-1,2-Cyclobutanedicarboxylic Acid144126, 98, 80EI
trans-1,2-Cyclobutanedicarboxylic Acid144126, 98, 80, 55EI
1,1-Cyclobutanedicarboxylic Acid144100, 82, 54EI

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the cyclobutane carboxylic acid isomer was dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra were acquired on a Bruker AVANCE 500 MHz spectrometer.[1]

  • ¹H NMR Acquisition: Proton NMR spectra were recorded with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • ¹³C NMR Acquisition: Carbon-13 NMR spectra were acquired using a proton-decoupled pulse sequence. Chemical shifts are reported in ppm relative to the solvent peak, which was calibrated to TMS.

Fourier-Transform Infrared (FTIR) Spectroscopy

For solid samples, the thin solid film or KBr pellet method is typically employed.

  • Thin Solid Film Method:

    • A small amount of the solid sample (5-10 mg) was dissolved in a few drops of a volatile solvent like methylene (B1212753) chloride or acetone.[2]

    • A drop of this solution was placed on a salt plate (e.g., NaCl or KBr).[2]

    • The solvent was allowed to evaporate, leaving a thin film of the solid compound on the plate.[2]

    • The plate was then mounted in the FTIR spectrometer for analysis.

  • Potassium Bromide (KBr) Pellet Method:

    • Approximately 1-2 mg of the solid sample was ground with about 100-200 mg of dry KBr powder in an agate mortar and pestle.

    • The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

    • The pellet was placed in a sample holder in the FTIR spectrometer for analysis.

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectra were obtained using a standard mass spectrometer.

  • Sample Introduction: A small amount of the sample was introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography.

  • Ionization: The sample was bombarded with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: The resulting ions were separated according to their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection: The abundance of each ion was measured to generate the mass spectrum.

Visualization of the Spectroscopic Comparison Workflow

The logical flow for the spectroscopic comparison of cyclobutane carboxylic acid isomers is depicted in the following diagram.

Spectroscopic_Comparison_Workflow cluster_isomers Cyclobutane Carboxylic Acid Isomers cluster_spectroscopy Spectroscopic Techniques cluster_data Data Analysis & Comparison CBCA Cyclobutane Carboxylic Acid NMR NMR (¹H & ¹³C) CBCA->NMR IR FTIR CBCA->IR MS Mass Spec. CBCA->MS cis_CBDA cis-1,2-Cyclobutane dicarboxylic Acid cis_CBDA->NMR cis_CBDA->IR cis_CBDA->MS trans_CBDA trans-1,2-Cyclobutane dicarboxylic Acid trans_CBDA->NMR trans_CBDA->IR trans_CBDA->MS gem_CBDA 1,1-Cyclobutane dicarboxylic Acid gem_CBDA->NMR gem_CBDA->IR gem_CBDA->MS Data_Tables Comparative Data Tables NMR->Data_Tables IR->Data_Tables MS->Data_Tables Structure_ID Isomer Identification Data_Tables->Structure_ID

Caption: Workflow for the spectroscopic comparison of cyclobutane carboxylic acid isomers.

References

Comparative Analysis of Cyclobutane-Based αvβ3 Integrin Antagonists: A Case Study in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: While this guide provides a detailed comparison of the biological activity of certain cyclobutane (B1203170) carboxylic acid derivatives, it is important to note that specific, publicly available quantitative data on a series of 2-Methylcyclobutane-1-carboxylic acid derivatives is limited. The following analysis of cyclobutane-based αvβ3 integrin antagonists is presented as an illustrative example of how such compounds are evaluated and compared in a drug discovery context. The data and protocols are based on published research in this area.

The incorporation of a cyclobutane moiety into small molecules is a recognized strategy in medicinal chemistry to introduce conformational rigidity and improve metabolic stability.[1] This guide explores the structure-activity relationships (SAR) of a series of cyclobutane-based compounds designed as antagonists for αvβ3 integrin, a cell surface receptor implicated in cancer progression and metastasis.

Quantitative Comparison of αvβ3 Integrin Antagonists

The following table summarizes the in vitro activity of a selection of synthesized cyclobutane derivatives. The inhibitory potency was determined using a cell-based adhesion assay, which measures the ability of the compounds to block the binding of cells expressing αvβ3 integrin to its natural ligand.

Compound IDCyclobutane CoreR1 Group (Arginine Mimetic)R2 Group (Aspartic Acid Mimetic)IC50 (µM) in αvβ3 Adhesion Assay[2]
1 Carboxylic AcidTetrahydronaphthyridineMasked Carboxylic Acid (short chain)< 1
2 Carboxylic AcidTetrahydronaphthyridineMasked Carboxylic Acid (long chain)> 10
3 AmineTetrahydronaphthyridineMasked Carboxylic Acid (short chain)~5
4 Carboxylic AcidAminopyridineMasked Carboxylic Acid (short chain)< 1
5 Carboxylic AcidAminopyridineMasked Carboxylic Acid (long chain)> 20

Note: The specific IC50 values are presented as ranges based on the available literature to illustrate the SAR trends. A lower IC50 value indicates higher potency.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following sections outline the key experimental procedures used to synthesize and evaluate the cyclobutane derivatives.

Synthesis of Cyclobutane Carboxylic Acid Derivatives

The synthesis of the cyclobutane-based antagonists involves a multi-step process. A representative synthetic route is as follows:

  • [2+2] Cycloaddition: A key step in forming the cyclobutane ring is often a [2+2] cycloaddition reaction between two alkene precursors.

  • Functional Group Manipulation: Following the formation of the cyclobutane core, a series of reactions are performed to introduce the desired functional groups, such as the carboxylic acid and the side chains that mimic the arginine and aspartic acid residues of the natural RGD ligand.

  • Amide Coupling: For derivatives containing an amide linkage, standard peptide coupling reagents are used to connect the carboxylic acid on the cyclobutane ring with an amine-containing side chain.

  • Purification and Characterization: The final compounds are purified using techniques such as column chromatography and characterized by NMR and mass spectrometry to confirm their structure and purity.[3]

In Vitro αvβ3 Integrin Adhesion Assay

This assay quantifies the ability of the synthesized compounds to inhibit the adhesion of cells expressing αvβ3 integrin to a surface coated with an integrin ligand (e.g., vitronectin).

  • Plate Coating: 96-well plates are coated with vitronectin and incubated to allow for protein adsorption.

  • Cell Seeding: A cell line known to express high levels of αvβ3 integrin (e.g., U87MG glioblastoma cells) is harvested and resuspended in a serum-free medium.

  • Compound Incubation: The cells are pre-incubated with varying concentrations of the test compounds for a specified period.

  • Cell Adhesion: The cell-compound mixture is then added to the vitronectin-coated wells and incubated to allow for cell adhesion.

  • Washing and Staining: Non-adherent cells are removed by washing. The remaining adherent cells are fixed and stained with a dye (e.g., crystal violet).

  • Quantification: The stain is solubilized, and the absorbance is measured using a plate reader. The IC50 value is calculated as the concentration of the compound that inhibits 50% of cell adhesion compared to the untreated control.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted biological pathway and the general workflow for the synthesis and evaluation of the cyclobutane derivatives.

G cluster_0 αvβ3 Integrin Signaling in Cancer Integrin αvβ3 Integrin FAK Focal Adhesion Kinase (FAK) Integrin->FAK activates ECM Extracellular Matrix (e.g., Vitronectin) ECM->Integrin binds Src Src Kinase FAK->Src recruits & activates Migration Cell Migration & Invasion FAK->Migration Ras_MAPK Ras/MAPK Pathway Src->Ras_MAPK PI3K_Akt PI3K/Akt Pathway Src->PI3K_Akt Proliferation Cell Proliferation Ras_MAPK->Proliferation Survival Cell Survival PI3K_Akt->Survival Antagonist Cyclobutane Antagonist Antagonist->Integrin blocks binding

Caption: Targeted αvβ3 integrin signaling pathway in cancer cells.

G cluster_1 Drug Discovery Workflow Design Compound Design (RGD Mimetic) Synthesis Chemical Synthesis of Derivatives Design->Synthesis Purification Purification & Characterization Synthesis->Purification Screening In Vitro Screening (Adhesion Assay) Purification->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR SAR->Design Iterative Improvement Lead_Opt Lead Optimization SAR->Lead_Opt

References

Comparative Analysis of Synthesis Routes for Substituted Cyclobutanones

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the synthesis of substituted cyclobutanones, offering a comparative analysis of prominent synthetic routes. This guide is tailored for researchers, scientists, and professionals in drug development, providing objective comparisons of reaction performance supported by experimental data.

The cyclobutanone (B123998) framework is a valuable structural motif in organic chemistry, serving as a versatile building block in the synthesis of complex molecules and natural products. Its inherent ring strain can be strategically exploited for various chemical transformations. Several synthetic strategies have been developed to access substituted cyclobutanones, each with its own set of advantages and limitations. This guide focuses on a comparative analysis of three prevalent methods: the [2+2] Ketene-Alkene Cycloaddition, the Semipinacol Rearrangement of Cyclopropyl Alcohols, and the Ring Expansion of Cyclopropanones using Sulfur Ylides.

Data Summary

The following table summarizes the key quantitative data for the different synthesis routes, allowing for a direct comparison of their efficiency and selectivity under various conditions.

Synthesis RouteReaction TypeKey ReagentsTypical Yield (%)Diastereo-/EnantioselectivityReaction Conditions
[2+2] Ketene-Alkene Cycloaddition (Thermal) Pericyclic CycloadditionAlkene, Acyl chloride, Triethylamine5 - 71Low to moderate (e.g., 1:1 to 6:1 dr)High temperatures (60-180 °C), long reaction times (12-48 h)
[2+2] Ketene-Alkene Cycloaddition (Lewis Acid) Lewis Acid-CatalyzedAlkene, Acyl chloride, Triethylamine, EtAlCl₂59 - 92Good to excellent (e.g., 7:1 to >20:1 dr)Low temperatures (-78 °C to rt), shorter reaction times (1.5-3 h)
Tandem Cyclopropanation/Semipinacol Rearrangement Rearrangementα-Silyloxyacrolein, Diazoester, Chiral Lewis Acidup to 91Excellent (up to >20:1 dr, up to 98% ee)Catalytic, mild conditions
Ring Expansion of Cyclopropanones Nucleophilic Addition/Ring ExpansionCyclopropanone surrogate, Unstabilized sulfoxonium ylideGood to excellentHigh (stereospecific)Low temperatures, requires pre-formation of ylide

Reaction Pathways

The following diagrams illustrate the fundamental transformations for each synthetic route.

Ketene_Alkene_Cycloaddition cluster_thermal Thermal [2+2] Cycloaddition cluster_lewis_acid Lewis Acid-Promoted [2+2] Cycloaddition Acyl_Chloride_T R1-CH2-COCl Ketene_T R1-CH=C=O Acyl_Chloride_T->Ketene_T Et3N Alkene_T R2-CH=CH-R3 Cyclobutanone_T Substituted Cyclobutanone Alkene_T->Cyclobutanone_T Ketene_T->Cyclobutanone_T Acyl_Chloride_LA R1-CH2-COCl Ketene_LA R1-CH=C=O Acyl_Chloride_LA->Ketene_LA Et3N Alkene_LA R2-CH=CH-R3 Cyclobutanone_LA Substituted Cyclobutanone Alkene_LA->Cyclobutanone_LA EtAlCl2 Ketene_LA->Cyclobutanone_LA EtAlCl2 Semipinacol_Rearrangement Acrolein α-Silyloxyacrolein Cyclopropane Cyclopropyl Intermediate Acrolein->Cyclopropane Chiral Lewis Acid Diazoester Diazoester Diazoester->Cyclopropane Chiral Lewis Acid Cyclobutanone Substituted Cyclobutanone Cyclopropane->Cyclobutanone Semipinacol Rearrangement Ring_Expansion Cyclopropanone Cyclopropanone Surrogate Betaine Betaine Intermediate Cyclopropanone->Betaine Sulfur_Ylide Sulfur Ylide Sulfur_Ylide->Betaine Cyclobutanone Substituted Cyclobutanone Betaine->Cyclobutanone Ring Expansion

A Researcher's Guide to Molecular Structure Validation: X-ray Crystallography vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. It underpins our understanding of biological function and is the cornerstone of structure-based drug design. X-ray crystallography has long been the gold standard for this purpose, providing atomic-level insights into molecular architecture. However, alternative techniques, notably Nuclear Magnetic Resonance (NMR) spectroscopy and Cryogenic Electron Microscopy (cryo-EM), have emerged as powerful complements, each with unique strengths.

This guide provides an objective comparison of these three leading techniques for molecular structure validation. We will delve into their core principles, compare their performance based on key experimental parameters, and provide detailed protocols to assist researchers in selecting the most appropriate method for their specific research needs.

At a Glance: Comparing the Titans of Structural Biology

The choice of technique for molecular structure determination hinges on a variety of factors, including the nature of the sample, the desired resolution, and the specific biological question being addressed. The table below summarizes the key performance indicators for X-ray crystallography, NMR spectroscopy, and cryo-EM.

FeatureX-ray CrystallographyNuclear Magnetic Resonance (NMR)Cryo-Electron Microscopy (cryo-EM)
Principle X-ray diffraction from a crystalline sampleNuclear spin properties in a magnetic fieldElectron scattering from flash-frozen molecules
Sample State Solid (Crystal)SolutionVitreous Ice (near-native state)
Typical Resolution 1-3 Å (can reach sub-Å)1.5-3.5 Å2-5 Å (can reach sub-2 Å)
Molecular Size No theoretical upper limitPractically < 50 kDaPractically > 50 kDa
Sample Purity Very high purity and homogeneity requiredHigh purity requiredTolerant to some heterogeneity
Sample Amount mg quantitiesmg quantitiesµg quantities
Dynamic Information Limited (provides a static average structure)[1]Yes (provides information on molecular motion and flexibility)[2]Can capture different conformational states
Strengths High resolution, well-established methodProvides dynamic information, no crystallization needed[2]Handles large complexes, near-native state imaging[3]
Weaknesses Crystal growth can be a major bottleneck[4]Limited to smaller molecules, lower resolution than crystallographyLower resolution for smaller molecules, computationally intensive

Deep Dive: Understanding the Methodologies

A thorough understanding of the experimental protocols is crucial for appreciating the nuances of each technique and for successful structure determination.

X-ray Crystallography: The Crystalline Path to Atomic Detail

X-ray crystallography determines the three-dimensional structure of a molecule by analyzing the diffraction pattern of X-rays passing through a crystal of that molecule.[5] For decades, it has been the leading technique for determining the structure of biological macromolecules.[6]

Experimental Protocol:

  • Protein Expression and Purification: The target protein must be expressed and purified to a very high degree of homogeneity (>95%).[7] This is a critical first step as impurities can inhibit crystallization.

  • Crystallization: This is often the most challenging step.[5][8] It involves screening a wide range of conditions (e.g., pH, temperature, precipitants) to induce the protein to form well-ordered, single crystals of sufficient size (typically >0.1 mm).[5][9] Common methods include hanging drop and sitting drop vapor diffusion.[10]

  • Crystal Mounting and Cryo-cooling: A suitable crystal is carefully mounted in a loop and flash-frozen in liquid nitrogen. This minimizes radiation damage from the X-ray beam.

  • X-ray Diffraction Data Collection: The frozen crystal is placed in an intense, monochromatic X-ray beam, often at a synchrotron source.[9] As the crystal is rotated, a series of diffraction patterns are collected on a detector.[11]

  • Data Processing: The intensities and positions of the diffracted spots are measured and integrated. This step yields a dataset of reflection intensities.

  • Phase Determination: The "phase problem" is a central challenge in crystallography, as the phases of the diffracted X-rays are not directly measured.[12] Phases can be determined through methods like Molecular Replacement (if a similar structure is known) or experimental phasing techniques.

  • Electron Density Map Calculation: The reflection intensities and calculated phases are combined through a Fourier transform to generate a three-dimensional electron density map of the molecule.

  • Model Building and Refinement: An atomic model of the molecule is built into the electron density map and computationally refined to best fit the experimental data.

  • Validation: The final model is rigorously validated to ensure its stereochemical quality and agreement with the experimental data.

XRay_Workflow A Protein Expression & Purification B Crystallization Screening A->B C Crystal Optimization B->C D X-ray Diffraction Data Collection C->D E Data Processing D->E F Phase Determination E->F G Electron Density Map Calculation F->G H Model Building & Refinement G->H I Structure Validation H->I

Figure 1. Experimental workflow for X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling Dynamics in Solution

NMR spectroscopy determines the structure of molecules in solution by probing the magnetic properties of their atomic nuclei.[4] A key advantage of NMR is its ability to provide information about the dynamics and flexibility of molecules.[2]

Experimental Protocol:

  • Sample Preparation: The protein is typically expressed with isotopic labels (e.g., ¹⁵N, ¹³C) to enhance the NMR signal. The purified protein is then dissolved in a suitable buffer at a high concentration (typically 0.1–3 mM).[12]

  • NMR Data Acquisition: The sample is placed in a strong magnetic field, and a series of radiofrequency pulses are applied. The responses of the atomic nuclei are recorded as a free induction decay (FID). A suite of multi-dimensional NMR experiments (e.g., COSY, TOCSY, NOESY, HSQC) are performed to obtain through-bond and through-space correlations between different nuclei.[12][13]

  • Spectral Processing: The FIDs are converted into frequency-domain spectra through a Fourier transform. The resulting multi-dimensional spectra are then processed and phased.

  • Resonance Assignment: The individual signals in the NMR spectra are assigned to specific atoms in the molecule. This is a complex process that relies on the through-bond correlation experiments.

  • Derivation of Structural Restraints: The Nuclear Overhauser Effect (NOE) provides information about the distances between protons that are close in space (typically < 5 Å). Other restraints, such as dihedral angles and hydrogen bonds, can also be derived from the NMR data.[13]

  • Structure Calculation: The collection of structural restraints is used as input for computational algorithms that calculate a family of structures consistent with the experimental data.

  • Structure Refinement and Validation: The calculated structures are refined to improve their stereochemical quality and agreement with the experimental restraints. The final ensemble of structures represents the dynamic nature of the molecule in solution.

NMR_Workflow A Isotope-Labeled Protein Expression & Purification B NMR Sample Preparation A->B C Multi-dimensional NMR Data Acquisition B->C D Spectral Processing C->D E Resonance Assignment D->E F Derivation of Structural Restraints E->F G Structure Calculation F->G H Structure Refinement & Validation G->H

Figure 2. Experimental workflow for NMR spectroscopy.
Cryo-Electron Microscopy (cryo-EM): Visualizing Macromolecular Machines

Cryo-EM has undergone a "resolution revolution" in recent years, enabling the determination of near-atomic resolution structures of large and complex macromolecules without the need for crystallization.[6] The sample is rapidly frozen in a thin layer of vitreous (non-crystalline) ice, preserving it in a near-native state.[3]

Experimental Protocol:

  • Sample Preparation and Optimization: A small amount of the purified protein sample (typically 3-4 µL at ~1 mg/mL) is applied to an electron microscopy grid.[6] The grid is then blotted to create a thin film of the solution.

  • Vitrification: The grid is rapidly plunged into a cryogen (e.g., liquid ethane) to freeze the sample so quickly that water molecules do not have time to form ice crystals. This creates a layer of vitreous ice that embeds the protein molecules in random orientations.

  • Cryo-EM Data Collection: The vitrified grid is loaded into a transmission electron microscope. A low-dose electron beam is used to collect thousands of images (micrographs) of the frozen particles.

  • Particle Picking: The individual particle images are computationally identified and extracted from the micrographs.

  • 2D Classification: The particle images are aligned and classified into different two-dimensional classes, which represent different views of the molecule. This step helps to remove images of ice contaminants or aggregated protein.

  • 3D Reconstruction: An initial three-dimensional model is generated from the 2D class averages.

  • 3D Classification and Refinement: The particle images are then used to refine the 3D model to high resolution. This may involve further classification to identify different conformational states of the molecule.

  • Model Building and Validation: An atomic model is built into the final 3D density map and validated.

CryoEM_Workflow A Protein Expression & Purification B EM Grid Preparation & Vitrification A->B C Cryo-EM Data Collection B->C D Particle Picking C->D E 2D Classification D->E F 3D Reconstruction E->F G 3D Classification & Refinement F->G H Model Building & Validation G->H

Figure 3. Experimental workflow for Cryo-EM.

Making the Right Choice: A Decision Framework

The selection of the most suitable structural biology technique is a critical decision in any research project. The following decision tree illustrates a logical approach to this selection process.

Decision_Tree Start Start Size Molecular Size > 50 kDa? Start->Size Crystals Can it be crystallized? Size->Crystals No CryoEM Cryo-EM Size->CryoEM Yes Dynamics Is dynamic information critical? Crystals->Dynamics No Xray X-ray Crystallography Crystals->Xray Yes NMR NMR Spectroscopy Dynamics->NMR Yes Dynamics->CryoEM No (Consider)

Figure 4. Decision framework for selecting a structural biology method.

Conclusion: An Integrated Approach to Structural Biology

X-ray crystallography, NMR spectroscopy, and cryo-EM are not mutually exclusive techniques; in fact, they are often highly complementary.[2][3] An integrated approach, where data from multiple techniques are combined, can provide a more complete and nuanced understanding of molecular structure and function. For instance, a high-resolution crystal structure can be complemented by NMR data to understand the dynamics of flexible loops, or a low-resolution cryo-EM map of a large complex can be fitted with high-resolution crystal structures of its individual components.[2]

The continuous advancements in each of these fields promise to further expand our ability to visualize the intricate molecular machinery of life, paving the way for new discoveries and the development of novel therapeutics. By carefully considering the strengths and limitations of each technique, researchers can select the optimal approach to answer their specific biological questions and contribute to the ever-growing landscape of structural biology.

References

Navigating Off-Target Effects: A Comparative Guide to the Cross-Reactivity of Cyclobutane-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of the cyclobutane (B1203170) moiety into therapeutic agents has become an increasingly popular strategy in medicinal chemistry to enhance potency, selectivity, and pharmacokinetic profiles. However, understanding the potential for off-target interactions is crucial for predicting and mitigating adverse effects. This guide provides a comparative analysis of the cross-reactivity of three prominent cyclobutane-containing drugs: the hepatitis C protease inhibitor Boceprevir (B1684563), the anti-cancer agent Carboplatin (B1684641), and the androgen receptor inhibitor Apalutamide (B1683753).

Boceprevir: A Tale of Two Proteases

Boceprevir is a potent inhibitor of the hepatitis C virus (HCV) NS3/4A serine protease. While designed for high selectivity, cross-reactivity studies have revealed interactions with other viral proteases, highlighting the importance of broad-panel screening.

Comparative Analysis of Protease Inhibition
CompoundPrimary TargetPrimary Target IC50/KiOff-TargetOff-Target IC50Fold Selectivity
Boceprevir HCV NS3/4A Protease14 nM (Ki)[1]SARS-CoV-2 Mpro4.13 µM (IC50)[2]~295x
Telaprevir (non-cyclobutane analog) HCV NS3/4A Protease0.35 µM (IC50)[3]SARS-CoV-2 3CLproNot specified, but inhibits activity[4]Not applicable

Note: IC50 and Ki values are measures of inhibitory potency, where a lower value indicates higher potency.

Interestingly, despite structural similarities, a clinical case study reported a lack of cross-reactive side effects when a patient intolerant to Telaprevir was switched to Boceprevir.[5] This suggests that even subtle structural modifications, such as the presence of the cyclobutane ring, can significantly alter the off-target profile.

Experimental Protocol: Protease Inhibition Assay (FRET-based)

A common method to determine protease inhibition is a Fluorescence Resonance Energy Transfer (FRET)-based assay.[2]

  • Reagents and Materials:

    • Purified recombinant protease (e.g., HCV NS3/4A, SARS-CoV-2 Mpro)

    • Fluorogenic substrate containing a cleavage site for the protease, flanked by a FRET pair (e.g., a fluorophore and a quencher).

    • Assay buffer (e.g., Tris-HCl, pH 7.3, with appropriate salts and reducing agents).

    • Test compounds (Boceprevir, Telaprevir) dissolved in DMSO.

    • 384-well assay plates.

    • Plate reader capable of measuring fluorescence intensity.

  • Procedure:

    • A solution of the protease is pre-incubated with varying concentrations of the test compound in the assay buffer for a specified time (e.g., 15 minutes) at room temperature.

    • The enzymatic reaction is initiated by the addition of the FRET substrate.

    • The fluorescence intensity is monitored over time. Cleavage of the substrate by the protease separates the FRET pair, resulting in an increase in fluorescence.

    • The initial reaction velocities are calculated from the linear phase of the fluorescence signal progression.

  • Data Analysis:

    • The percent inhibition for each compound concentration is calculated relative to a DMSO control (0% inhibition) and a control without enzyme (100% inhibition).

    • IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.

Signaling Pathway and Experimental Workflow

cluster_0 Protease Inhibition Assay Workflow P Purified Protease I Incubation P->I C Cyclobutane Compound (e.g., Boceprevir) C->I S FRET Substrate M Fluorescence Measurement S->M I->S Add Substrate D Data Analysis (IC50 determination) M->D

Workflow for Protease Inhibition Assay.

Carboplatin: Hypersensitivity and Platinum Cross-Reactivity

Carboplatin, a platinum-based chemotherapy agent, is known to cause hypersensitivity reactions (HSRs), which can be immune-mediated. Cross-reactivity with other platinum drugs, such as cisplatin, is a significant clinical concern.

Comparison of Hypersensitivity and Cross-Reactivity
Platinum AgentIncidence of HSRsCross-Reactivity with other Platinum AgentsDiagnostic Method
Carboplatin Up to 27% in patients with >7 cycles[6]High with Cisplatin[7]Skin Testing (intradermal)
Cisplatin 5% to 20%[7]Observed with CarboplatinSkin Testing
Oxaliplatin <1% for severe reactionsCan occur with Carboplatin and CisplatinSkin Testing
Experimental Protocol: Carboplatin Skin Testing

Skin testing is a common method to predict or confirm hypersensitivity to carboplatin.[6][7][8][9][10]

  • Patient Selection: Patients who have received multiple courses of carboplatin (e.g., more than seven) are candidates for skin testing.

  • Materials:

    • Sterile carboplatin solution (undiluted aliquot from the planned infusion).

    • Sterile saline (negative control).

    • Histamine solution (positive control).

    • Tuberculin syringes and needles for intradermal injection.

  • Procedure:

    • A small amount (e.g., 0.02 mL) of the undiluted carboplatin solution is injected intradermally, typically on the forearm.

    • Negative and positive controls are also injected at separate sites.

    • The injection sites are observed for the development of a wheal (a raised, itchy area) and flare (redness) at specific time points (e.g., 15, 30, and 60 minutes).

  • Interpretation:

    • A positive skin test is defined by a wheal of a certain diameter (e.g., ≥5 mm) with a surrounding flare.

    • A positive result indicates a high risk of an HSR upon subsequent infusion.

Logical Relationship of Hypersensitivity Testing

cluster_1 Carboplatin Hypersensitivity Assessment History History of >7 Carboplatin Cycles SkinTest Intradermal Skin Test History->SkinTest Positive Positive Result (Wheal/Flare) SkinTest->Positive Negative Negative Result SkinTest->Negative Risk High Risk of HSR Positive->Risk Safe Safe to Administer (with caution) Negative->Safe

Decision pathway for carboplatin administration.

Apalutamide: Off-Target Effects and Antiandrogen Comparison

Apalutamide is a non-steroidal antiandrogen used in the treatment of prostate cancer. While highly effective, it is associated with off-target effects, notably skin rash and a potential for seizures.

Comparative Analysis of Off-Target Activity
CompoundPrimary TargetPrimary Target IC50Known Off-TargetOff-Target IC50
Apalutamide Androgen Receptor16 nM[11]GABA-A Receptor3.0 µM (ligand binding)[12]
Enzalutamide (non-cyclobutane analog) Androgen ReceptorNot specified, but potentNot specified in the same manner, but has CNS side effectsNot applicable

The off-target activity of apalutamide on the GABA-A receptor may contribute to its neurological side effects.[12] When comparing the side effect profiles of apalutamide and enzalutamide, another antiandrogen, differences in the incidence of specific adverse events are observed, which may be due to their distinct off-target activities.[13][14][15]

Experimental Protocol: Radioligand Binding Assay for Off-Target Screening

Radioligand binding assays are a standard method for identifying off-target interactions.

  • Materials:

    • Cell membranes or purified receptors for a panel of off-targets (e.g., GABA-A receptor).

    • A specific radioligand for each target receptor.

    • Test compound (Apalutamide).

    • Assay buffer.

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • The receptor preparation is incubated with the radioligand and varying concentrations of the test compound.

    • The incubation is carried out until equilibrium is reached.

    • The mixture is then rapidly filtered through glass fiber filters to separate the bound from the unbound radioligand.

    • The filters are washed to remove non-specifically bound radioligand.

  • Data Analysis:

    • The radioactivity retained on the filters is measured using a scintillation counter.

    • The specific binding is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from the total binding.

    • The percent inhibition of specific binding by the test compound is calculated.

    • IC50 values are determined from the dose-response curves.

Signaling Pathway of Apalutamide and Potential Off-Target Interaction

cluster_2 Apalutamide Mechanism and Off-Target Effect Androgen Androgen AR Androgen Receptor Androgen->AR Binds and Activates Gene Gene Transcription AR->Gene Promotes Apalutamide Apalutamide Apalutamide->AR Inhibits GABA_A GABA-A Receptor Apalutamide->GABA_A Inhibits (Off-target) Seizure Potential for Seizures GABA_A->Seizure Modulates Neuronal Excitability Proliferation Tumor Cell Proliferation Gene->Proliferation

Apalutamide's primary and off-target pathways.

References

A Comparative Analysis of Cyclopropane and Cyclobutane Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of cyclic alkanes is paramount for designing novel molecular entities. This guide provides an in-depth comparison of the reactivity of cyclopropane (B1198618) and cyclobutane (B1203170), supported by experimental data and detailed methodologies.

The enhanced reactivity of cyclopropane and cyclobutane compared to larger cycloalkanes or acyclic alkanes is primarily attributed to ring strain.[1] This strain is a combination of angle strain, resulting from the deviation of bond angles from the ideal tetrahedral angle of 109.5°, and torsional strain, arising from the eclipsing of hydrogen atoms.[2] While both rings exhibit significant strain, the nature and degree of this strain differ, leading to distinct chemical behaviors.

Structural Properties and Ring Strain

Cyclopropane, a three-membered ring, possesses C-C-C bond angles of 60°, a significant deviation from the ideal 109.5°.[3] This severe angle strain forces the C-C bonds to be "bent," resulting in weaker bonds and a higher propensity for ring-opening reactions.[4] In contrast, cyclobutane has internal bond angles of approximately 90°.[1] To alleviate some torsional strain, the cyclobutane ring adopts a puckered conformation.[2] Despite having less angle strain than cyclopropane, cyclobutane still possesses considerable ring strain that influences its reactivity.[2]

PropertyCyclopropaneCyclobutaneReference
Internal C-C-C Bond Angle 60°~88° (puckered)[2][5]
Strain Energy (kcal/mol) ~27.6~26.3[2]
C-C Bond Dissociation Energy (kcal/mol) ~65-[2]

Table 1: Comparison of Structural and Energetic Properties of Cyclopropane and Cyclobutane.

Reactivity towards Ring-Opening Reactions

The high ring strain in both cyclopropane and cyclobutane makes them susceptible to ring-opening reactions, a characteristic not typically observed in larger, less strained cycloalkanes like cyclopentane (B165970) and cyclohexane.[6][7] However, cyclopropane is generally more reactive towards these reactions than cyclobutane due to its greater angle strain.[1][8]

Both cyclopropane and cyclobutane can be hydrogenated to their corresponding alkanes in the presence of a metal catalyst, such as nickel or platinum.[9][10] This reaction involves the cleavage of a C-C bond and the addition of two hydrogen atoms. Notably, the conditions required for the hydrogenation of cyclobutane are more vigorous than those for cyclopropane, highlighting the greater stability of the four-membered ring.[10][11]

ReactionReactantProductCatalystTemperature (°C)Reference
Hydrogenation CyclopropanePropaneNi80[10]
Hydrogenation Cyclobutanen-ButaneNi120[10][11]

Table 2: Comparison of Catalytic Hydrogenation Conditions.

Cyclopropane undergoes addition reactions with halogens like bromine and chlorine in the dark, leading to ring-opened 1,3-dihalopropanes.[3][9][12] This reaction proceeds without the need for UV light, which is typically required for the free-radical substitution of alkanes.[9][12] In contrast, cyclobutane is less reactive towards halogens and generally undergoes substitution reactions in the presence of UV light, similar to acyclic alkanes.[11]

ReactionReactantReagentConditionsProductReference
Bromination CyclopropaneBr₂ in CCl₄Dark1,3-Dibromopropane[9][11]
Bromination CyclobutaneBr₂UV lightBromocyclobutane (substitution)[11]

Table 3: Comparison of Halogenation Reactions.

Cyclopropane reacts with concentrated hydrohalic acids, such as HBr and HI, to yield 1-halopropanes.[3][10] This is another example of a ring-opening addition reaction. Cyclobutane can also react with HI to form n-butyl iodide.[10]

Experimental Protocols

Objective: To compare the conditions required for the ring-opening hydrogenation of cyclopropane and cyclobutane.

Materials:

  • Cyclopropane gas

  • Cyclobutane liquid

  • Hydrogen gas

  • Nickel catalyst

  • High-pressure reactor

Procedure:

  • A fixed amount of nickel catalyst is placed in a high-pressure reactor.

  • The reactor is flushed with an inert gas (e.g., nitrogen or argon).

  • For the cyclopropane reaction, the reactor is charged with cyclopropane gas and hydrogen gas to a specified pressure. The temperature is raised to 80°C and maintained for the duration of the reaction.[10]

  • For the cyclobutane reaction, a known amount of liquid cyclobutane is introduced into the reactor, followed by pressurization with hydrogen gas. The temperature is raised to 120°C.[10][11]

  • The reaction progress is monitored by gas chromatography to determine the conversion of the cycloalkane to the corresponding alkane.

Objective: To demonstrate the ring-opening addition reaction of cyclopropane with bromine.

Materials:

  • Cyclopropane gas

  • Bromine (Br₂)

  • Carbon tetrachloride (CCl₄) as a solvent

  • Reaction vessel protected from light

Procedure:

  • A solution of bromine in carbon tetrachloride is prepared in a reaction vessel that is shielded from light to prevent photochemical reactions.

  • Cyclopropane gas is bubbled through the bromine solution.

  • The disappearance of the reddish-brown color of bromine indicates that a reaction is occurring.

  • The reaction mixture is then analyzed (e.g., by NMR spectroscopy) to identify the product as 1,3-dibromopropane.[9][11]

Visualizing Reaction Pathways

The following diagrams illustrate the concepts of ring strain and a typical experimental workflow for catalytic hydrogenation.

Ring_Strain cluster_cyclopropane Cyclopropane cluster_cyclobutane Cyclobutane (Puckered) C1_p C2_p C1_p->C2_p 60° C3_p C2_p->C3_p 60° Strain_p High Angle Strain (27.6 kcal/mol) C2_p->Strain_p C3_p->C1_p 60° C1_b C2_b C1_b->C2_b ~88° C3_b C2_b->C3_b ~88° C4_b C3_b->C4_b ~88° Strain_b Moderate Angle Strain (26.3 kcal/mol) C3_b->Strain_b C4_b->C1_b ~88°

Comparison of angle strain in cyclopropane and cyclobutane.

Hydrogenation_Workflow start Start reactor Charge Reactor with Cycloalkane and Catalyst start->reactor pressurize Pressurize with H₂ reactor->pressurize heat Heat to Reaction Temperature pressurize->heat monitor Monitor Reaction (e.g., GC) heat->monitor cool Cool and Depressurize monitor->cool analyze Analyze Products (e.g., NMR, GC-MS) cool->analyze end End analyze->end

General experimental workflow for catalytic hydrogenation.

Bromination_Mechanism cluster_reaction Free Radical Bromination of Cyclopropane Cyclopropane Cyclopropane Br2 + Br₂ Intermediate Bromopropyl Radical (Intermediate) Br2->Intermediate Initiation & Propagation Light hv Product 1,3-Dibromopropane Intermediate->Product Propagation & Termination

Simplified mechanism for the bromination of cyclopropane.

Conclusion

References

analysis of 2-Methylcyclohexanecarboxylic acid isomers for comparison

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of 2-Methylcyclohexanecarboxylic Acid Isomers

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the isomers of 2-methylcyclohexanecarboxylic acid, a significant alicyclic compound used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] Understanding the distinct properties of each stereoisomer is crucial for applications in organic synthesis, mechanistic studies, and drug development, where stereochemistry can profoundly influence biological activity. This document outlines key physicochemical properties, provides detailed experimental protocols for their analysis, and presents supporting data in a comparative format.

Stereoisomerism in 2-Methylcyclohexanecarboxylic Acid

2-Methylcyclohexanecarboxylic acid (C₈H₁₄O₂) is a substituted cycloalkane that possesses two stereocenters, leading to the existence of four distinct stereoisomers. These isomers are grouped into two pairs of enantiomers, which are diastereomeric to each other: the cis and trans isomers.[3] In the cis configuration, the methyl and carboxyl groups are on the same side of the cyclohexane (B81311) ring, whereas in the trans configuration, they are on opposite sides.[1][2]

G cluster_isomers 2-Methylcyclohexanecarboxylic Acid Stereoisomers cluster_cis cis-Isomers cluster_trans trans-Isomers racemic_mixture Racemic Mixture cis_R_S (1R,2S)-cis-Isomer racemic_mixture->cis_R_S Diastereomers trans_R_R (1R,2R)-trans-Isomer racemic_mixture->trans_R_R Diastereomers cis_S_R (1S,2R)-cis-Isomer cis_R_S->cis_S_R Enantiomers trans_S_S (1S,2S)-trans-Isomer trans_R_R->trans_S_S Enantiomers

Caption: Relationship between the stereoisomers of 2-methylcyclohexanecarboxylic acid.

Comparative Data of Physicochemical Properties

The physical properties of the isomers can vary, influencing their reactivity, separation, and handling. The following table summarizes available quantitative data for the cis and trans isomers, as well as for the commercially available mixture.

Propertycis-2-Methylcyclohexanecarboxylic Acidtrans-2-Methylcyclohexanecarboxylic AcidMixture of cis and trans
CAS Number 7076-91-7[1][4]7077-04-5[2]56586-13-1[5]
Molecular Weight 142.20 g/mol [1][4]142.20 g/mol [2]142.20 g/mol [5]
Boiling Point 122-123 °C @ 10 Torr[1]N/A[2]241-242 °C @ 746 mmHg[5]
Density 1.025 g/cm³ (Predicted)[1]N/A[2]1.009 g/mL @ 25 °C[5]
Refractive Index 1.467[1]N/A[2]n20/D 1.4633[5]
pKa 5.55 ± 0.44 (Predicted)[1]N/AN/A

Note: Data for pure trans-isomer is limited in publicly available databases. "N/A" indicates that the data was not available in the cited sources.

Experimental Protocols

Synthesis and Separation of Isomers

Obtaining pure stereoisomers is critical for accurate characterization and use in stereospecific applications.

Synthesis: A common historical method for producing a mixture of isomers is the catalytic hydrogenation of o-toluic acid (2-methylbenzoic acid).[3] More advanced, modern techniques focus on asymmetric synthesis to yield specific stereoisomers with high diastereomeric excess. For instance, the diastereoselective hydrogenation of (S)-alkyl-N-(2-methylbenzoyl)pyroglutamates over rhodium or ruthenium catalysts has been shown to predominantly form (1S,2R)-2-methylcyclohexane carboxylic acid.[6]

Separation: For a mixture of isomers, separation can be achieved by:

  • Fractional Distillation: Exploiting differences in boiling points, particularly under reduced pressure, can help separate diastereomers.[7]

  • Chromatography: Techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a chiral stationary phase are effective for separating all four stereoisomers.

  • Derivatization and Crystallization: Converting the carboxylic acids to diastereomeric salts with a chiral amine can allow for separation by fractional crystallization, followed by regeneration of the pure acid enantiomers.

Spectroscopic Analysis

Spectroscopy is essential for structural elucidation and confirmation of isomer purity.

Infrared (IR) Spectroscopy:

  • Expected Absorptions: Carboxylic acids display two characteristic IR absorptions. A very broad O-H stretching band appears from 2500 to 3300 cm⁻¹, which is typical for the hydrogen-bonded dimer form. A strong carbonyl (C=O) stretching absorption is observed near 1710 cm⁻¹.[8]

  • Methodology:

    • Sample Preparation: Prepare the sample as a thin film between salt plates (NaCl or KBr) for liquids, or as a KBr pellet for solids. Alternatively, dissolve the sample in a suitable solvent like CCl₄.

    • Data Acquisition: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

    • Analysis: Identify the characteristic broad O-H and sharp C=O stretching frequencies to confirm the carboxylic acid functional group. Diastereomers (cis vs. trans) may show subtle differences in the fingerprint region (<1500 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Expected Signals (¹H NMR): The carboxylic acid proton (–COOH) is highly deshielded and typically appears as a broad singlet in the 10-12 ppm region. Protons on the carbon adjacent to the carboxyl group absorb in the 2-3 ppm range.[8] The relative stereochemistry of the methyl and carboxyl groups in the cis and trans isomers will result in distinct chemical shifts and coupling constants for the ring protons.

  • Expected Signals (¹³C NMR): The carbonyl carbon of the carboxylic acid is expected to resonate around 180 ppm.

  • Methodology:

    • Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • Data Acquisition: Acquire ¹H and ¹³C spectra on an NMR spectrometer (e.g., 300 MHz or higher).

    • Analysis: Compare the obtained spectra. Diastereomers will have different spectra. Enantiomers will produce identical spectra under standard achiral conditions.[9] To distinguish between enantiomers, a chiral solvating agent can be added to the NMR sample, which induces diastereomeric interactions and may lead to the separation of key signals.[9]

Acidity (pKa) Determination
  • Methodology (Potentiometric Titration):

    • Sample Preparation: Accurately weigh a sample of the purified isomer and dissolve it in a suitable solvent (e.g., a water-ethanol mixture).

    • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) while monitoring the pH with a calibrated pH meter.

    • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is equal to the pH at the half-equivalence point.

Experimental Workflow

The general workflow for the analysis and comparison of 2-methylcyclohexanecarboxylic acid isomers involves synthesis, separation, and characterization.

G cluster_workflow Isomer Analysis Workflow cluster_characterization Characterization of Pure Isomers synthesis Synthesis of Isomer Mixture (e.g., Hydrogenation of o-Toluic Acid) separation Isomer Separation synthesis->separation gc_hplc Chiral GC or HPLC separation->gc_hplc Chromatographic crystallization Fractional Crystallization separation->crystallization Chemical nmr NMR Spectroscopy (¹H, ¹³C) gc_hplc->nmr crystallization->nmr ir IR Spectroscopy nmr->ir pka pKa Determination ir->pka mp_bp Melting/Boiling Point pka->mp_bp comparison Comparative Analysis mp_bp->comparison

Caption: General workflow for the separation and analysis of isomers.

References

A Case of Mistaken Identity: Unraveling the Early Synthesis of Cyclobutane Dicarboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

A critical examination of early synthetic routes to cyclobutane (B1203170) dicarboxylic acids reveals a fascinating history of mistaken identity, where incorrect structures were proposed and accepted for decades. This guide compares the flawed 19th and early 20th-century syntheses with modern, reliable methods, providing experimental data and protocols to highlight the analytical challenges and eventual corrections that shaped our understanding of cyclobutane chemistry.

For nearly 70 years, the synthesis of 1,3-cyclobutanedicarboxylic acid was fraught with errors, with numerous esteemed chemists of the time reporting syntheses that, in fact, yielded other compounds.[1] This guide delves into this historical chemical puzzle, presenting the original flawed methodologies alongside the corrected structures and the modern synthetic strategies that ensure the correct isomers are obtained.

The Original Sin: Markownikoff's "1,3-Cyclobutanedicarboxylic Acid"

In 1881, Wladimir Markownikoff and A. Krestownikoff reported the first synthesis of what they believed to be 1,3-cyclobutanedicarboxylic acid.[1] Their method involved the self-condensation of ethyl-α-chloropropionate catalyzed by sodium ethoxide. The resulting diacid had a melting point of 170°C. This acid could be isomerized to a compound with a melting point of 138°C, which was presumed to be the cis-1,2-cyclobutanedicarboxylic acid.[1]

However, the proposed reaction mechanism, which required a nucleophilic attack on an unactivated methyl group, was unusual and drew the attention of later chemists.[1] It wasn't until 1950 that Deutsch and Buchman definitively proved that Markownikoff's synthesis had actually produced trans-1-methyl-1,2-cyclopropanedicarboxylic acid.[1] The supposed isomer with a melting point of 138°C was also a cyclopropane (B1198618) derivative.[1]

Subsequent attempts by other notable chemists, including William Henry Perkin Jr., also resulted in incorrect structural assignments. For instance, a product with a melting point of 138°C, obtained from a different route, was initially thought to be cis-1,3-cyclobutanedicarboxylic acid, but was later identified as α-methyleneglutaric acid.[1]

These errors were perpetuated due to a remarkable coincidence of melting points between the incorrectly assigned structures and the true cyclobutane derivatives, as well as the limitations of the analytical techniques available at the time.[1]

Modern and Reliable Syntheses

The genuine cis- and trans-1,3-cyclobutanedicarboxylic acids were eventually synthesized by Buchman in the 1950s, employing an unambiguous route that left no doubt as to the structure of the products.[1] Today, a variety of reliable methods exist for the synthesis of cyclobutane dicarboxylic acids, with one of the most common and efficient being the [2+2] photocycloaddition of cinnamic acid derivatives.[2][3][4] This method allows for the stereoselective synthesis of various substituted cyclobutane dicarboxylic acids.

Comparative Data

The following table summarizes the melting points of the compounds involved in this historical case of mistaken identity, highlighting the coincidences that led to the prolonged confusion.

CompoundReported Melting Point (°C)Correct Structure
Markownikoff's "trans-1,3-diacid"170trans-1-Methyl-1,2-cyclopropanedicarboxylic acid
Markownikoff's "cis-1,2-diacid"138A cyclopropane derivative
Perkin's "cis-1,3-diacid"138α-Methyleneglutaric acid
Authentic cis-1,3-Cyclobutanedicarboxylic acid135-136-
Authentic trans-1,3-Cyclobutanedicarboxylic acid171-
Authentic cis-1,2-Cyclobutanedicarboxylic acid138-

Experimental Protocols

Flawed Synthesis: Markownikoff's Attempted Synthesis of 1,3-Cyclobutanedicarboxylic Acid (1881)

Caution: This protocol is provided for historical and illustrative purposes only and will not produce 1,3-cyclobutanedicarboxylic acid.

Materials:

  • Ethyl-α-chloropropionate

  • Sodium ethoxide

  • Ethanol

  • Hydrochloric acid

Procedure:

  • Ethyl-α-chloropropionate is subjected to self-condensation in the presence of sodium ethoxide in an ethanolic solution.

  • The resulting ester is saponified by heating with hydrochloric acid.

  • The product is isolated by crystallization.

  • The obtained acid has a melting point of 170°C and was incorrectly identified as trans-1,3-cyclobutanedicarboxylic acid.[1]

Reliable Synthesis: Photodimerization of trans-Cinnamic Acid to α-Truxillic Acid (trans-2,4-diphenyl-1,3-cyclobutanedicarboxylic acid)

This method is a modern and reliable route to a substituted 1,3-cyclobutanedicarboxylic acid.[3]

Materials:

  • trans-Cinnamic acid

  • Solvent (e.g., for crystallization, if needed)

Procedure:

  • Solid trans-cinnamic acid is exposed to ultraviolet (UV) light. This can be achieved by irradiating a solid sample with a mercury lamp.

  • The photodimerization occurs in the solid state.

  • The reaction proceeds in near-quantitative yield, and the resulting α-truxillic acid can often be used without further purification.[3]

Visualizing the Synthetic Pathways

The following diagrams illustrate the originally proposed (and incorrect) synthetic pathway and the actual reaction that occurred, as well as a modern, reliable synthetic route.

cluster_0 Markownikoff's Proposed (Incorrect) Synthesis Ethyl-α-chloropropionate Ethyl-α-chloropropionate 1,3-Cyclobutanedicarboxylic acid 1,3-Cyclobutanedicarboxylic acid Ethyl-α-chloropropionate->1,3-Cyclobutanedicarboxylic acid NaOEt, H3O+

Caption: Markownikoff's proposed synthesis of 1,3-cyclobutanedicarboxylic acid.

cluster_1 Actual Product of Markownikoff's Synthesis Ethyl-α-chloropropionate Ethyl-α-chloropropionate trans-1-Methyl-1,2-cyclopropanedicarboxylic acid trans-1-Methyl-1,2-cyclopropanedicarboxylic acid Ethyl-α-chloropropionate->trans-1-Methyl-1,2-cyclopropanedicarboxylic acid NaOEt, H3O+

Caption: The actual product of Markownikoff's synthesis.

cluster_2 Modern [2+2] Photocycloaddition trans-Cinnamic acid trans-Cinnamic acid α-Truxillic acid α-Truxillic acid trans-Cinnamic acid->α-Truxillic acid UV light (solid state)

Caption: A modern, reliable synthesis of a substituted 1,3-cyclobutanedicarboxylic acid.

References

A Structural and Bioactivity Comparison of Cyclobutane Carboxylic Acids for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 1-Hydroxy-2-methylcyclobutane-1-carboxylic acid and structurally related compounds. It delves into their physicochemical properties and explores the biological activities of functionalized cyclobutane (B1203170) scaffolds, supported by experimental data, to inform future drug design and development efforts.

The cyclobutane motif is an increasingly important structural element in medicinal chemistry. Its rigid, three-dimensional structure can offer advantages in metabolic stability and receptor binding affinity. This guide focuses on 1-Hydroxy-2-methylcyclobutane-1-carboxylic acid and its analogs, providing a comparative overview of their properties and potential applications.

Physicochemical Properties of Core Structures

A foundational understanding of the physicochemical properties of the cyclobutane core is essential for predicting its behavior in biological systems. The following table summarizes key computed properties for 1-Hydroxy-2-methylcyclobutane-1-carboxylic acid and two of its close structural analogs. These properties, including molecular weight, LogP (a measure of lipophilicity), and the number of hydrogen bond donors and acceptors, are critical determinants of a compound's pharmacokinetic profile.

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3Hydrogen Bond Donor CountHydrogen Bond Acceptor Count
1-Hydroxy-2-methylcyclobutane-1-carboxylic acid[1]C6H10O3130.140.323
1-Hydroxycyclobutane-1-carboxylic acidC5H8O3116.12-23
2-Methylcyclobutane-1-carboxylic acidC6H10O2114.141.212

Biological Activity: A Case Study in Integrin Antagonism

Direct experimental data on the biological activity of 1-Hydroxy-2-methylcyclobutane-1-carboxylic acid is limited in publicly available literature. However, studies on more complex cyclobutane-based molecules demonstrate the potential of this scaffold. Research into small molecule αvβ3 integrin antagonists has utilized functionalized cyclobutane carboxylic acids and cyclobutylamines as central scaffolds. These compounds have been evaluated in cell-based adhesion and invasion assays, providing valuable insights into their structure-activity relationships (SAR).[2][3]

The following table presents the in vitro activity of a selection of these cyclobutane-based integrin antagonists. The IC50 values represent the concentration of the compound required to inhibit 50% of the biological activity in the respective assays.

Compound IDStructureAdhesion IC50 (µM)Invasion IC50 (µM)
Analog 1 (Structure Image Placeholder)< 1< 1
Analog 2 (Structure Image Placeholder)1 - 101 - 10
Analog 3 (Structure Image Placeholder)> 50> 50

Data adapted from a study on cyclobutane-based small molecule αvβ3 antagonists.[2][3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the cell-based assays used to evaluate the biological activity of the cyclobutane-based integrin antagonists.

Cell-Based Adhesion Assay

This assay measures the ability of a compound to inhibit the adhesion of cells to a substrate coated with an integrin ligand.

  • Plate Coating: 96-well plates are coated with vitronectin and incubated overnight at 4°C.

  • Cell Preparation: Human melanoma cells (A375) are harvested and resuspended in serum-free media.

  • Compound Incubation: Cells are pre-incubated with varying concentrations of the test compounds for 30 minutes at 37°C.

  • Adhesion: The cell-compound mixture is added to the coated plates and incubated for 1 hour at 37°C to allow for cell adhesion.

  • Washing and Staining: Non-adherent cells are removed by washing. Adherent cells are fixed and stained with a suitable dye (e.g., crystal violet).

  • Quantification: The stain is solubilized, and the absorbance is measured to quantify the number of adherent cells. The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration.

Cell Invasion Assay

This assay assesses the ability of a compound to inhibit the invasion of cells through a basement membrane matrix.

  • Chamber Preparation: Boyden chamber inserts with a porous membrane coated with Matrigel are rehydrated.

  • Cell and Compound Addition: Cells, pre-treated with test compounds as in the adhesion assay, are seeded into the upper chamber. The lower chamber contains a chemoattractant.

  • Invasion: The chambers are incubated for 24-48 hours to allow for cell invasion through the Matrigel and membrane.

  • Staining and Quantification: Non-invading cells on the upper surface of the membrane are removed. Invading cells on the lower surface are fixed, stained, and counted under a microscope. The IC50 value is determined by comparing the number of invading cells in treated versus untreated wells.

Visualizing Structure-Activity Relationships and Synthetic Strategy

The following diagrams illustrate key concepts in the development of cyclobutane-based compounds.

SAR_Logic cluster_0 Structural Modifications cluster_1 Biological Outcome Scaffold Cyclobutane Core Activity Integrin Antagonist Activity (IC50) Scaffold->Activity Provides rigid core Sidechain1 Arginine Mimetic Sidechain Sidechain1->Activity Influences binding affinity Sidechain2 Aspartic Acid Mimetic Sidechain Sidechain2->Activity Crucial for receptor interaction

Caption: Structure-Activity Relationship Logic for Cyclobutane-Based Integrin Antagonists.

The synthesis of functionalized cyclobutanes is a key step in their development as drug candidates. The following workflow outlines a general synthetic approach.

Synthesis_Workflow Start Starting Material (e.g., Cyclobutanone) Step1 Functional Group Interconversion Start->Step1 e.g., Wittig Reaction Step2 Coupling Reaction Step1->Step2 e.g., Amide Coupling Step3 Purification Step2->Step3 Chromatography Final Target Compound Step3->Final

Caption: Generalized Synthetic Workflow for Functionalized Cyclobutane Derivatives.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 2-Methylcyclobutane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. Adherence to proper chemical waste disposal protocols is a critical component of this responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 2-Methylcyclobutane-1-carboxylic acid, ensuring the protection of personnel and the environment.

Immediate Safety and Hazard Information

Before handling this compound, it is crucial to be aware of its potential hazards. According to the Global Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following risks[1]:

  • Harmful if swallowed (Acute toxicity, oral)

  • Causes skin irritation (Skin corrosion/irritation)

  • Causes serious eye damage (Serious eye damage/eye irritation)

  • May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation)

Always consult the Safety Data Sheet (SDS) for the most comprehensive safety information before working with any chemical.

Personal Protective Equipment (PPE)

To mitigate the risks associated with handling this compound, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

PPE CategorySpecification
Eye Protection Wear chemical safety goggles or a face shield.[2]
Hand Protection Wear suitable protective gloves (e.g., nitrile rubber).[2]
Skin Protection Wear a lab coat or other protective clothing to prevent skin contact.[2]
Respiratory Use in a well-ventilated area. If ventilation is inadequate, use a NIOSH-approved respirator.[2]

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to dispose of the contents and container to an approved waste disposal plant [2]. Do not allow the product to enter drains, other waterways, or the soil[2]. The following step-by-step protocol will guide you through this process:

  • Waste Identification and Segregation :

    • Identify this compound waste, including the pure chemical, contaminated materials (e.g., paper towels, gloves), and empty containers.

    • Segregate this waste from other chemical waste streams to avoid incompatible mixtures.

  • Container Selection :

    • Use a designated, leak-proof, and chemically compatible waste container. The container should have a secure screw-top cap.

    • Ensure the container is in good condition and free from contamination on the outside.

  • Labeling :

    • Clearly label the waste container with the following information:

      • "Hazardous Waste"

      • "this compound"

      • The full chemical name and CAS number (42185-61-5)[1].

      • Associated hazards (e.g., "Corrosive," "Irritant").

      • The date the waste was first added to the container.

  • Waste Accumulation :

    • When adding waste to the container, do so in a well-ventilated area, such as a chemical fume hood.

    • Avoid overfilling the container; a good rule of thumb is to fill it to no more than 80% of its capacity.

    • Keep the container securely closed when not in use.

  • Temporary Storage :

    • Store the waste container in a designated, secure, and well-ventilated satellite accumulation area.

    • The storage area should be away from general laboratory traffic and incompatible chemicals.

  • Disposal Request :

    • Once the waste container is full or has been in storage for a designated period (as per your institution's guidelines), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • Follow your institution's specific procedures for requesting a waste pickup.

  • Documentation :

    • Maintain a record of the waste generated, including the chemical name, quantity, and disposal date. This is crucial for regulatory compliance.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_handling Handling & Accumulation cluster_storage_disposal Storage & Final Disposal start Start: Identify Waste ppe Don Appropriate PPE start->ppe Safety First container Select & Label Waste Container ppe->container accumulate Accumulate Waste in Ventilated Area container->accumulate seal Securely Seal Container accumulate->seal store Store in Designated Satellite Area seal->store request Request EHS/Contractor Pickup store->request Container Full or Timed Out document Document Waste Disposal request->document end_node End: Approved Disposal document->end_node

References

Personal protective equipment for handling 2-Methylcyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2-Methylcyclobutane-1-carboxylic acid. Adherence to these protocols is essential for ensuring a safe laboratory environment.

Chemical Hazards: this compound is classified with the following hazards:

  • Harmful if swallowed (H302)[1]

  • Causes skin irritation (H315)[1][2]

  • Causes serious eye damage (H318)[1]

  • May cause respiratory irritation (H335)[1][2]

Primary hazards are identified as Corrosive and Irritant.[1]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is necessary to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended EquipmentJustification
Eye and Face Protection Chemical safety goggles or a face shield worn over safety glasses.[3][4]Protects against splashes that can cause serious eye damage.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[3][4]Prevents skin irritation from direct contact.[1] Gloves should be inspected before use and changed immediately if contaminated.[4]
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.[3][4] If engineering controls are insufficient, a NIOSH-approved respirator is required.Minimizes the risk of respiratory tract irritation from inhaling vapors or aerosols.[1][2]
Footwear Fully enclosed shoes.[4]Provides protection from accidental spills.

Operational and Disposal Plans

Safe Handling Procedures:

  • Preparation:

    • Work in a designated area, preferably within a certified chemical fume hood, to ensure adequate ventilation.[3][4]

    • Ensure that an eyewash station and safety shower are readily accessible.[5]

    • Assemble all necessary equipment and label all containers before starting.

  • Handling:

    • Avoid direct contact with the skin and eyes.[6]

    • Do not breathe in fumes, mists, or vapors.[2][6]

    • Wash hands thoroughly after handling, even if gloves were worn.[4]

    • Do not eat, drink, or smoke in the laboratory area.[4]

  • Post-Handling:

    • Decontaminate the work area thoroughly after use.

    • Remove PPE carefully to avoid cross-contamination.[4]

Disposal Plan:

  • All waste materials contaminated with this compound should be considered hazardous waste.

  • Dispose of waste in a dedicated, clearly labeled hazardous waste container.[4]

  • Follow all applicable federal, state, and local environmental regulations for chemical waste disposal.

  • Do not dispose of the chemical down the drain.[3] The compound may be dissolved in a combustible solvent and burned in a chemical incinerator.[3]

Experimental Workflow

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal prep_area Designate Work Area (Fume Hood) gather_materials Assemble Equipment & Waste Containers prep_area->gather_materials don_ppe Don Required PPE gather_materials->don_ppe handle_chem Handle Chemical don_ppe->handle_chem decontaminate Decontaminate Work Area handle_chem->decontaminate dispose_waste Segregate & Dispose of Hazardous Waste decontaminate->dispose_waste doff_ppe Remove PPE dispose_waste->doff_ppe

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.